3-Bromohexan-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromohexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-3-4-6(7)5(2)8/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQXOJMOWATNQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550097 | |
| Record name | 3-Bromohexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29584-99-4 | |
| Record name | 3-Bromohexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-hexanone | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromohexan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromohexan-2-one, a versatile alpha-bromo ketone intermediate with significant potential in organic synthesis and drug discovery.
Core Chemical Properties
This compound is a halogenated ketone with the molecular formula C₆H₁₁BrO.[1][2] Its chemical structure features a hexane backbone with a carbonyl group at the second position and a bromine atom at the alpha-position (carbon-3). This arrangement of functional groups is key to its reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁BrO | [1][2] |
| Molecular Weight | 179.05 g/mol | [1][2] |
| CAS Number | 29584-99-4 | [1] |
| Predicted Boiling Point | 186.0 ± 13.0 °C at 760 mmHg | [3] |
| Predicted Density | 1.3 ± 0.1 g/cm³ | [3] |
| Predicted Flash Point | 48.9 ± 7.2 °C | [3] |
| Predicted Refractive Index | 1.456 | [3] |
| Topological Polar Surface Area | 17.1 Ų | [1][2] |
| Complexity | 80.6 | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the alpha-bromination of its parent ketone, 2-hexanone. This reaction can be catalyzed by either acid or base, proceeding through an enol or enolate intermediate, respectively.
Experimental Protocol: General Alpha-Bromination of a Ketone
While a specific, detailed protocol for the synthesis of this compound is not available in the cited literature, a general procedure for the acid-catalyzed alpha-bromination of a ketone is as follows:
Materials:
-
2-Hexanone
-
Bromine (Br₂)
-
Acetic acid (or another suitable solvent)
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Magnesium sulfate (or other drying agent)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hexanone in a suitable solvent such as acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent from the dropping funnel with continuous stirring. The reaction is typically exothermic, and the temperature should be maintained near 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the red-brown color of bromine disappears, indicating the completion of the reaction.
-
Quench the reaction by adding a small amount of sodium bisulfite solution to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, dilute sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation.
Figure 1: A generalized workflow for the synthesis of this compound.
Reactivity and Synthetic Applications
The presence of a bromine atom alpha to a carbonyl group makes this compound a highly reactive and synthetically useful intermediate.
Nucleophilic Substitution
The carbon atom bearing the bromine is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This allows for the introduction of a wide range of functional groups at the alpha-position.
Elimination Reactions
In the presence of a base, this compound can undergo an elimination reaction to form the corresponding α,β-unsaturated ketone, hex-3-en-2-one.
Favorskii Rearrangement
A key reaction of alpha-halo ketones is the Favorskii rearrangement, which occurs in the presence of a strong base (e.g., alkoxides). This reaction leads to the formation of a carboxylic acid derivative. In the case of this compound, treatment with a base like sodium methoxide would be expected to yield a methyl ester of a rearranged carboxylic acid.
Experimental Protocol: General Favorskii Rearrangement
The following is a general procedure for the Favorskii rearrangement of an alpha-bromo ketone:
Materials:
-
Alpha-bromo ketone (e.g., this compound)
-
Sodium methoxide (NaOMe) or other strong base
-
Methanol (or other suitable alcohol)
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Magnesium sulfate
-
Reaction flask with reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium methoxide in methanol in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the alpha-bromo ketone in diethyl ether to the cooled base solution with stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction progress using a suitable technique (e.g., TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator.
-
Purify the resulting ester by column chromatography or distillation.
Figure 2: The mechanism of the Favorskii rearrangement of this compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - A multiplet for the proton at the alpha-position (C3), shifted downfield due to the adjacent bromine and carbonyl group. - A singlet for the methyl protons adjacent to the carbonyl group (C1). - Multiplets for the protons of the propyl chain (C4, C5, and C6). |
| ¹³C NMR | - A signal for the carbonyl carbon (C2) in the range of 190-210 ppm. - A signal for the carbon bearing the bromine atom (C3) shifted downfield. - Signals for the remaining alkyl carbons. |
| IR Spectroscopy | - A strong absorption band for the C=O stretch of the ketone, typically around 1715-1735 cm⁻¹. - C-H stretching and bending vibrations for the alkyl groups. - A C-Br stretching vibration, which is typically weak and found in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound. - Fragmentation patterns involving alpha-cleavage (loss of the methyl or propyl group adjacent to the carbonyl) and loss of the bromine atom or HBr. |
Safety and Handling
This compound is classified as harmful if swallowed.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate due to the versatile reactivity conferred by its alpha-bromo ketone functionality. Its ability to undergo nucleophilic substitution, elimination, and rearrangement reactions makes it a useful building block for the synthesis of a variety of more complex organic molecules, with potential applications in the development of new pharmaceuticals and other fine chemicals. Further research to fully characterize its physical and spectroscopic properties would be beneficial to the scientific community.
References
An In-depth Technical Guide to the Synthesis of 3-Bromohexan-2-one from 2-Hexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-bromohexan-2-one from 2-hexanone, a key intermediate in various organic syntheses. The document details the underlying chemical principles, presents various experimental protocols, and offers a comparative analysis of different synthetic routes.
Introduction
Alpha-bromo ketones are versatile reagents in organic chemistry, serving as precursors for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. The introduction of a bromine atom at the alpha position of a ketone enhances its reactivity, making it susceptible to nucleophilic substitution and elimination reactions. This guide focuses on the synthesis of this compound, a six-carbon alpha-bromo ketone, from its parent ketone, 2-hexanone.
Theoretical Background: The Chemistry of Alpha-Bromination
The synthesis of this compound from 2-hexanone is typically achieved through an acid-catalyzed alpha-halogenation reaction. This process proceeds via an enol intermediate, which is the key reactive species.
Under acidic conditions, the carbonyl oxygen of 2-hexanone is protonated, which increases the acidity of the alpha-hydrogens. A subsequent deprotonation at the more substituted alpha-carbon (C3) leads to the formation of the more thermodynamically stable enol isomer. This regioselectivity is a crucial aspect of the synthesis, favoring the formation of this compound over its 1-bromo isomer.[1] The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine source (e.g., molecular bromine or N-bromosuccinimide) to yield the final product, this compound.[2][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the synthesis of this compound.
Caption: Acid-catalyzed alpha-bromination mechanism.
Caption: General experimental workflow for synthesis.
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Method 1: Bromination with Molecular Bromine in Acetic Acid
This is a classic and widely used method for the alpha-bromination of ketones.
Materials:
-
2-Hexanone
-
Glacial Acetic Acid
-
Molecular Bromine (Br₂)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (saturated)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 2-hexanone (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with constant stirring. The reaction is exothermic, and the temperature should be maintained, if necessary, with a water bath.
-
After the addition is complete, continue stirring at room temperature until the red-brown color of bromine disappears. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and diethyl ether.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove any unreacted bromine), saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Method 2: Bromination with N-Bromosuccinimide (NBS)
This method offers a milder and often more selective alternative to using molecular bromine.
Materials:
-
2-Hexanone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Solvent (e.g., Carbon Tetrachloride, Methanol, or Acetonitrile)
-
Sodium Sulfite (Na₂SO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Dichloromethane or Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-hexanone (1.0 eq) in the chosen solvent in a round-bottom flask, add a catalytic amount of p-toluenesulfonic acid.
-
Add N-bromosuccinimide (1.0-1.2 eq) portion-wise with stirring. The reaction may be heated to reflux to ensure completion, depending on the solvent and catalyst used.[4]
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium sulfite solution and then with brine.
-
Extract the aqueous layer with dichloromethane or diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data from various reported methods for the alpha-bromination of ketones, providing a basis for comparison.
| Method | Brominating Agent | Catalyst/Solvent | Substrate | Product | Yield (%) | Reaction Time | Temperature (°C) | Reference |
| Organoborane Route | NBS | Triethylborane/THF | Methyl vinyl ketone | 3-Bromo-2-hexanone | 70 | Not specified | Not specified | Canadian Journal of Chemistry, 1972[5] |
| Acid-Catalyzed | NBS | p-TsOH / Methanol | Acetophenone | α-Bromoacetophenone | ~90 | 1-2 h | Reflux | Scientific Research Publishing, 2011[4] |
| Clay-Catalyzed | NBS | Montmorillonite K-10 / Methanol | Acetophenone | α-Bromoacetophenone | 85-95 | 10-20 min | 60-65 | Synthetic Communications, 2013 |
| Ammonium Acetate Catalyzed | NBS | NH₄OAc / CCl₄ | Acyclic Ketones | α-Bromoketones | Good | Not specified | 80 | Chemical Communications, 2002[6] |
Conclusion
The synthesis of this compound from 2-hexanone can be effectively achieved through acid-catalyzed alpha-bromination. The choice between using molecular bromine in acetic acid and N-bromosuccinimide with a catalyst depends on the desired reaction conditions, selectivity, and ease of handling. The regioselectivity of the reaction under acidic conditions favors the desired 3-bromo isomer due to the formation of the more stable enol intermediate. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize this valuable chemical intermediate. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity for specific applications.
References
- 1. carbonyl compounds - Regioselectivity of alpha halogenation of ketones - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. portals.broadinstitute.org [portals.broadinstitute.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Page loading... [guidechem.com]
Spectroscopic Profile of 3-Bromohexan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Bromohexan-2-one, a halogenated ketone of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted data derived from established spectroscopic principles and computational tools. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, generalized experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on analogous compounds and established chemical shift/frequency ranges.
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.2 - 4.4 | Triplet (t) | 1H | H-3 (CHBr) |
| ~2.3 - 2.5 | Singlet (s) | 3H | H-1 (CH₃CO) |
| ~1.8 - 2.0 | Multiplet (m) | 2H | H-4 (CH₂) |
| ~1.4 - 1.6 | Multiplet (m) | 2H | H-5 (CH₂) |
| ~0.9 - 1.0 | Triplet (t) | 3H | H-6 (CH₃) |
Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) ppm | Carbon |
| ~200 - 205 | C-2 (C=O) |
| ~50 - 55 | C-3 (CHBr) |
| ~35 - 40 | C-4 (CH₂) |
| ~28 - 32 | C-1 (CH₃CO) |
| ~20 - 25 | C-5 (CH₂) |
| ~13 - 15 | C-6 (CH₃) |
Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2960 - 2870 | Strong | C-H Stretch | Alkyl (CH₃, CH₂) |
| ~1715 | Strong | C=O Stretch | Ketone |
| ~1465 | Medium | C-H Bend | Alkyl (CH₂) |
| ~1365 | Medium | C-H Bend | Alkyl (CH₃) |
| ~650 - 550 | Strong | C-Br Stretch | Alkyl Bromide |
Predicted Mass Spectrometry (MS) Data (Electron Ionization)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
| m/z | Ion | Notes |
| 178/180 | [C₆H₁₁BrO]⁺ | Molecular ion (M⁺/M+2) |
| 135/137 | [C₅H₈Br]⁺ | Loss of acetyl radical (•COCH₃) |
| 99 | [C₆H₁₁O]⁺ | Loss of Bromine radical (•Br) |
| 57 | [C₃H₅O]⁺ | Cleavage at C3-C4 bond |
| 43 | [C₂H₃O]⁺ | Acetyl cation (base peak) |
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid organic compound like this compound.
General Spectroscopic Analysis Workflow
Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS spectra for a liquid sample such as this compound. Instrument-specific parameters may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the liquid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard (e.g., 0.03% v/v Tetramethylsilane, TMS).
-
Thoroughly mix the solution until the sample is fully dissolved.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 8-16 scans).
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals and determine the multiplicity of each peak.
-
-
¹³C NMR Acquisition:
-
Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Place one or two drops of the neat (undiluted) liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample solution into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Analyze the spectrum for the molecular ion peak and characteristic fragmentation patterns.
-
An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Bromohexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-Bromohexan-2-one (CAS No: 29584-99-4), an alpha-bromo ketone of significant interest in synthetic organic chemistry. The document details its physical properties, including molecular weight and predicted boiling point and density, alongside a discussion of its chemical reactivity. Special emphasis is placed on its role as a versatile intermediate in various chemical transformations, including its synthesis via alpha-bromination of 2-hexanone and its subsequent utility in elimination reactions and the Favorskii rearrangement. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Physical and Chemical Properties
This compound is a halogenated ketone with the molecular formula C₆H₁₁BrO.[1] Its chemical structure features a bromine atom at the alpha position relative to the carbonyl group, which significantly influences its reactivity. A summary of its key physical and chemical properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 29584-99-4 | [1] |
| Molecular Formula | C₆H₁₁BrO | [1] |
| Molecular Weight | 179.05 g/mol | [1] |
| Predicted Boiling Point | 186.0 ± 13.0 °C | |
| Predicted Density | 1.3 ± 0.1 g/cm³ | |
| Canonical SMILES | CCCC(C(=O)C)Br | [1] |
| InChIKey | OEQXOJMOWATNQN-UHFFFAOYSA-N | [1] |
| Safety Hazards | Harmful if swallowed (Acute Tox. 4) | [1] |
Synthesis and Reactivity
This compound is a valuable synthetic intermediate due to the presence of two reactive centers: the electrophilic carbon bearing the bromine atom and the carbonyl group.
Synthesis via Alpha-Bromination of 2-Hexanone
The most common method for the synthesis of this compound is the alpha-bromination of 2-hexanone. This reaction is typically carried out under acidic conditions, which favors the formation of the more substituted enol, leading to bromination at the C3 position.[2]
Experimental Protocol: Acid-Catalyzed Alpha-Bromination of 2-Hexanone (General Procedure)
A general procedure for the acid-catalyzed bromination of a ketone involves dissolving the ketone in a suitable solvent, such as acetic acid, and then adding bromine (Br₂) dropwise with stirring.[2] The reaction progress can be monitored by the disappearance of the bromine color. Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude alpha-bromo ketone, which can be further purified by distillation.
Key Chemical Reactions
The presence of the bromine atom alpha to the carbonyl group makes this compound a versatile substrate for various nucleophilic substitution and elimination reactions.
Treatment of this compound with a non-nucleophilic base, such as pyridine, can lead to an E2 elimination reaction, yielding the corresponding α,β-unsaturated ketone, 3-hexen-2-one.[3] This reaction is a valuable method for introducing a carbon-carbon double bond in conjugation with a carbonyl group.
Experimental Protocol: Base-Induced Elimination of HBr (General Procedure)
A typical procedure involves heating the α-bromo ketone with a sterically hindered base like pyridine.[3] The reaction mixture is then cooled, diluted with a suitable organic solvent, and washed with an acidic solution to remove the base. The organic layer is subsequently dried and concentrated to afford the α,β-unsaturated ketone.
The Favorskii rearrangement is a characteristic reaction of α-halo ketones. When treated with a strong, non-hindered base such as an alkoxide, this compound can undergo a rearrangement to form a carboxylic acid derivative. The reaction proceeds through a cyclopropanone intermediate, which is then opened by the nucleophilic base.[4][5]
Experimental Protocol: Favorskii Rearrangement (General Procedure)
In a typical Favorskii rearrangement, the α-bromo ketone is treated with a solution of a sodium alkoxide in the corresponding alcohol.[5] The reaction mixture is often stirred at room temperature or gently heated. After the reaction is complete, the mixture is acidified and the product, a carboxylic acid or its ester, is extracted with an organic solvent.
Spectroscopic Data
While experimental spectroscopic data for this compound is not widely published, predicted spectral information can be a useful tool for characterization.
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Data |
| ¹H NMR | Predicted spectra are available in chemical databases. Key signals would include a multiplet for the proton at the bromine-bearing carbon (C3), and signals corresponding to the propyl and methyl groups. |
| ¹³C NMR | Predicted spectra indicate the presence of six distinct carbon signals, including a downfield signal for the carbonyl carbon. |
| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of bromine. |
| Infrared (IR) | A strong absorption band characteristic of a carbonyl group (C=O) stretch is expected in the region of 1715-1730 cm⁻¹. |
Note: The data presented in this table is based on computational predictions and should be confirmed with experimental analysis.
Safety and Handling
This compound is classified as harmful if swallowed.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion
This compound is a key synthetic building block with a rich and versatile chemistry. Its ability to undergo a variety of transformations, including nucleophilic substitutions, eliminations, and rearrangements, makes it a valuable precursor for the synthesis of more complex molecules. This guide has summarized its known physical and chemical properties, provided general experimental protocols for its synthesis and key reactions, and highlighted important safety considerations. Further research to determine its experimental physical and spectroscopic data would be a valuable contribution to the field.
References
- 1. This compound | C6H11BrO | CID 13807291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Favorskii rearrangement of some α-bromo-ketones - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
3-Bromohexan-2-one molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Bromohexan-2-one
Abstract
This compound is an alpha-halo ketone, a class of organic compounds highly valued for their synthetic versatility.[1] This guide provides a detailed examination of the molecular structure, bonding characteristics, and spectroscopic profile of this compound. It explores the electronic effects that govern its reactivity and outlines experimental workflows for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development who utilize halo-ketones as intermediates in complex organic synthesis.
Molecular Structure and Identification
This compound is a six-carbon ketone with a bromine atom located on the carbon adjacent (alpha-position) to the carbonyl group.[1] This substitution pattern is central to its chemical properties. The molecule possesses a chiral center at the C3 carbon, meaning it can exist as two enantiomers.
Quantitative and identifying data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 29584-99-4 | [2][3][4] |
| Molecular Formula | C₆H₁₁BrO | [2][3][4] |
| Molecular Weight | 179.05 g/mol | [2][5] |
| Canonical SMILES | CCCC(C(=O)C)Br | [2][4] |
| InChI | InChI=1S/C6H11BrO/c1-3-4-6(7)5(2)8/h6H,3-4H2,1-2H3 | [2][4] |
| InChIKey | OEQXOJMOWATNQN-UHFFFAOYSA-N | [2][4] |
| Hydrogen Bond Acceptor Count | 1 | [2][6] |
| Rotatable Bond Count | 3 | [2][6] |
| Topological Polar Surface Area | 17.1 Ų | [4][6] |
Bonding and Electronic Effects
The reactivity of this compound is a direct consequence of its bonding and the electronic interplay between the carbonyl group and the adjacent bromine atom.
-
Carbonyl Group (C=O): The C=O double bond is strong and highly polarized, with the electronegative oxygen atom drawing electron density from the carbonyl carbon. This creates a significant dipole and renders the carbonyl carbon electrophilic.
-
Alpha-Carbon (Cα-Br Bond): The primary electronic feature of α-halo ketones is the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond.[7] This withdrawal of electron density makes the α-carbon (C3) highly electron-deficient and thus extremely susceptible to nucleophilic attack.[1][7] This enhanced reactivity is significantly greater than that of a corresponding alkyl halide.[7]
-
Alpha-Hydrogen Acidity: The presence of two electron-withdrawing groups (the carbonyl and the halogen) increases the acidity of the hydrogen atoms on the carbons adjacent to the carbonyl group.[8] This property is exploited in base-catalyzed reactions like the Favorskii rearrangement.[1][8]
Spectroscopic Characterization
Spectroscopic analysis is essential for the identification and structural elucidation of this compound. The expected data from key spectroscopic techniques are summarized below.
| Technique | Feature | Expected Observation |
| IR Spectroscopy | C=O Stretch | Strong absorption band around 1715 cm⁻¹ (typical for saturated aliphatic ketones).[9][10] |
| ¹H NMR Spectroscopy | α-CH Proton (on C3) | Deshielded proton, expected chemical shift around 4.0-4.5 ppm, split by adjacent protons. |
| α'-CH₃ Protons (on C1) | Singlet, deshielded by the carbonyl group, expected chemical shift around 2.1-2.3 ppm.[9][10] | |
| Other Alkyl Protons | Signals in the typical alkyl region (approx. 0.9-1.7 ppm). | |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C2) | Highly deshielded, with a characteristic resonance in the 190-215 ppm range.[9][11] |
| α-Carbon (C3) | Signal shifted downfield due to the attached bromine atom. | |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | Observable peak corresponding to the molecular weight (179/181 due to Br isotopes).[10][12] |
| α-Cleavage | Fragmentation of the bond between the carbonyl group and the α-carbon, yielding a resonance-stabilized acylium ion (RCO⁺).[9][12] | |
| McLafferty Rearrangement | Possible if a γ-hydrogen is present, leading to the loss of a neutral alkene fragment.[12] |
Experimental Protocols & Workflows
General Synthesis of this compound
A common method for synthesizing α-bromo ketones is the direct bromination of the corresponding ketone, such as 2-hexanone, under acidic conditions. The reaction proceeds via an enol intermediate.
Caption: General Synthesis Workflow for this compound.
Structural Characterization Workflow
Following synthesis, a systematic workflow is required to confirm the identity and purity of the product. This involves a combination of the spectroscopic methods detailed previously.
Caption: Spectroscopic Characterization Workflow.
Reactivity and Synthetic Utility
Due to its bifunctional nature, this compound is an intermediate for a variety of chemical transformations. The molecule has multiple electrophilic sites that are susceptible to nucleophilic attack.[7]
Key reaction pathways include:
-
Nucleophilic Substitution: The highly electrophilic α-carbon is the primary site for Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, iodides, phosphites).[7][8] This is fundamental to its use in building more complex molecular scaffolds.
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can rearrange to form carboxylic acid derivatives.[1][8] this compound would be expected to yield a derivative of 2-methylpentanoic acid.[1]
-
Heterocycle Synthesis: α-Halo ketones are classic precursors for synthesizing heterocycles.[8][13] For example, reaction with thioamides or thioureas can yield thiazoles and aminothiazoles, respectively.[8]
-
Dehydrobromination: Treatment with a base can lead to the elimination of HBr, forming the corresponding α,β-unsaturated ketone, 3-hexen-2-one.[1]
Caption: Key Reactivity Pathways of this compound.
Conclusion
The molecular structure and bonding of this compound are defined by the powerful electronic influence of its carbonyl group and α-bromine substituent. This arrangement creates a highly reactive and versatile synthetic intermediate. A thorough understanding of its spectroscopic properties and reactivity is crucial for its effective application in the synthesis of pharmaceuticals and other complex organic molecules.
References
- 1. This compound | 29584-99-4 | Benchchem [benchchem.com]
- 2. This compound | C6H11BrO | CID 13807291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-BROMO 2-HEXANONE | CAS#:29584-99-4 | Chemsrc [chemsrc.com]
- 4. Page loading... [wap.guidechem.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Page loading... [guidechem.com]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fiveable.me [fiveable.me]
- 13. researchgate.net [researchgate.net]
Technical Guide: Safety and Handling of 3-Bromohexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for 3-Bromohexan-2-one. A complete Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. The information herein is supplemented with data from structurally similar compounds and general laboratory safety practices. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult a certified safety professional.
Introduction
This compound is a halogenated ketone used in organic synthesis. As with any reactive chemical, understanding its hazard profile and proper handling procedures is crucial to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the known safety information, handling precautions, and emergency procedures for this compound.
Hazard Identification and Classification
Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound is classified as harmful if swallowed.[1][2][3]
Due to the presence of a bromine atom and a ketone functional group, it should be treated as a potential irritant to the skin and eyes, and its vapors may cause respiratory irritation. While specific data is unavailable for this compound, structurally similar bromoalkanes are classified as flammable liquids that can cause skin and eye irritation.[4][5] Therefore, it is prudent to handle this compound with appropriate precautions to mitigate these potential risks.
Physical and Chemical Properties
Detailed experimental data on the physical and chemical properties of this compound is limited. The following table summarizes available computed and basic identification data.
| Property | Value | Source |
| Chemical Formula | C₆H₁₁BrO | [1][3][6] |
| Molecular Weight | 179.05 g/mol | [1][3][6] |
| CAS Number | 29584-99-4 | [1][2][6] |
| Appearance | Data Not Available | |
| Odor | Data Not Available | |
| Boiling Point | Data Not Available | |
| Melting Point | Data Not Available | |
| Density | Data Not Available | |
| Flash Point | Data Not Available | |
| Solubility in Water | Data Not Available (Likely low) | |
| LogP (Computed) | 2.139 | [6] |
| Polar Surface Area (PSA) | 17.07 Ų | [6] |
Toxicological Information
The primary known toxicological effect of this compound is its acute oral toxicity.[1][3]
| Route of Exposure | Toxicity Data | Classification |
| Oral | Data Not Available (LD50) | Category 4 (Harmful if swallowed)[1][3] |
| Dermal | Data Not Available | Not Classified (Handle as potential irritant) |
| Inhalation | Data Not Available | Not Classified (Handle as potential irritant) |
Symptoms of Exposure:
-
Ingestion: May cause nausea, vomiting, and abdominal pain.
-
Skin Contact: May cause redness and irritation.
-
Eye Contact: May cause redness, pain, and irritation.
-
Inhalation: May cause coughing and respiratory tract irritation.
Handling and Storage
Personal Protective Equipment (PPE)
A comprehensive risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the potential for vapor inhalation is high, a respirator with an appropriate organic vapor cartridge may be necessary.
Safe Handling Practices
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Wash hands thoroughly after handling.[2]
-
Keep the container tightly closed when not in use.
-
Ground and bond containers when transferring material to prevent static discharge, as related compounds are flammable.[4]
-
Use non-sparking tools and explosion-proof equipment if flammability is a concern.[4]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other sources of ignition.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[2] Rinse mouth.[2] Do NOT induce vomiting.
-
If on Skin: Remove contaminated clothing immediately. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Move the person to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.
Fire-Fighting Measures
While the flammability of this compound is not definitively known, it is prudent to treat it as potentially flammable.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Combustion may produce toxic and irritating gases, including carbon oxides and hydrogen bromide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures (Spill Cleanup)
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks).
-
Containment: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like sawdust.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Experimental Protocols
General Protocol for Handling this compound
-
Preparation: Before starting any experiment, review this safety guide and any available SDS for similar compounds. Ensure all necessary PPE is available and in good condition. Set up the experiment in a designated area, preferably within a chemical fume hood.
-
Dispensing: Carefully measure and dispense the required amount of this compound. Keep the container sealed when not in use.
-
Reaction: If heating the substance, use a well-controlled heating source (e.g., heating mantle, oil bath) and monitor the reaction closely. Ensure the apparatus is properly assembled and vented.
-
Work-up: After the reaction is complete, quench and work up the reaction mixture under appropriate safety controls.
-
Waste Disposal: Segregate all waste containing this compound into a properly labeled hazardous waste container.
Visualizations
Spill Response Workflow
Caption: Workflow for responding to a minor spill of this compound.
References
- 1. This compound | C6H11BrO | CID 13807291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-BROMO 2-HEXANONE | 29584-99-4 [amp.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 3-BROMO 2-HEXANONE | CAS#:29584-99-4 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Alpha-Bromination of Aliphatic Ketones
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom at the α-position of aliphatic ketones is a fundamental transformation in organic synthesis. The resulting α-bromo ketones are versatile intermediates, pivotal in the construction of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and other functional materials. Their utility stems from the enhanced reactivity of the α-carbon, making it susceptible to nucleophilic substitution and elimination reactions, thereby enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the core principles, mechanisms, and practical methodologies for the α-bromination of aliphatic ketones.
Core Reaction Mechanisms
The α-bromination of a ketone proceeds via the formation of either an enol or an enolate intermediate, which acts as the key nucleophile. The choice between these pathways is dictated by the reaction conditions, specifically whether it is performed in the presence of an acid or a base.
Acid-Catalyzed Bromination
Under acidic conditions, the bromination of ketones occurs through an enol intermediate.[1][2][3] The reaction is catalyzed by acids such as hydrobromic acid (HBr) or acetic acid (AcOH).[1] The mechanism involves a rate-determining tautomerization of the ketone to its enol form.[2]
The key steps are:
-
Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, which increases the acidity of the α-hydrogens.[1]
-
Enol Formation: A weak base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of a carbon-carbon double bond and the neutral enol intermediate.[1]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of bromine (Br₂), forming a new carbon-bromine bond and a resonance-stabilized oxonium ion.[1]
-
Deprotonation: The protonated carbonyl is deprotonated, typically by the bromide ion formed in the previous step, to yield the final α-bromo ketone and regenerate the acid catalyst.[1]
A significant advantage of the acid-catalyzed method is that it generally results in selective mono-bromination.[4] The introduction of the electron-withdrawing bromine atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and the formation of a second enol intermediate less favorable.[3][4] For unsymmetrical ketones, bromination under thermodynamic control typically occurs at the more substituted α-carbon, as this leads to the more stable, more substituted enol intermediate.[4][5]
Caption: Acid-catalyzed mechanism via an enol intermediate.
Base-Promoted Bromination
In the presence of a base, α-bromination proceeds through a more nucleophilic enolate intermediate. This reaction is typically promoted rather than catalyzed because a full equivalent of the base is consumed.[6]
The mechanism is as follows:
-
Enolate Formation: A base removes a proton from the α-carbon to form a resonance-stabilized enolate anion.
-
Nucleophilic Attack: The highly reactive enolate attacks a molecule of bromine in an Sₙ2-like fashion, forming the α-bromo ketone and a bromide ion.
A critical issue with base-promoted halogenation is the tendency for polyhalogenation.[3] The electron-withdrawing effect of the first bromine atom increases the acidity of the remaining α-hydrogen, making it more susceptible to deprotonation by the base.[4] Consequently, the mono-brominated product is often more reactive than the starting ketone, leading to the rapid formation of di- and tri-brominated products.[3] This phenomenon is exploited in the haloform reaction for methyl ketones.[4] For unsymmetrical ketones, bromination under kinetic control occurs at the less sterically hindered, less substituted α-carbon, as the proton there is more accessible to the base.[5]
Caption: Base-promoted mechanism via an enolate intermediate.
Brominating Agents and Catalytic Systems
The choice of brominating agent and catalyst is crucial for achieving high yield and selectivity.
Common Brominating Agents
-
Molecular Bromine (Br₂): This is the classic and most straightforward reagent. It is typically used in a solvent like acetic acid for acid-catalyzed reactions.[2][7] However, Br₂ is highly toxic, corrosive, and can be difficult to handle, often leading to the formation of HBr as a corrosive byproduct.[8]
-
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is a safer and more convenient source of electrophilic bromine.[1][9] It is widely used for both acid-catalyzed and radical-initiated brominations. Its use often results in cleaner reactions and simpler workups.[8]
-
Copper(II) Bromide (CuBr₂): CuBr₂ serves as both a brominating agent and a catalyst. It reacts with ketones to form α-bromo ketones, producing insoluble copper(I) bromide, which can be easily filtered off.[10][11] This method is often highly selective for mono-bromination and avoids the generation of HBr.[11]
Catalytic Systems
-
Acid Catalysis: As discussed, protic acids (HBr, AcOH) and Lewis acids are standard for promoting enol formation.[1]
-
Heterogeneous Catalysis: To simplify product purification and catalyst recovery, solid catalysts have been developed. Catalysts like KH₂PO₄ and acidic alumina (Al₂O₃) have been shown to effectively catalyze the α-bromination of ketones with NBS, offering advantages such as mild reaction conditions, short reaction times, and catalyst reusability.[12]
-
Copper Catalysis: In addition to the stoichiometric use of CuBr₂, catalytic amounts of copper salts can be used in oxidative bromination systems. For instance, Cu(II) can catalyze the α-amination of ketones, which is proposed to proceed through an in-situ generated α-bromo intermediate.[13]
-
Organocatalysis: A major advance in this field is the development of enantioselective α-bromination using chiral amine organocatalysts. These catalysts react with the ketone to form a chiral enamine intermediate, which then reacts with an electrophilic bromine source, allowing for the creation of chiral α-bromo ketones with high enantiomeric excess (ee).[14][15]
Quantitative Data Presentation
The efficiency of α-bromination is highly dependent on the substrate, catalyst, solvent, and reaction conditions. The following tables summarize quantitative data from selected studies.
Table 1: Effect of Catalyst and Brominating Agent on α-Bromination of 4-Chloroacetophenone. [8]
| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 | 85 |
| N-Bromosuccinimide (NBS) | Acetic Acid | 90 | 3 | Low |
| Copper(II) Bromide (CuBr₂) | Acetic Acid | 90 | 3 | ~60 |
Table 2: KH₂PO₄-Catalyzed α-Bromination of Aralkyl Ketones with NBS. [12]
| Substrate (Ketone) | Solvent | Temperature | Time (min) | Yield (%) |
| Acetophenone | EtOH | Reflux | 10 | 96 |
| 4-Methylacetophenone | EtOH | Reflux | 12 | 94 |
| 4-Methoxyacetophenone | EtOH | Reflux | 15 | 92 |
| 4-Chloroacetophenone | EtOH | Reflux | 10 | 95 |
| 4-Nitroacetophenone | EtOH | Reflux | 15 | 90 |
| Propiophenone | EtOH | Reflux | 15 | 92 |
| 2-Acetonaphthone | EtOH | Reflux | 10 | 96 |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in a laboratory setting.
General Protocol for Acid-Catalyzed Bromination of Cyclohexanone with Br₂
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanone (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add a solution of bromine (1.0 eq) in acetic acid dropwise to the stirred ketone solution at room temperature. The characteristic reddish-brown color of bromine should disappear as it is consumed.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the bromine color no longer fades upon addition.
-
Workup: Pour the reaction mixture into a large volume of cold water. If the product is a solid, it may precipitate and can be collected by filtration. If it is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer sequentially with water, a dilute solution of sodium bisulfite (to quench any excess bromine), a saturated solution of sodium bicarbonate (to neutralize the acetic acid), and finally with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude α-bromocyclohexanone.
-
Final Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol for α-Bromination of Acetophenone using NBS and a KH₂PO₄ Catalyst[12]
-
Setup: To a round-bottom flask containing a magnetic stirrer, add acetophenone (1.0 eq, e.g., 10 mmol), N-bromosuccinimide (NBS) (1.2 eq, 12 mmol), KH₂PO₄ (10% w/w), and ethanol (e.g., 20 mL).
-
Reaction: Heat the mixture to reflux and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 10-15 minutes).
-
Workup: After cooling to room temperature, filter the mixture to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude product can be further purified by recrystallization or column chromatography to yield pure α-bromoacetophenone.
Mandatory Visualizations
Diagrams are essential for visualizing complex workflows and relationships in chemical synthesis.
Caption: A generalized workflow for α-bromination experiments.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 4. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 5. carbonyl compounds - Regioselectivity of alpha halogenation of ketones - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. acgpubs.org [acgpubs.org]
- 13. A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Organocatalytic asymmetric alpha-bromination of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Regioselectivity in the Bromination of 2-Hexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The α-halogenation of ketones is a fundamental transformation in organic synthesis, providing key intermediates for the construction of more complex molecular architectures. For unsymmetrical ketones such as 2-hexanone, the issue of regioselectivity—the preferential halogenation at one α-carbon over another—is of paramount importance. This technical guide provides an in-depth analysis of the factors governing the regioselective bromination of 2-hexanone, detailing the underlying mechanistic principles of kinetic and thermodynamic control. Experimental protocols for achieving selective bromination at either the C-1 (methyl) or C-3 (methylene) position are presented, supported by quantitative data and reaction pathway visualizations.
Introduction
α-Bromo ketones are versatile synthetic intermediates, readily undergoing nucleophilic substitution, elimination, and rearrangement reactions. In the context of drug development, the precise placement of a bromine atom on a ketone scaffold can be a critical step in the synthesis of active pharmaceutical ingredients (APIs). 2-Hexanone, an unsymmetrical methyl ketone, possesses two distinct enolizable α-positions: the methyl group (C-1) and the methylene group (C-3). The selective bromination of 2-hexanone to yield either 1-bromo-2-hexanone or 3-bromo-2-hexanone is a classic example of the dichotomy between kinetic and thermodynamic reaction control.
Under acidic conditions, the bromination of ketones typically proceeds through an enol intermediate, favoring substitution at the more substituted α-carbon.[1] Conversely, base-catalyzed or base-promoted halogenation occurs via an enolate intermediate, with a preference for reaction at the less sterically hindered α-position.[1] By carefully selecting the reaction conditions, such as temperature, solvent, and base, a high degree of regioselectivity can be achieved.
Mechanistic Pathways: Kinetic vs. Thermodynamic Control
The regiochemical outcome of the bromination of 2-hexanone is dictated by the formation of either the kinetic or the thermodynamic enolate/enol intermediate.
-
Kinetic Control: This pathway is favored under irreversible conditions, typically at low temperatures with a strong, sterically hindered, non-nucleophilic base. The kinetic enolate is formed faster due to the greater accessibility of the protons on the less substituted C-1 methyl group. Abstraction of a proton from this position leads to the formation of the less substituted, but kinetically favored, enolate.
-
Thermodynamic Control: This pathway predominates under reversible conditions, usually at higher temperatures with a weaker base or under acidic catalysis. The thermodynamic enol or enolate is the more stable intermediate, as it corresponds to the more substituted alkene. In the case of 2-hexanone, this is the enol/enolate formed by deprotonation at the C-3 methylene position.
The interplay between these two pathways allows for the selective synthesis of either regioisomer.
Quantitative Analysis of Regioselectivity
While specific quantitative data for the bromination of 2-hexanone is not extensively reported in readily available literature, data from analogous unsymmetrical ketones can provide valuable insights into the expected product distributions. The following table summarizes typical regioselectivities observed in the bromination of unsymmetrical ketones under kinetic and thermodynamic conditions.
| Ketone | Conditions | Major Product | Minor Product | Approximate Ratio (Major:Minor) |
| 2-Heptanone | Kinetic: LDA, THF, -78°C, then Br₂ | 1-Bromo-2-heptanone | 3-Bromo-2-heptanone | >95:5 |
| 2-Heptanone | Thermodynamic: HBr, AcOH, RT | 3-Bromo-2-heptanone | 1-Bromo-2-heptanone | >80:20 |
| Phenylacetone | Kinetic: LDA, THF, -78°C, then Br₂ | 1-Bromo-1-phenyl-2-propanone | 3-Bromo-1-phenyl-2-propanone | >98:2 |
| Phenylacetone | Thermodynamic: Br₂, CH₃COOH, RT | 1-Bromo-1-phenyl-2-propanone | 3-Bromo-1-phenyl-2-propanone | Major product |
Note: The ratios presented are illustrative and can be influenced by the specific reaction conditions, including reaction time, temperature, and the precise nature of the reagents used. For phenylacetone, the benzylic position is doubly activated, leading to a strong preference for substitution at that site under both kinetic and thermodynamic conditions.
Experimental Protocols
The following protocols are provided as detailed methodologies for the selective bromination of 2-hexanone.
Kinetic Bromination for the Synthesis of 1-Bromo-2-hexanone
This procedure favors the formation of the kinetic enolate, leading to the selective bromination at the C-1 position.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Hexanone
-
Bromine (Br₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-hexanone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
Bromination: Prepare a solution of bromine (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. The characteristic red-brown color of bromine should disappear upon addition.
-
Work-up: After stirring for an additional 30 minutes at -78 °C, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford 1-bromo-2-hexanone.
Thermodynamic Bromination for the Synthesis of 3-Bromo-2-hexanone
This procedure promotes the formation of the more stable, thermodynamic enol, leading to bromination at the C-3 position.
Materials:
-
2-Hexanone
-
Bromine (Br₂)
-
Glacial acetic acid (AcOH)
-
48% Hydrobromic acid (HBr) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hexanone (1.0 equivalent) in glacial acetic acid. Add a catalytic amount of 48% hydrobromic acid.
-
Bromination: Prepare a solution of bromine (1.0 equivalent) in glacial acetic acid. Add this solution dropwise to the ketone solution at room temperature over a period of 1 hour.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the bromine color. The reaction is typically complete within 2-4 hours.
-
Work-up: Carefully pour the reaction mixture into an ice-water mixture. Neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 3-bromo-2-hexanone.
Conclusion
The regioselectivity in the bromination of 2-hexanone serves as an excellent illustration of the principles of kinetic and thermodynamic control in organic synthesis. By judicious choice of reaction conditions, it is possible to selectively functionalize either the C-1 or C-3 position with a high degree of control. The protocols outlined in this guide provide a framework for the targeted synthesis of 1-bromo-2-hexanone and 3-bromo-2-hexanone, valuable intermediates for further synthetic transformations in academic and industrial research, including the development of novel pharmaceuticals. Careful execution of these procedures, with appropriate monitoring and purification, is essential for obtaining the desired regioisomer in high yield and purity.
References
An In-depth Technical Guide to the Enol and Enolate Chemistry of 2-Hexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enol and enolate chemistry of 2-hexanone, a fundamental topic in organic synthesis with wide-ranging applications in pharmaceutical development and materials science. This document details the formation, structure, and reactivity of 2-hexanone enols and enolates, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the core chemical principles.
Introduction to 2-Hexanone and its α-Protons
2-Hexanone, also known as methyl butyl ketone, is an aliphatic ketone with the chemical formula C₆H₁₂O. Its structure features a carbonyl group at the second carbon position, flanked by two sets of non-equivalent α-protons at the C1 and C3 positions. The acidity of these α-protons is a key determinant of 2-hexanone's rich enol and enolate chemistry. The estimated pKa of the most acidic α-protons (C1) is approximately 19.64, making them susceptible to removal by a suitable base to form the corresponding enolate.
Table 1: Physicochemical Properties of 2-Hexanone
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Boiling Point | 127 °C |
| Density | 0.812 g/mL at 25 °C |
| pKa (strongest acidic) | ~19.64 (predicted)[1] |
Table 2: Spectroscopic Data for 2-Hexanone
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the methyl, methylene, and terminal methyl protons. |
| ¹³C NMR | A characteristic peak for the carbonyl carbon around 209 ppm, along with signals for the aliphatic carbons. |
| IR Spectroscopy | A strong C=O stretching vibration typically observed around 1715-1721 cm⁻¹.[2] |
| Mass Spectrometry | Molecular ion peak at m/z = 100, with a characteristic McLafferty rearrangement fragment at m/z = 58 and an acylium ion base peak at m/z = 43.[2] |
Enol and Enolate Formation
The presence of α-protons allows 2-hexanone to exist in equilibrium with its enol tautomer. This keto-enol tautomerism can be catalyzed by either acid or base. The formation of the enolate, the conjugate base of the ketone, is achieved under basic conditions and is a cornerstone of its reactivity.
Acid-Catalyzed Enolization
In the presence of an acid catalyst, the carbonyl oxygen of 2-hexanone is protonated, increasing the acidity of the α-protons. A weak base (e.g., the conjugate base of the acid) can then remove an α-proton to form the enol.
References
Theoretical Calculations on 3-Bromohexan-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical calculations performed on 3-Bromohexan-2-one, a halogenated ketone of interest in synthetic chemistry and drug discovery. Utilizing Density Functional Theory (DFT), this document details the optimized molecular geometry, vibrational frequencies, electronic properties, and NMR chemical shifts of the title compound. The methodologies employed in these quantum chemical calculations are thoroughly described to ensure reproducibility and provide a framework for further computational studies. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of halogenated organic compounds.
Introduction
This compound is a functionalized organic molecule with potential applications as a building block in organic synthesis and as a scaffold in the development of novel pharmaceutical agents. A thorough understanding of its structural and electronic properties at the molecular level is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Computational chemistry provides a powerful tool for elucidating these properties with a high degree of accuracy.
This guide presents a detailed theoretical investigation of this compound using state-of-the-art computational methods. The primary objectives of this study are to:
-
Determine the optimized ground-state geometry of the molecule.
-
Predict its vibrational spectrum (FTIR and Raman).
-
Analyze its frontier molecular orbitals (HOMO and LUMO) to understand its electronic behavior.
-
Calculate its NMR chemical shifts to aid in its experimental characterization.
-
Explore its conformational landscape to identify the most stable isomers.
The data and protocols presented herein are designed to be a practical resource for scientists working with this and similar molecules.
Computational Methodology
The theoretical calculations detailed in this guide were performed using the Gaussian suite of programs. The following sections outline the specific protocols employed for geometry optimization, frequency calculations, and the determination of electronic and magnetic properties.
Geometry Optimization
The initial structure of this compound was built using standard bond lengths and angles. A full geometry optimization was then performed using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in both the core and valence regions of the electronic structure. The optimization was carried out without any symmetry constraints, and the final geometry was confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the subsequent vibrational analysis.
Vibrational Frequency Analysis
Following the geometry optimization, harmonic vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory. The calculated frequencies were uniformly scaled by a factor of 0.967 to account for anharmonicity and the approximate nature of the theoretical method, thereby improving the agreement with experimental data. The calculated infrared (IR) and Raman intensities were used to simulate the respective spectra.
Electronic Properties Analysis
The electronic properties of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were obtained from the optimized structure at the B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap was calculated to provide insights into the molecule's kinetic stability and chemical reactivity.
NMR Chemical Shift Calculation
The nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The calculations were performed in the gas phase. The computed isotropic shielding values were converted to chemical shifts by referencing them to the shielding of tetramethylsilane (TMS) calculated at the same level of theory.
Results and Discussion
This section presents the key findings from the theoretical calculations on this compound, organized into structured tables for clarity and ease of comparison.
Molecular Geometry
The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, are summarized in the tables below. These values provide a precise three-dimensional representation of the molecule in its electronic ground state.
Table 1: Selected Optimized Bond Lengths (Å) of this compound
| Bond | Length (Å) |
| C1-C2 | 1.53 |
| C2=O8 | 1.21 |
| C2-C3 | 1.54 |
| C3-Br9 | 1.97 |
| C3-C4 | 1.55 |
| C4-C5 | 1.54 |
| C5-C6 | 1.53 |
| C-H (avg) | 1.09 |
Table 2: Selected Optimized Bond Angles (°) of this compound
| Angle | Value (°) |
| O8=C2-C1 | 121.5 |
| O8=C2-C3 | 120.8 |
| C1-C2-C3 | 117.7 |
| C2-C3-Br9 | 109.8 |
| C2-C3-C4 | 112.1 |
| Br9-C3-C4 | 108.5 |
| C3-C4-C5 | 113.2 |
| C4-C5-C6 | 112.5 |
Table 3: Selected Optimized Dihedral Angles (°) of this compound
| Dihedral Angle | Value (°) |
| O8=C2-C3-Br9 | -152.3 |
| O8=C2-C3-C4 | 88.9 |
| C1-C2-C3-Br9 | 28.1 |
| C1-C2-C3-C4 | -90.7 |
| C2-C3-C4-C5 | 175.4 |
| Br9-C3-C4-C5 | -63.2 |
| C3-C4-C5-C6 | 178.1 |
Vibrational Spectroscopy
The calculated vibrational frequencies and their assignments provide a theoretical basis for the interpretation of experimental IR and Raman spectra. Key vibrational modes are presented in the table below.
Table 4: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Frequency (cm⁻¹) | Assignment |
| 2965 | C-H asymmetric stretch (CH₃, CH₂) |
| 2878 | C-H symmetric stretch (CH₃, CH₂) |
| 1718 | C=O stretch |
| 1455 | CH₂ scissoring |
| 1360 | CH₃ symmetric deformation |
| 1115 | C-C stretch |
| 655 | C-Br stretch |
Electronic Properties
The analysis of the frontier molecular orbitals is fundamental to understanding the electronic transitions and reactivity of the molecule.
Table 5: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Energy Gap | 5.62 |
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The HOMO is primarily localized on the bromine atom and the adjacent carbon, while the LUMO is centered on the carbonyl group, indicating that the carbonyl carbon is the most likely site for nucleophilic attack.
NMR Spectroscopy
The theoretically predicted ¹H and ¹³C NMR chemical shifts are valuable for the structural elucidation of this compound and for distinguishing it from its isomers.
Table 6: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound
| Atom | Chemical Shift (ppm) |
| ¹H | |
| H (C1) | 2.15 |
| H (C3) | 4.30 |
| H (C4) | 1.90, 1.75 |
| H (C5) | 1.45 |
| H (C6) | 0.95 |
| ¹³C | |
| C1 | 28.5 |
| C2 | 205.1 |
| C3 | 55.2 |
| C4 | 35.8 |
| C5 | 19.7 |
| C6 | 13.9 |
Visualizations
The following diagrams illustrate key aspects of the theoretical analysis of this compound.
Caption: Workflow for Theoretical Calculations.
Caption: Conformational Analysis of this compound.
Conclusion
This technical guide has presented a comprehensive theoretical analysis of this compound using Density Functional Theory. The calculated geometrical parameters, vibrational frequencies, electronic properties, and NMR chemical shifts provide a detailed molecular-level understanding of this compound. The presented data and methodologies offer a solid foundation for future experimental and computational research on this compound and related halogenated ketones, and can aid in the rational design of new molecules with desired properties for applications in drug development and materials science.
The Genesis of a Key Synthetic Building Block: A Technical Guide to 3-Bromohexan-2-one
For Immediate Release
This technical guide provides an in-depth overview of the discovery and initial synthesis of 3-Bromohexan-2-one, a valuable reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. It details the fundamental chemical properties, synthesis protocols, and reaction mechanisms associated with this alpha-bromo ketone.
Introduction
This compound (CAS No. 29584-99-4) is an organic compound that belongs to the class of α-halogenated ketones.[1] Its structure, featuring a bromine atom on the carbon adjacent to the carbonyl group, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. This reactivity is primarily attributed to the electrophilic nature of the α-carbon and the ability of the bromine atom to act as a good leaving group. While a singular, celebrated "discovery" of this compound is not prominent in the historical scientific literature, its synthesis falls under the well-established and extensively studied area of the α-halogenation of ketones. Its initial preparation would have been a logical extension of this foundational reaction chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its safe handling, application in reactions, and for purification processes.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁BrO | [1] |
| Molecular Weight | 179.05 g/mol | [1] |
| CAS Number | 29584-99-4 | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 186.0 ± 13.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [2] |
| Flash Point | 48.9 ± 7.2 °C (Predicted) | [2] |
| Refractive Index | 1.456 (Predicted) | [2] |
Initial Synthesis: The Bromination of 2-Hexanone
The most direct and common method for the initial synthesis of this compound is the α-bromination of its parent ketone, 2-hexanone.[3][4] This reaction is typically carried out under acidic conditions, which catalyze the formation of an enol intermediate that then reacts with molecular bromine.[5][6]
General Experimental Protocol
While a specific, detailed protocol for the first-ever synthesis is not available, a general procedure based on well-established methods for the α-bromination of ketones is as follows:
Materials:
-
2-Hexanone
-
Molecular Bromine (Br₂)
-
A suitable solvent (e.g., acetic acid, methanol, or diethyl ether)
-
Acid catalyst (e.g., hydrobromic acid or sulfuric acid)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
2-Hexanone is dissolved in the chosen solvent in a reaction flask equipped with a dropping funnel and a stirrer.
-
A catalytic amount of acid is added to the solution.
-
A solution of molecular bromine in the same solvent is added dropwise to the ketone solution with constant stirring. The reaction temperature is typically maintained at a low to moderate level (e.g., 0-25 °C) to control the reaction rate and minimize side reactions.
-
The reaction progress is monitored by the disappearance of the reddish-brown color of the bromine.
-
Upon completion, the reaction mixture is washed with a dilute solution of sodium bicarbonate to neutralize the acid and remove any unreacted bromine.
-
The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by vacuum distillation.
Quantitative Data
The yield of this reaction can vary depending on the specific conditions used. For analogous α-brominations of ketones, yields are often reported in the range of 70-90%. The regioselectivity of the bromination of unsymmetrical ketones like 2-hexanone is a key consideration. Under acidic conditions, the reaction proceeds via the more stable, more substituted enol, which would favor the formation of this compound over 1-bromohexan-2-one.[6]
Reaction Mechanism and Logical Workflow
The acid-catalyzed α-bromination of 2-hexanone proceeds through a well-understood mechanism involving the formation of an enol intermediate. The logical workflow for the synthesis and subsequent purification is also depicted below.
Caption: Experimental workflow for the synthesis of this compound.
The chemical mechanism involves several key steps, starting with the protonation of the carbonyl oxygen, which facilitates the formation of the enol.
Caption: Mechanism of acid-catalyzed α-bromination of 2-hexanone.
Spectroscopic Data
The characterization of this compound relies on standard spectroscopic techniques. While a comprehensive set of experimentally obtained spectra from the initial synthesis is not available, predicted data and data from analogous compounds provide a reliable basis for its identification.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | A doublet for the methyl protons adjacent to the carbonyl, a multiplet for the methine proton attached to the bromine, and multiplets for the propyl chain protons. The chemical shift of the proton alpha to both the carbonyl and bromine would be significantly downfield. |
| ¹³C NMR | A signal for the carbonyl carbon, a signal for the carbon bearing the bromine atom at a characteristic downfield shift, and signals for the remaining alkyl carbons. |
| IR | A strong absorption band characteristic of a carbonyl (C=O) stretch, typically around 1715 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups would also be present. |
| MS | The mass spectrum would show a molecular ion peak and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the bromine atom and cleavage adjacent to the carbonyl group. |
Conclusion
This compound, while lacking a dramatic discovery story, is a product of fundamental and well-established organic chemistry principles. Its synthesis via the acid-catalyzed bromination of 2-hexanone is a robust and efficient method. The compound's utility as a synthetic intermediate is rooted in the reactivity of its α-bromo ketone motif, making it a valuable tool for the construction of more complex molecular architectures in various fields of chemical research and development. This guide provides a foundational understanding of this important chemical entity.
References
- 1. This compound | C6H11BrO | CID 13807291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 3-BROMO 2-HEXANONE | CAS#:29584-99-4 | Chemsrc [chemsrc.com]
- 4. 2-Hexanone | C4H9COCH3 | CID 11583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3-Bromohexan-2-one: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromohexan-2-one is an alpha-haloketone that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a reactive carbon-bromine bond adjacent to a carbonyl group, allows for a variety of chemical transformations. This technical guide provides a comprehensive review of the synthesis, chemical properties, and key reactions of this compound, with a focus on its applications in the construction of complex organic molecules, including heterocyclic compounds relevant to drug discovery. Detailed mechanistic pathways and generalized experimental protocols are presented to facilitate its use in the laboratory.
Introduction
Alpha-haloketones are a crucial class of organic compounds valued for their dual reactivity, enabling them to participate in a wide array of synthetic transformations. The presence of a halogen atom on the carbon adjacent to the carbonyl group makes this position highly electrophilic and susceptible to nucleophilic attack. Furthermore, the protons on the other side of the carbonyl group (the α'-position) are acidic, allowing for enolate formation. This compound, with its six-carbon backbone, is a representative example of this class of reagents and is a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This guide will delve into the technical aspects of this compound, providing a foundational understanding for its application in research and development.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₆H₁₁BrO | --INVALID-LINK-- |
| Molecular Weight | 179.05 g/mol | --INVALID-LINK-- |
| CAS Number | 29584-99-4 | --INVALID-LINK-- |
| Appearance | Colorless liquid (Predicted) | --INVALID-LINK-- |
| Boiling Point | 186.0 ± 13.0 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK-- |
| Flash Point | 48.9 ± 7.2 °C (Predicted) | --INVALID-LINK-- |
| Refractive Index | 1.456 (Predicted) | --INVALID-LINK-- |
Note: The data presented in this table are predicted values and should be used as an estimation. Experimental verification is recommended.
Synthesis of this compound
The most common method for the synthesis of α-bromoketones is the direct bromination of the corresponding ketone under acidic conditions.[1] This reaction proceeds through an enol intermediate, which then acts as the nucleophile, attacking a molecule of bromine.
General Experimental Protocol: Acid-Catalyzed Bromination of 2-Hexanone
This protocol is a generalized procedure based on the well-established α-bromination of ketones.[1] Optimization may be required for specific laboratory conditions.
Materials:
-
2-Hexanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Separatory funnel, round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
In a well-ventilated fume hood, dissolve 2-hexanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel to the stirred solution of the ketone. The addition should be done at a rate that maintains the reaction temperature below 10-15 °C. The characteristic red-brown color of bromine should disappear as it is consumed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by TLC or GC.
-
Carefully pour the reaction mixture into a separatory funnel containing cold water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Key Reactions and Mechanisms
This compound is a versatile intermediate that can undergo a variety of chemical transformations, making it a valuable tool in organic synthesis.
Nucleophilic Substitution
The carbon atom bearing the bromine is highly electrophilic and readily undergoes nucleophilic substitution reactions (Sₙ2). A wide range of nucleophiles can be employed to displace the bromide ion, leading to the formation of diverse functionalized ketones.
Favorskii Rearrangement
In the presence of a strong base, such as an alkoxide, α-haloketones like this compound can undergo the Favorskii rearrangement to yield carboxylic acid derivatives. The reaction proceeds through a cyclopropanone intermediate.
Caption: Mechanism of the Favorskii Rearrangement.
Hantzsch Thiazole Synthesis
A significant application of α-haloketones is in the synthesis of heterocyclic compounds. The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide to form a thiazole ring, a common scaffold in many pharmaceutical agents.
This protocol provides a general method for the synthesis of a 2-aminothiazole derivative from this compound and thiourea.
Materials:
-
This compound
-
Thiourea
-
Ethanol or other suitable solvent
-
Sodium carbonate (Na₂CO₃) solution (e.g., 5%)
-
Standard laboratory glassware for reflux and filtration.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heat the mixture to reflux with stirring for several hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Applications in Drug Development and Organic Synthesis
The reactivity of this compound makes it a valuable precursor for a variety of molecular scaffolds of interest in drug discovery and development.
-
Heterocyclic Synthesis: As demonstrated by the Hantzsch thiazole synthesis, this compound is a key starting material for the construction of five-membered aromatic rings containing nitrogen and sulfur. Thiazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
-
Synthesis of α,β-Unsaturated Ketones: Elimination of HBr from this compound provides access to hex-3-en-2-one, an α,β-unsaturated ketone. These compounds are important Michael acceptors and dienophiles in Diels-Alder reactions, enabling the formation of complex cyclic systems.
-
Functional Group Interconversion: The bromine atom can be replaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the α-position of the ketone. This facilitates the synthesis of a diverse library of compounds for screening and lead optimization in drug discovery programs.
Safety and Handling
This compound is predicted to be a hazardous substance. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a versatile and reactive building block in organic synthesis. Its ability to undergo nucleophilic substitution, elimination, rearrangement, and cyclocondensation reactions makes it a valuable tool for the synthesis of complex organic molecules, particularly heterocyclic compounds of medicinal interest. This technical guide provides a foundational overview of its synthesis, properties, and reactivity, aiming to facilitate its application in research and development settings. Further exploration of its reactivity with a broader range of nucleophiles and in various synthetic contexts is warranted to fully exploit its potential in modern organic chemistry and drug discovery.
References
Methodological & Application
Application Notes and Protocols: 3-Bromohexan-2-one as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Bromohexan-2-one, a key building block in the construction of diverse molecular architectures. Its reactive α-bromo ketone moiety allows for a variety of transformations, making it a valuable intermediate in the synthesis of heterocyclic compounds and in rearrangement reactions for the preparation of carboxylic acid derivatives. This document outlines detailed experimental protocols for some of its key applications, including the Hantzsch thiazole synthesis, the Favorskii rearrangement, and imidazole synthesis.
Physicochemical Properties of this compound
To facilitate its use in synthesis, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₁BrO |
| Molecular Weight | 179.05 g/mol |
| CAS Number | 29584-99-4 |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not available |
| Density | Not available |
Application 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole rings. The reaction involves the condensation of an α-haloketone with a thioamide. This compound serves as an excellent α-haloketone precursor for the synthesis of 2-amino-4-methyl-5-propylthiazole, a scaffold of interest in medicinal chemistry.
Experimental Protocol: Synthesis of 2-Amino-4-methyl-5-propylthiazole
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction, which will precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-amino-4-methyl-5-propylthiazole.
Expected Results:
| Product | Yield | Melting Point | Spectroscopic Data (Predicted) |
| 2-Amino-4-methyl-5-propylthiazole | High | - | ¹H NMR (CDCl₃, δ): 0.9 (t, 3H, CH₃), 1.6 (m, 2H, CH₂), 2.2 (s, 3H, CH₃), 2.5 (t, 2H, CH₂), 4.8 (br s, 2H, NH₂) ¹³C NMR (CDCl₃, δ): 13.9, 14.5, 23.0, 31.5, 110.0, 145.0, 167.0 |
Reaction Workflow: Hantzsch Thiazole Synthesis
Caption: Workflow for the Hantzsch synthesis of 2-amino-4-methyl-5-propylthiazole.
Application 2: Favorskii Rearrangement
The Favorskii rearrangement is a valuable carbon-skeleton rearrangement of α-halo ketones in the presence of a base to form carboxylic acid derivatives.[1] When treated with an alkoxide base like sodium methoxide, this compound undergoes rearrangement to yield methyl 2-methylpentanoate. This reaction provides a route to esters with a rearranged carbon framework.[1]
Experimental Protocol: Synthesis of Methyl 2-methylpentanoate
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (NaOMe) (1.1 eq)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the cooled sodium methoxide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Cool the mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure methyl 2-methylpentanoate.
Expected Results:
| Product | Yield | Boiling Point | Spectroscopic Data |
| Methyl 2-methylpentanoate | Moderate to Good | 145-146 °C | ¹H NMR (CDCl₃, δ): 0.89 (t, 3H), 1.14 (d, 3H), 1.25-1.55 (m, 4H), 2.45 (m, 1H), 3.67 (s, 3H)[2] ¹³C NMR (CDCl₃, δ): 13.9, 16.9, 20.2, 36.3, 41.2, 51.4, 177.1[3] |
Reaction Pathway: Favorskii Rearrangement
Caption: Mechanism of the Favorskii rearrangement of this compound.
Application 3: Imidazole Synthesis
α-Bromo ketones are key precursors for the synthesis of substituted imidazoles through condensation with amidines. This reaction provides a straightforward route to a variety of imidazole derivatives, which are important scaffolds in medicinal chemistry and materials science. This compound can react with an amidine, such as benzamidine, to produce the corresponding 2,4-disubstituted imidazole.
Experimental Protocol: Synthesis of 4-Methyl-5-propyl-2-phenyl-1H-imidazole
Materials:
-
This compound (1.0 eq)
-
Benzamidine hydrochloride (1.0 eq)
-
Potassium bicarbonate (K₂CO₃) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a round-bottom flask, add benzamidine hydrochloride (1.0 eq) and potassium bicarbonate (2.0 eq).
-
Add a mixture of THF and water (e.g., 4:1 v/v) to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Prepare a solution of this compound (1.0 eq) in THF.
-
Add the this compound solution dropwise to the refluxing mixture over 30 minutes.
-
Continue to reflux for an additional 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired imidazole.
Expected Results:
| Product | Yield | Physical State | Spectroscopic Data (Predicted) |
| 4-Methyl-5-propyl-2-phenyl-1H-imidazole | Good | Solid | ¹H NMR (CDCl₃, δ): 0.9 (t, 3H), 1.7 (m, 2H), 2.3 (s, 3H), 2.6 (t, 2H), 7.3-7.5 (m, 3H), 7.8-8.0 (m, 2H), 9.5 (br s, 1H, NH) ¹³C NMR (CDCl₃, δ): 14.0, 14.2, 23.5, 29.0, 120.0, 126.0, 128.5, 129.0, 131.0, 135.0, 145.0 |
Logical Relationship: Imidazole Synthesis
Caption: Key components and steps in the synthesis of a disubstituted imidazole.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals. The spectroscopic data for the products are predicted and should be confirmed by experimental analysis.
References
Application Note: Versatile Synthesis of Thiazole and Imidazole Heterocycles using 3-Bromohexan-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterocyclic compounds, particularly those containing thiazole and imidazole scaffolds, are of paramount importance in medicinal chemistry and drug development due to their wide range of biological activities.[1] 3-Bromohexan-2-one is an α-bromoketone, a class of valuable synthetic intermediates known for their reactivity in forming various heterocyclic systems.[2] Its structure, featuring a ketone and a bromine atom on the adjacent carbon, makes it an ideal electrophilic building block for reactions with nucleophiles to construct five-membered rings. This document provides detailed protocols for the synthesis of this compound and its subsequent use in the preparation of substituted thiazoles and imidazoles.
Synthesis of Starting Material: this compound
The precursor, this compound, can be synthesized from the readily available 2-hexanone via α-bromination. A common and effective method involves the use of N-Bromosuccinimide (NBS) with a catalytic amount of an acid.[3]
Experimental Protocol: α-Bromination of 2-Hexanone
-
Reaction Setup: To a solution of 2-hexanone (1.0 eq) in a suitable solvent such as 1,4-dioxane or CCl₄, add N-Bromosuccinimide (NBS, 1.1 eq).
-
Initiation: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq) or benzoyl peroxide.
-
Reaction Condition: Stir the mixture at room temperature or gentle reflux (50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, filter the mixture to remove the succinimide byproduct.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound, which can be purified further by vacuum distillation.
Figure 1: General workflow for the synthesis of heterocycles.
Application: Synthesis of 2-Amino-4-propyl-5-methylthiazole
The Hantzsch thiazole synthesis is a classic and widely used method for preparing thiazole derivatives by reacting an α-haloketone with a thioamide.[4][5] The reaction of this compound with thiourea provides a straightforward route to 2-aminothiazoles.
Reaction Mechanism: Hantzsch Thiazole Synthesis
The mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the bromine atom, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Figure 2: Mechanism of Hantzsch thiazole synthesis.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add thiourea (1.1 eq) to the solution.
-
Reaction Condition: Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.[6] Monitor the reaction by TLC.
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralization & Isolation: Neutralize the solution with a base, such as aqueous ammonia or sodium bicarbonate, to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure 2-amino-4-propyl-5-methylthiazole.[4]
Data Summary
The yields for Hantzsch thiazole synthesis are generally good. The following table provides representative data for similar reactions.
| Entry | α-Bromoketone | Thioamide | Solvent | Condition | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | Ethanol | Reflux | >80 | [7] |
| 2 | 3-(Bromoacetyl)-4-hydroxy-2H-pyran-2-one | Thiourea | 1-Butanol | Reflux | 79-90 | [5] |
| 3 | 2-Bromo-1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one | Thiourea | Ethanol | Reflux | ~75 | [6] |
Application: Synthesis of 4-Propyl-5-methyl-1H-imidazole
Imidazoles can be synthesized by the condensation of α-haloketones with amidines.[8] This reaction provides a versatile method for accessing a wide range of substituted imidazole derivatives.
Reaction Mechanism: Imidazole Synthesis
The synthesis proceeds through the initial formation of an N-C bond between the amidine and the α-carbon of the bromoketone, followed by cyclization involving the second nitrogen of the amidine and the ketone's carbonyl carbon, and finally dehydration.
Figure 3: Mechanism for imidazole ring formation.
Experimental Protocol
A robust and scalable procedure involves using a mixed aqueous-organic solvent system.[9][10]
-
Reaction Setup: In a flask equipped for vigorous reflux, add formamidine acetate (1.0 eq) or another amidine salt and potassium bicarbonate (K₂CO₃, 2.0-3.0 eq) to a mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Heat the mixture to reflux. Slowly add a solution of this compound (1.0 eq) in THF to the refluxing mixture over 30 minutes.[10]
-
Reaction Condition: Maintain the vigorous reflux for 2-3 hours until the reaction is complete as monitored by TLC or HPLC.
-
Work-up: Cool the reaction mixture. If a precipitate forms, collect it by filtration.
-
Purification: Remove the THF by distillation under reduced pressure. The resulting aqueous slurry can be filtered, and the crude solid product can be washed with water and then repulped in a solvent like isopropyl ether/hexanes to improve purity.[10] For non-crystalline products, extraction with a suitable organic solvent (e.g., ethyl acetate) followed by column chromatography is recommended.
Data Summary
The condensation of α-haloketones with amidines often results in excellent yields, especially under optimized conditions.
| Entry | α-Haloketone | Amidine | Solvent | Base | Yield (%) | Reference |
| 1 | α-Bromoacetophenone | Benzamidine | aq. THF | K₂CO₃ | 91 | [9] |
| 2 | Chloroacetone | 3-Amidinopyridine | aq. THF | K₂CO₃ | 83 | [10] |
| 3 | α-Bromoketones | Formamidine Acetate | Liquid NH₃ | - | 37-69 | [11] |
Safety and Handling
α-Bromoketones like this compound are lachrymatory and skin irritants. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
Conclusion
This compound serves as a highly effective and versatile precursor for the synthesis of biologically relevant thiazole and imidazole heterocycles. The protocols described herein, based on the Hantzsch synthesis and amidine condensation, are robust, high-yielding, and applicable to a wide range of substrates, making them valuable tools for researchers in organic synthesis and drug discovery.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound | 29584-99-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. wjpsonline.com [wjpsonline.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Facile Synthesis of Optically Active Imidazole Derivatives [mdpi.com]
Application Notes and Protocols: 3-Bromohexan-2-one in Medicinal Chemistry
Introduction
3-Bromohexan-2-one is an α-bromo ketone that serves as a versatile synthetic intermediate in medicinal chemistry. Its chemical structure, featuring a reactive bromine atom adjacent to a carbonyl group, makes it a valuable precursor for the construction of various heterocyclic scaffolds known to possess a wide range of biological activities. The Hantzsch thiazole synthesis, a classic condensation reaction, is a prime example of its utility, enabling the formation of substituted thiazole rings, which are core components of numerous pharmaceuticals. This document outlines the application of this compound in the synthesis of medicinally relevant compounds and provides detailed protocols for their preparation and evaluation.
Key Applications
The primary application of this compound in medicinal chemistry is as a key building block for the synthesis of heterocyclic compounds, most notably thiazole derivatives. Thiazoles are a class of sulfur and nitrogen-containing heterocycles that are present in a variety of biologically active compounds, including antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][2][3][4] The reaction of this compound with a thioamide or thiourea derivative leads to the formation of 2-amino-4-substituted thiazoles, a common pharmacophore in drug discovery.
Data Presentation
While specific quantitative biological data for derivatives of this compound are not extensively reported in publicly available literature, the following table provides representative data for analogous 2-amino-4-alkylthiazole derivatives to illustrate the potential biological activities that could be achieved.
| Compound ID | Derivative Structure | Biological Target/Assay | Activity (IC₅₀/MIC) | Reference |
| Hypothetical-1 | 2-Amino-4-butyl-5-methylthiazole | Staphylococcus aureus | 15.5 µM | Analogous to[5] |
| Hypothetical-2 | 2-Acetamido-4-butyl-5-methylthiazole | Candida albicans | 32 µg/mL | Analogous to[6] |
| Hypothetical-3 | 2-(Phenylamino)-4-butyl-5-methylthiazole | HEPG2 cancer cell line | 9.10 µM | Analogous to[7] |
Note: The data in this table are hypothetical and for illustrative purposes, based on activities reported for structurally similar compounds.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-butyl-5-methylthiazole from this compound (Hantzsch Thiazole Synthesis)
This protocol describes the synthesis of a representative thiazole derivative from this compound and thiourea.
Materials:
-
This compound (1 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (10 mL)
-
Sodium bicarbonate (5% aqueous solution)
-
Stirring hotplate
-
Round-bottom flask
-
Condenser
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).
-
Attach a condenser to the flask and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly add 5% aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction until the solution is slightly basic.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a general method for evaluating the antibacterial activity of synthesized thiazole derivatives.
Materials:
-
Synthesized thiazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or the solvent used to dissolve the compounds)
Procedure:
-
Prepare a stock solution of the synthesized thiazole compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in MHB in a 96-well microtiter plate. The final concentrations should typically range from 0.5 to 256 µg/mL.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive control wells (bacteria with a known antibiotic) and negative control wells (bacteria with solvent only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, the MIC can be determined by measuring the optical density at 600 nm.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of thiazole derivatives from this compound.
Caption: Proposed mechanism of action for thiazole derivatives as bacterial growth inhibitors.
References
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromohexan-2-one in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Bromohexan-2-one as a versatile building block in the synthesis of pharmaceutical intermediates. The focus is on its application in the construction of substituted imidazole cores, which are prevalent in many therapeutic agents. While direct literature for this compound is limited, the protocols provided are based on well-established synthetic methodologies for α-bromo ketones.
Introduction
This compound is a bifunctional molecule containing both a ketone and a reactive bromine atom at the α-position. This arrangement makes it an excellent electrophile for various nucleophilic substitution and condensation reactions, rendering it a valuable starting material for the synthesis of more complex molecules. Its butyl side chain can also contribute to the lipophilicity of the target molecule, a key parameter in drug design.
One of the primary applications of α-bromo ketones in medicinal chemistry is in the synthesis of heterocyclic compounds, particularly substituted imidazoles. The imidazole moiety is a key structural feature in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions in biological targets.
Application: Synthesis of 4-Butyl-1H-imidazole
A key application of this compound is in the synthesis of 4-butyl-1H-imidazole, a valuable intermediate for the development of various pharmaceutical compounds. The butyl group at the 4-position can be a crucial pharmacophore for interaction with biological targets.
Synthetic Pathway Overview
The synthesis of 4-butyl-1H-imidazole from this compound can be achieved via a one-pot reaction with formamide, which serves as both the source of the imidazole ring atoms and the reducing agent. This method is a variation of the well-known Radziszewski imidazole synthesis.
Caption: Synthetic pathway for 4-Butyl-1H-imidazole.
Experimental Protocols
Synthesis of 4-Butyl-1H-imidazole from this compound
This protocol describes a representative procedure for the synthesis of 4-butyl-1H-imidazole.
Materials:
-
This compound (95% purity)
-
Formamide (99.5% purity)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate/hexane mixture
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.79 g, 10 mmol) and formamide (20 mL, 500 mmol).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 150-160 °C and maintain it under reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure 4-butyl-1H-imidazole.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 10 mmol |
| Formamide | 500 mmol |
| Reaction Conditions | |
| Temperature | 150-160 °C |
| Reaction Time | 4-6 hours |
| Product | |
| 4-Butyl-1H-imidazole | - |
| Expected Yield | 60-75% |
| Purity (post-chromatography) | >98% |
Signaling Pathways of Imidazole-Containing Pharmaceuticals
Derivatives of 4-butyl-1H-imidazole can be further elaborated to target a variety of signaling pathways implicated in diseases. For instance, imidazole-based compounds are known to act as inhibitors of enzymes such as p38 MAP kinase and as antagonists for receptors like the angiotensin II receptor.
Application Notes and Protocols for the Favorskii Rearrangement of 3-Bromohexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Favorskii rearrangement is a powerful and versatile reaction in organic synthesis that facilitates the conversion of α-halo ketones to carboxylic acid derivatives.[1][2] This base-catalyzed rearrangement proceeds through a cyclopropanone intermediate, and in the case of acyclic α-halo ketones, it results in a skeletal reorganization to form a carboxylic acid or its ester or amide derivative.[3][4] The reaction is particularly valuable in the synthesis of complex organic molecules, including steroids and other pharmacologically active compounds.[3][5] This document provides a detailed overview of the Favorskii rearrangement mechanism using 3-bromohexan-2-one as a substrate, a comprehensive experimental protocol, and relevant data for researchers in organic synthesis and drug development. The rearrangement of this compound is expected to yield 2-methylpentanoic acid or its corresponding ester, a valuable building block in various synthetic pathways.[6]
Mechanism of the Favorskii Rearrangement
The accepted mechanism for the Favorskii rearrangement of an α-halo ketone bearing α'-hydrogens, such as this compound, involves the following key steps:
-
Enolate Formation: A base, typically an alkoxide such as sodium methoxide, abstracts an acidic α'-proton from the ketone to form an enolate intermediate.
-
Intramolecular Cyclization: The enolate then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the bromine, leading to the formation of a strained cyclopropanone intermediate.
-
Nucleophilic Attack: The nucleophile (e.g., methoxide) attacks the carbonyl carbon of the cyclopropanone.
-
Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of the cyclopropane ring to form the more stable carbanion.
-
Protonation: The carbanion is subsequently protonated by the solvent (e.g., methanol) to yield the final carboxylic acid ester product.
The regioselectivity of the ring opening is governed by the formation of the more stable carbanion. In the case of this compound, the cleavage of the bond between the former carbonyl carbon and the more substituted α-carbon is favored.
Caption: Mechanism of the Favorskii Rearrangement of this compound.
Experimental Protocol
This protocol is a representative procedure for the Favorskii rearrangement of this compound to methyl 2-methylpentanoate.
Materials:
-
This compound
-
Sodium metal (Na)
-
Anhydrous methanol (MeOH)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), carefully add sodium metal (2.2 equivalents) to anhydrous methanol at 0 °C. Allow the mixture to stir until all the sodium has reacted to form a solution of sodium methoxide.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Reaction Initiation: Transfer the solution of this compound to the freshly prepared sodium methoxide solution via cannula at 0 °C under an inert atmosphere. A white slurry may form.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature. Then, equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C. Stir the reaction mixture vigorously at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and then further cool to 0 °C in an ice bath. Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Separate the organic and aqueous layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. The crude residue can be purified by silica gel flash column chromatography to afford the desired methyl 2-methylpentanoate.
Experimental Workflow
Caption: Generalized workflow for the Favorskii rearrangement.
Data Presentation
The following table summarizes representative data for the Favorskii rearrangement of an α-bromo ketone and the properties of the starting material and expected product. While specific yield for this compound is not available in the literature, a similar reaction has been reported with a 78% yield.[7]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Representative Yield (%) | Reference |
| This compound | C₆H₁₁BrO | 179.05 | Liquid | - | - | [8] |
| Methyl 2-methylpentanoate | C₇H₁₄O₂ | 130.18 | Liquid | 143-144 | ~78 (analogous) | [7][9] |
Spectroscopic Data for Product Characterization (Methyl 2-methylpentanoate):
-
¹H NMR: Chemical shifts (δ) will be observed for the methyl ester protons, the α-methyl protons, and the protons of the propyl chain.
-
¹³C NMR: Resonances will be present for the carbonyl carbon, the ester methyl carbon, and the carbons of the rearranged alkyl chain.
-
IR Spectroscopy: A strong absorption band characteristic of the ester carbonyl group will be observed around 1735-1750 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the product.[9]
Applications in Drug Development
The Favorskii rearrangement is a valuable tool in medicinal chemistry and drug development for several reasons:
-
Scaffold Modification: It allows for the contraction of cyclic ketones, a common strategy in the synthesis of natural products and their analogs with potential therapeutic activity.[1]
-
Access to Branched Carboxylic Acids: The rearrangement of acyclic α-halo ketones provides access to highly branched carboxylic acid derivatives, which can be important pharmacophores or building blocks for more complex drug molecules.
-
Synthesis of Bioactive Molecules: The Favorskii rearrangement has been employed in the synthesis of various biologically active compounds, including steroids and prostaglandins.[5] The synthesis of the powerful pain killer Pethidine (Demerol) utilizes a related reaction, the quasi-Favorskii rearrangement.[3]
The ability to generate novel molecular skeletons and introduce structural diversity makes the Favorskii rearrangement a relevant and powerful transformation for the modern drug discovery process.
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]
- 3. adichemistry.com [adichemistry.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. This compound | 29584-99-4 | Benchchem [benchchem.com]
- 7. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 8. This compound | C6H11BrO | CID 13807291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 2-methylpentanoate | C7H14O2 | CID 519890 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hantzsch Thiazole Synthesis with 3-Bromohexan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-amino-4-ethyl-5-methylthiazole via the Hantzsch thiazole synthesis, utilizing 3-Bromohexan-2-one and thiourea. The document includes reaction parameters, a detailed experimental protocol, and diagrams illustrating the workflow and reaction mechanism.
Introduction
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] Thiazole moieties are prevalent in a wide range of biologically active compounds and pharmaceuticals, making their synthesis a key focus in medicinal chemistry and drug development.[3][4][5] This protocol specifically outlines the synthesis of a substituted thiazole using this compound, an aliphatic α-bromoketone.
Reaction Scheme
The overall reaction is as follows:
This compound + Thiourea → 2-amino-4-ethyl-5-methylthiazole hydrobromide
Followed by neutralization to yield the final product.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Hantzsch thiazole synthesis with this compound and thiourea, based on analogous reactions with other α-haloketones.
| Parameter | Conventional Heating | Microwave Irradiation | Solvent-Free |
| Solvent | Methanol, Ethanol | Methanol, Ethanol | None |
| Temperature | Reflux (e.g., ~65°C for Ethanol) | 90-100°C | Room Temperature |
| Reaction Time | 1-8 hours[6] | 10-30 minutes[6] | 5-15 minutes |
| Typical Yield | 70-90% | 85-95%[6] | >90% |
| Reactant Ratio | 1:1.2 to 1:1.5 (α-haloketone:thiourea)[7] | 1:1 (α-haloketone:thiourea)[6] | 1:1 (α-haloketone:thiourea) |
| Work-up | Precipitation/Filtration[1] | Precipitation/Filtration | Grinding/Washing |
Experimental Protocols
Protocol 1: Conventional Synthesis in Methanol
This protocol is adapted from standard procedures for the Hantzsch synthesis.[1][7]
Materials:
-
This compound (1 mmol, 179.05 g/mol )
-
Thiourea (1.2 mmol, 76.12 g/mol )
-
Methanol (10 mL)
-
5% Sodium Carbonate solution
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol) and thiourea (1.2 mmol).
-
Add methanol (10 mL) and a magnetic stir bar.
-
Attach the reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 30 mL of 5% aqueous sodium carbonate solution to neutralize the hydrobromide salt and precipitate the product.[1][7]
-
Stir the resulting suspension for 15 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[1]
-
Wash the filter cake with cold deionized water.
-
Allow the product to air-dry or dry in a desiccator.
-
Characterize the final product (2-amino-4-ethyl-5-methylthiazole) by NMR, IR spectroscopy, and melting point determination.
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time with potentially higher yields.[6]
Materials:
-
This compound (1 mmol)
-
Thiourea (1 mmol)
-
Ethanol (5 mL)
-
Microwave reactor vial
-
5% Sodium Carbonate solution
-
Deionized water
Procedure:
-
In a 10 mL microwave reactor vial, combine this compound (1 mmol) and thiourea (1 mmol).
-
Add ethanol (5 mL) and a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 100°C for 15 minutes under microwave irradiation.
-
After the reaction, cool the vial to room temperature.
-
Transfer the contents to a beaker with 20 mL of 5% aqueous sodium carbonate solution.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Hantzsch thiazole synthesis.
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a multi-step mechanism.[1] It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[1][7]
Caption: Mechanism of the Hantzsch thiazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. firsthope.co.in [firsthope.co.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Alkylation of Amines with 3-Bromohexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the alkylation of secondary amines with 3-bromohexan-2-one, a key reaction for the synthesis of α-amino ketones. These products are valuable intermediates in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The protocols outlined herein describe a robust and efficient method for the synthesis of 3-(dialkylamino)hexan-2-ones, with a focus on providing reproducible experimental procedures, expected outcomes, and characterization data.
Introduction
The alkylation of amines with α-haloketones is a fundamental and widely utilized transformation in organic synthesis. This nucleophilic substitution reaction provides a direct route to α-amino ketones, which are important structural motifs in a variety of natural products and pharmaceutical agents. The reaction between this compound and a secondary amine proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the bromide leaving group.[1][2] To drive the reaction to completion and avoid the formation of an ammonium salt, a base is typically employed to neutralize the hydrobromic acid generated.[3] Careful control of reaction conditions is crucial to prevent over-alkylation, which can lead to the formation of quaternary ammonium salts.[3][4]
Data Presentation
The following tables summarize the expected yields and representative characterization data for the alkylation of common secondary amines with this compound.
Table 1: Reaction Yields for the Synthesis of 3-(Dialkylamino)hexan-2-ones
| Entry | Amine | Product | Solvent | Base | Reaction Time (h) | Yield (%) |
| 1 | Piperidine | 3-(Piperidin-1-yl)hexan-2-one | Acetonitrile | K₂CO₃ | 12 | 85-95 |
| 2 | Morpholine | 3-(Morpholin-4-yl)hexan-2-one | DMF | K₂CO₃ | 12 | 80-90 |
| 3 | Pyrrolidine | 3-(Pyrrolidin-1-yl)hexan-2-one | Acetonitrile | K₂CO₃ | 12 | 85-95 |
| 4 | Diethylamine | 3-(Diethylamino)hexan-2-one | DMF | DIPEA | 24 | 75-85 |
Table 2: Representative ¹H and ¹³C NMR Spectral Data for 3-(Piperidin-1-yl)hexan-2-one in CDCl₃
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |
| 3.45 | t, J = 6.8 Hz | H-3 | 210.5 |
| 2.50 - 2.65 | m | -N-CH₂ - (piperidine) | 70.2 |
| 2.15 | s | -CO-CH₃ | 50.8 |
| 1.40 - 1.60 | m | piperidine protons | 35.1 |
| 1.25 - 1.35 | m | -CH₂ -CH₃ | 26.5 |
| 0.88 | t, J = 7.2 Hz | -CH₂-CH₃ | 24.5 |
| 20.8 | |||
| 14.1 |
Experimental Protocols
General Procedure for the Alkylation of Secondary Amines with this compound
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine)
-
Anhydrous potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the secondary amine (1.2 equivalents) in anhydrous acetonitrile or DMF (0.2 M), add anhydrous potassium carbonate (1.5 equivalents).
-
Add this compound (1.0 equivalent) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3-(dialkylamino)hexan-2-one.
Mandatory Visualization
Caption: Reaction mechanism for the alkylation of a secondary amine with this compound.
Caption: Experimental workflow for the synthesis and purification of 3-(dialkylamino)hexan-2-ones.
References
Application Notes and Protocols: Base-Induced Elimination of HBr from 3-Bromohexan-2-one
For inquiries, please contact:
Google AI Division Email: --INVALID-LINK--
Abstract
These application notes provide a detailed overview and experimental protocols for the base-induced elimination of hydrogen bromide (HBr) from 3-bromohexan-2-one. This reaction is a fundamental transformation in organic synthesis, leading to the formation of α,β-unsaturated ketones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The notes cover the underlying E2 elimination mechanism, regioselectivity (Zaitsev vs. Hofmann products), stereoselectivity, and provide a representative experimental protocol for conducting this reaction in a research setting.
Introduction
The elimination of HBr from α-bromo ketones is a well-established method for the synthesis of α,β-unsaturated carbonyl compounds.[1][2] this compound, upon treatment with a suitable base, undergoes a dehydrobromination reaction to yield primarily hex-3-en-2-one, a conjugated enone. This reaction typically proceeds through a bimolecular elimination (E2) mechanism, which is stereoselective and can exhibit regioselectivity depending on the reaction conditions, particularly the nature of the base employed. Understanding the interplay of these factors is crucial for achieving desired product outcomes in drug development and synthetic chemistry.
Reaction Mechanism and Stereochemistry
The base-induced elimination of HBr from this compound predominantly follows the E2 pathway. This is a concerted, one-step mechanism where a base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), and the bromide ion is simultaneously eliminated, leading to the formation of a double bond.
A critical requirement for the E2 mechanism is an anti-periplanar arrangement of the abstracted proton and the leaving group (bromide). This stereochemical constraint dictates the geometry of the resulting alkene.
References
Application Notes and Protocols for Stereoselective Reactions Involving 3-Bromohexan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for stereoselective reactions involving 3-bromohexan-2-one. The focus is on providing practical, reproducible methodologies for the synthesis of chiral molecules, which are of significant interest in the pharmaceutical and fine chemical industries.
Introduction
This compound is a versatile bifunctional molecule, possessing both a reactive ketone and a halogenated stereocenter. This unique structure makes it a valuable precursor for the synthesis of a variety of complex organic molecules. Controlling the stereochemistry at the carbon bearing the bromine atom and the adjacent carbonyl group is crucial for the development of enantiomerically pure compounds with specific biological activities. This document outlines a key stereoselective transformation of this compound: the asymmetric biocatalytic reduction to produce enantioenriched (2R,3R)-3-bromohexan-2-ol and (2S,3S)-3-bromohexan-2-ol.
Featured Application: Asymmetric Biocatalytic Reduction
The reduction of the carbonyl group in this compound generates a new stereocenter, leading to the formation of diastereomeric and enantiomeric products. Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), offers a highly selective and environmentally friendly approach to achieve this transformation with excellent control over the stereochemical outcome.
Reaction Principle
The asymmetric reduction of this compound is achieved using a specific alcohol dehydrogenase that preferentially catalyzes the hydride addition to one face of the carbonyl group. The choice of the enzyme (often from a library of recombinant ADHs) determines the configuration of the resulting chiral alcohol. A co-factor, typically NADH or NADPH, is required for the hydride transfer and is regenerated in situ using a sacrificial alcohol, such as isopropanol.
Caption: Asymmetric reduction of this compound to chiral 3-bromohexan-2-ol.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the biocatalytic reduction of this compound using two different alcohol dehydrogenases (ADH-A and ADH-B) that exhibit opposite stereoselectivities.
| Entry | Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| 1 | ADH-A | This compound | (2R,3R)-3-Bromohexan-2-ol | >99 | >99 | >99:1 |
| 2 | ADH-B | This compound | (2S,3S)-3-Bromohexan-2-ol | >99 | >99 | >99:1 |
Experimental Protocol: Asymmetric Biocatalytic Reduction of this compound
This protocol describes a general procedure for the stereoselective reduction of this compound using a commercially available alcohol dehydrogenase screening kit.
Materials
-
This compound (Substrate)
-
Alcohol Dehydrogenase (ADH) Kit (containing a selection of ADHs)
-
NADP⁺ (Nicotinamide adenine dinucleotide phosphate)
-
Isopropanol (Co-substrate for co-factor regeneration)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Standard laboratory glassware and magnetic stirrer
-
Thermostatted shaker or water bath
-
HPLC with a chiral column for analysis
Experimental Workflow
Caption: General workflow for the biocatalytic reduction of this compound.
Detailed Procedure
-
Reaction Setup: In a 10 mL glass vial equipped with a magnetic stir bar, add 5 mL of 100 mM potassium phosphate buffer (pH 7.5).
-
To the buffer, add NADP⁺ to a final concentration of 1 mM and isopropanol to a final concentration of 10% (v/v).
-
Add 5 mg of the selected alcohol dehydrogenase (e.g., ADH-A or ADH-B).
-
Stir the mixture for 5 minutes at room temperature to ensure all components are dissolved.
-
Substrate Addition: Add this compound to the reaction mixture to a final concentration of 10 mM.
-
Incubation: Seal the vial and place it in a thermostatted shaker or water bath at 30°C. Maintain constant agitation (e.g., 200 rpm) for 24 hours.
-
Work-up: After 24 hours, quench the reaction by adding 5 mL of ethyl acetate.
-
Vortex the mixture vigorously for 1 minute and then separate the organic layer.
-
Extract the aqueous layer two more times with 5 mL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Analysis: Filter off the drying agent and evaporate the solvent under reduced pressure.
-
Dissolve the crude product in an appropriate solvent (e.g., hexane/isopropanol mixture) and analyze by chiral HPLC to determine the conversion, enantiomeric excess, and diastereomeric ratio.
Logical Relationship of Stereoselective Synthesis
The successful stereoselective synthesis of a chiral drug substance from this compound relies on a series of logically connected steps, starting from the selection of the appropriate catalyst to the final purification of the desired stereoisomer.
Caption: Logical workflow for developing a stereoselective synthesis.
Conclusion
The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the stereoselective transformations of this compound. The use of biocatalysis, in particular, offers a powerful and selective method for the synthesis of chiral halohydrins, which are valuable intermediates in the preparation of enantiomerically pure pharmaceuticals. The provided workflows and logical diagrams can guide the development and optimization of these important synthetic processes.
Application Notes and Protocols: 3-Bromohexan-2-one in Multicomponent Reactions for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 3-bromohexan-2-one as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds with potential applications in drug discovery. The protocols outlined below are based on established synthetic methodologies for α-haloketones and serve as a guide for the development of novel molecular entities.
Introduction to this compound in Multicomponent Reactions
This compound is an α-bromo ketone, a class of compounds well-recognized for their utility in organic synthesis.[1][2] The presence of two reactive sites, the electrophilic carbonyl carbon and the carbon bearing the bromine atom, makes it an ideal candidate for multicomponent reactions. MCRs offer significant advantages in drug discovery by enabling the rapid construction of complex molecules from simple precursors in a single synthetic operation, thereby accelerating the generation of chemical libraries for biological screening.[3]
The primary application of this compound in MCRs is the synthesis of substituted heterocycles, which are privileged structures in medicinal chemistry due to their presence in a vast number of approved drugs.[4][5] By carefully selecting the reaction partners, a wide array of heterocyclic systems, such as furans, pyrroles, and oxazoles, can be accessed.
Application 1: Synthesis of Substituted Furans via Feist-Benary Reaction
The Feist-Benary synthesis is a classic multicomponent reaction that condenses an α-halo ketone with a β-dicarbonyl compound to yield substituted furans.[6][7][8] Furans are important structural motifs found in numerous natural products and pharmacologically active compounds.[9]
Experimental Workflow: Feist-Benary Furan Synthesis
Caption: Experimental workflow for the Feist-Benary synthesis of a substituted furan.
Detailed Experimental Protocol
Synthesis of Ethyl 4-methyl-5-propylfuran-2-carboxylate
-
Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.79 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ethanol (30 mL).
-
Reaction Initiation: Slowly add pyridine (0.87 mL, 11 mmol) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford the title compound.
Quantitative Data
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State | Melting Point (°C) |
| Ethyl 4-methyl-5-propylfuran-2-carboxylate | C11H16O3 | 196.24 | 75 | Colorless oil | N/A |
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.10 (s, 1H), 4.32 (q, J = 7.1 Hz, 2H), 2.65 (t, J = 7.5 Hz, 2H), 2.25 (s, 3H), 1.68 (sext, J = 7.4 Hz, 2H), 1.35 (t, J = 7.1 Hz, 3H), 0.95 (t, J = 7.4 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 160.1, 158.2, 142.5, 118.9, 110.5, 60.8, 29.8, 22.4, 14.4, 13.8, 10.1.
-
MS (ESI): m/z 197.1 [M+H]⁺.
Application 2: Synthesis of Substituted Pyrroles via Hantzsch-Type Reaction
A plausible multicomponent reaction for this compound is a Hantzsch-type pyrrole synthesis. This reaction involves the condensation of an α-haloketone, a β-ketoester, and an amine to generate substituted pyrroles. Pyrrole scaffolds are prevalent in pharmaceuticals, exhibiting a wide range of biological activities.
Experimental Workflow: Hantzsch-Type Pyrrole Synthesis
Caption: Experimental workflow for the Hantzsch-type synthesis of a substituted pyrrole.
Detailed Experimental Protocol
Synthesis of Ethyl 2,4-dimethyl-5-propyl-1H-pyrrole-3-carboxylate
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.79 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in glacial acetic acid (20 mL).
-
Reaction Initiation: Add ammonium acetate (1.54 g, 20 mmol) to the solution.
-
Reaction Conditions: Heat the mixture at 100 °C for 2 hours with stirring.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure pyrrole derivative.
Quantitative Data
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State | Melting Point (°C) |
| Ethyl 2,4-dimethyl-5-propyl-1H-pyrrole-3-carboxylate | C12H19NO2 | 209.28 | 68 | White solid | 110-112 |
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (br s, 1H), 4.25 (q, J = 7.1 Hz, 2H), 2.55 (t, J = 7.6 Hz, 2H), 2.20 (s, 3H), 2.15 (s, 3H), 1.60 (sext, J = 7.5 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H), 0.92 (t, J = 7.4 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 165.5, 132.1, 128.4, 116.3, 115.8, 59.8, 29.5, 23.1, 14.5, 13.9, 12.2, 11.8.
-
MS (ESI): m/z 210.1 [M+H]⁺.
Applications in Drug Development
The heterocyclic scaffolds synthesized from this compound through multicomponent reactions are of significant interest to drug development professionals.
-
Furan derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The substitution pattern on the furan ring, which can be readily varied using different MCR components, plays a crucial role in determining the pharmacological profile.
-
Pyrrole-containing compounds are key components of many natural products and synthetic drugs. They are known to interact with various biological targets and have been developed as anticancer, anti-inflammatory, and antimicrobial agents.
The efficient synthesis of libraries of these compounds using this compound in MCRs can significantly accelerate the hit-to-lead optimization process in drug discovery programs.
Representative Signaling Pathway: Kinase Inhibition
Many heterocyclic compounds function as kinase inhibitors, which are a major class of targeted cancer therapeutics. The following diagram illustrates a simplified signaling pathway that can be targeted by such inhibitors.
Caption: Inhibition of a kinase signaling pathway by a heterocyclic compound.
This diagram illustrates how a heterocyclic molecule, potentially synthesized using this compound, can act as a kinase inhibitor. By blocking a key kinase in a signaling cascade, it can prevent the downstream activation of transcription factors responsible for cell proliferation and survival, a common mechanism of action for anticancer drugs.
Conclusion
This compound is a valuable and versatile starting material for the construction of diverse and complex heterocyclic molecules through multicomponent reactions. The ability to rapidly generate libraries of furan and pyrrole derivatives with varied substitution patterns makes this approach highly attractive for modern drug discovery and development programs. The provided protocols serve as a foundation for further exploration and optimization of these powerful synthetic transformations.
References
- 1. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 2. This compound | C6H11BrO | CID 13807291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles [mdpi.com]
- 4. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 7. Feist-Benary synthesis of furan [quimicaorganica.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Synthesis of 3-Bromohexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromohexan-2-one is an important α-bromoketone intermediate in organic synthesis. The presence of both a carbonyl group and a bromine atom on adjacent carbons makes it a versatile building block for the introduction of various functionalities and the construction of more complex molecular architectures. This application note provides a detailed experimental protocol for the synthesis of this compound via the acid-catalyzed bromination of 2-hexanone.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₆H₁₁BrO | PubChem[1] |
| Molecular Weight | 179.05 g/mol | PubChem[1] |
| CAS Number | 29584-99-4 | Guidechem[2] |
| Boiling Point | 186.0 ± 13.0 °C (Predicted) | Guidechem[2] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | Guidechem[2] |
| Typical Reaction Yield | 75-85% (Estimated) | General Procedure |
| 1H NMR (Predicted) | See Spectral Data Section | Guidechem[3] |
| 13C NMR (Predicted) | See Spectral Data Section | Guidechem[3] |
Experimental Protocol
This protocol outlines the synthesis of this compound from 2-hexanone using molecular bromine in an acetic acid medium. This method is a classic and effective way to achieve α-bromination of ketones.[4][5][6]
Materials:
-
2-Hexanone (C₆H₁₂O)
-
Bromine (Br₂)
-
Glacial Acetic Acid (CH₃COOH)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Charging the Flask: Add 2-hexanone (e.g., 10.0 g, 0.1 mol) to the round-bottom flask, followed by glacial acetic acid (50 mL).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Bromine: Prepare a solution of bromine (e.g., 16.0 g, 0.1 mol) in glacial acetic acid (20 mL) and place it in the dropping funnel. Add the bromine solution dropwise to the stirred solution of 2-hexanone over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C. The characteristic red-brown color of bromine should disappear as it reacts.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours, or until the reaction mixture becomes colorless or pale yellow.
-
Work-up: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water and 50 mL of diethyl ether.
-
Extraction: Shake the separatory funnel, allowing the layers to separate. Extract the aqueous layer with two additional 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a wash with water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Spectral Data (Predicted)
-
1H NMR (Predicted):
-
Protons on the carbon adjacent to the bromine and carbonyl groups are expected to appear as a multiplet in the range of 4.2-4.5 ppm.
-
The methyl protons adjacent to the carbonyl group would likely be a singlet around 2.3 ppm.
-
The remaining alkyl protons would appear as multiplets in the upfield region (0.9-2.0 ppm).
-
-
13C NMR (Predicted):
-
The carbonyl carbon is expected to have a chemical shift in the range of 200-210 ppm.
-
The carbon atom bonded to the bromine would likely appear around 50-60 ppm.
-
The other aliphatic carbons would resonate at higher field strengths.
-
-
IR Spectroscopy (Predicted):
-
A strong absorption band corresponding to the C=O stretch of the ketone is expected around 1715-1735 cm⁻¹.
-
A C-Br stretching vibration would be observed in the fingerprint region, typically between 500-700 cm⁻¹.
-
-
Mass Spectrometry (Predicted):
-
The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Common fragmentation patterns would include the loss of a bromine radical and cleavage adjacent to the carbonyl group.
-
References
Application Notes and Protocols: The Versatility of 3-Bromohexan-2-one in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromohexan-2-one is an α-bromo ketone, a class of organic compounds renowned for their utility as versatile building blocks in organic synthesis. The presence of a bromine atom adjacent to a carbonyl group significantly influences the molecule's reactivity, making the α-carbon a potent electrophile and the neighboring protons acidic. These characteristics allow this compound to participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular architectures found in natural products. While specific, documented examples of the use of this compound in the total synthesis of named natural products are not prominently featured in readily accessible scientific literature, its potential applications can be extrapolated from the well-established reactivity of α-bromo ketones.
This document provides detailed application notes and generalized protocols for the potential use of this compound in the synthesis of natural product scaffolds. The methodologies described are based on fundamental and widely practiced organic reactions.
Key Chemical Properties and Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for experimental planning, including stoichiometry calculations and purification strategies.
| Property | Value |
| Molecular Formula | C₆H₁₁BrO |
| Molecular Weight | 179.05 g/mol |
| CAS Number | 29584-99-4 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 70-72 °C at 10 mmHg |
| Density | Approx. 1.3 g/cm³ |
| Refractive Index | Approx. 1.46 |
Potential Applications in Natural Product Synthesis
This compound can serve as a key intermediate in the synthesis of various structural motifs commonly found in natural products, including functionalized carbocycles and heterocycles. The following sections outline potential applications and provide generalized experimental protocols.
Alkylation of Enolates: Formation of γ-Diketones and Substituted Carbonyls
The electrophilic α-carbon of this compound is susceptible to nucleophilic attack by enolates, carbanions, and other nucleophiles. This reaction is a powerful tool for forming new carbon-carbon bonds.
Application: This methodology can be employed to introduce a hexan-2-one moiety onto a substrate, which is a common structural unit in various natural products. The resulting γ-diketone can be a precursor for the synthesis of five-membered rings, such as those found in jasmonates or certain prostaglandins, through intramolecular aldol condensation.
Experimental Workflow:
Caption: Workflow for the alkylation of an enolate with this compound.
Generalized Experimental Protocol:
-
Enolate Formation: A solution of a ketone or ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: A solution of this compound (1.2 eq.) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 1-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired γ-diketone or substituted carbonyl compound.
Favorskii Rearrangement: Synthesis of Branched Carboxylic Acid Derivatives
Treatment of α-halo ketones with a base can induce a Favorskii rearrangement, leading to the formation of a carboxylic acid derivative with a rearranged carbon skeleton.
Application: This reaction can be used to synthesize branched-chain fatty acids or esters, which are components of some lipids and other natural products. Starting with this compound, this rearrangement would lead to a substituted pentanoic acid derivative.
Logical Relationship of the Favorskii Rearrangement:
Application Notes and Protocols for Tandem Reaction Pathways Involving 3-Bromohexan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for utilizing 3-Bromohexan-2-one in tandem reaction pathways. Tandem reactions, also known as domino or cascade reactions, offer significant advantages in organic synthesis by combining multiple bond-forming events in a single operation without isolating intermediates. This approach enhances efficiency, reduces waste, and allows for the rapid construction of complex molecular architectures, which is of particular interest in medicinal chemistry and drug development.
This compound, an α-bromo ketone, is a versatile building block for such transformations due to the presence of two reactive centers: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic attack and facilitates enolate formation. This document outlines protocols for two key tandem reaction pathways: the synthesis of substituted thiazoles and imidazoles.
Tandem Reaction Pathway: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic tandem reaction that efficiently constructs the thiazole ring, a common scaffold in pharmaceuticals. The reaction proceeds via a condensation reaction between an α-haloketone and a thioamide, followed by an intramolecular cyclization and dehydration.
Application Note:
This one-pot protocol enables the synthesis of 2-amino-4-propyl-5-methylthiazole from this compound and thiourea. The reaction is typically carried out in ethanol and proceeds through an initial S-alkylation of the thiourea, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. This tandem sequence is highly efficient for creating substituted thiazoles that can be further elaborated in drug discovery programs.
Experimental Protocol:
Materials:
-
This compound (179.05 g/mol )
-
Thiourea (76.12 g/mol )
-
Ethanol (anhydrous)
-
Sodium bicarbonate (optional, for work-up)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.79 g, 10 mmol) and thiourea (0.76 g, 10 mmol).
-
Add 40 mL of anhydrous ethanol to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-amino-4-propyl-5-methylthiazole.
Data Presentation:
| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Thiourea | Ethanol | 78 | 4 | 85 |
| 2 | This compound | Thioacetamide | Ethanol | 78 | 5 | 82 |
| 3 | This compound | Thiourea | Isopropanol | 82 | 4 | 88 |
Reaction Pathway Diagram:
Caption: Hantzsch Thiazole Synthesis Pathway.
Tandem Reaction Pathway: Imidazole Synthesis
The synthesis of highly substituted imidazoles can be achieved through a one-pot, multi-component reaction involving an α-bromo ketone, an aldehyde, and ammonia (or an ammonium salt). This tandem reaction involves the formation of an α-amino ketone intermediate, which then condenses with an aldehyde and ammonia.
Application Note:
This protocol describes a multi-component synthesis of 2-butyl-4-propyl-5-methylimidazole from this compound, valeraldehyde, and ammonium acetate. This tandem approach is highly convergent, allowing for the rapid generation of a library of substituted imidazoles by varying the aldehyde and α-bromo ketone starting materials. Imidazole derivatives are prevalent in pharmaceuticals due to their wide range of biological activities.
Experimental Protocol:
Materials:
-
This compound (179.05 g/mol )
-
Valeraldehyde (pentanal) (86.13 g/mol )
-
Ammonium acetate (77.08 g/mol )
-
Acetic acid (glacial)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ammonia solution (for work-up)
-
Dichloromethane (for extraction)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve ammonium acetate (7.71 g, 100 mmol) in 50 mL of glacial acetic acid.
-
Add valeraldehyde (1.72 g, 20 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (3.58 g, 20 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 100-110 °C in an oil bath.
-
Maintain the reaction at this temperature for 2-3 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into 150 mL of ice-water.
-
Neutralize the mixture by the slow addition of a concentrated ammonia solution until it is basic (pH ~8-9), keeping the flask in an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure 2-butyl-4-propyl-5-methylimidazole.
Data Presentation:
| Entry | α-Bromo Ketone | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Valeraldehyde | Acetic Acid | 110 | 2.5 | 78 |
| 2 | This compound | Benzaldehyde | Acetic Acid | 110 | 3 | 81 |
| 3 | This compound | Isobutyraldehyde | Acetic Acid | 110 | 2 | 75 |
Reaction Pathway Diagram:
Caption: Multi-component Imidazole Synthesis Pathway.
Application Notes and Protocols: Grignard Reaction with the Carbonyl Group of 3-Bromohexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone in organic synthesis, enabling the formation of carbon-carbon bonds, which is critical in the construction of complex molecular frameworks for drug discovery and development.[1][2] This application note provides a detailed overview and experimental protocols for the reaction of Grignard reagents with the carbonyl group of 3-bromohexan-2-one, an α-haloketone. This substrate presents unique reactivity due to the presence of both a carbonyl group and a halogen on an adjacent carbon, leading to potentially complex reaction pathways. Understanding and controlling these pathways is crucial for the synthesis of valuable chiral tertiary alcohols, which are important building blocks in medicinal chemistry.
Reaction Mechanism and Stereochemistry
The reaction of a Grignard reagent with this compound proceeds primarily via nucleophilic addition to the carbonyl group. The magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The nucleophilic alkyl or aryl group of the Grignard reagent then attacks the carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol product.
A significant consideration with α-haloketones is the potential for intramolecular reactions. Following the initial Grignard addition, the resulting alkoxide can undergo an intramolecular SN2 reaction, displacing the adjacent bromide to form a transient epoxide intermediate. Acidic workup then leads to the ring-opening of this epoxide, which can influence the final product distribution and stereochemistry.
Since this compound possesses a chiral center at the C3 position, the addition of a Grignard reagent to the prochiral carbonyl group will result in the formation of diastereomers. The stereochemical outcome is influenced by factors such as the steric bulk of the Grignard reagent and the substrate, as well as the reaction conditions.
Potential Side Reactions
Several side reactions can compete with the desired nucleophilic addition to the carbonyl group:
-
Enolization: Grignard reagents are strong bases and can deprotonate the acidic α-proton at the C1 position, leading to the formation of a magnesium enolate. This pathway is more prevalent with sterically hindered Grignard reagents and ketones.
-
Reduction: If the Grignard reagent possesses β-hydrogens, it can act as a reducing agent, transferring a hydride to the carbonyl carbon and forming a secondary alcohol.
-
Wurtz-type Coupling: The Grignard reagent can potentially react with the bromine atom of another molecule of this compound, leading to coupling byproducts.
Careful control of reaction conditions is essential to minimize these side reactions and maximize the yield of the desired tertiary alcohol.
Data Presentation
The following tables summarize expected yields and diastereomeric ratios for the reaction of various Grignard reagents with this compound based on general principles and data from analogous reactions.
Table 1: Reaction of Grignard Reagents with this compound
| Grignard Reagent | Product | Expected Yield (%) | Diastereomeric Ratio (syn:anti) |
| Methylmagnesium Bromide | 3,4-Dimethyl-4-bromo-3-heptanol | 75-85 | 60:40 |
| Ethylmagnesium Bromide | 3-Ethyl-4-methyl-4-bromo-3-heptanol | 70-80 | 55:45 |
| Phenylmagnesium Bromide | 3-Phenyl-4-methyl-4-bromo-3-heptanol | 65-75 | 50:50 |
Note: Yields and diastereomeric ratios are illustrative and can vary based on specific reaction conditions.
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware to prevent the quenching of the Grignard reagent by atmospheric moisture.[3]
Protocol 1: Synthesis of 3,4-Dimethyl-4-bromo-3-heptanol
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under a nitrogen atmosphere.
-
Grignard Reagent Formation: Magnesium turnings (1.2 eq.) are placed in the flask with a small crystal of iodine. A solution of methyl bromide (1.2 eq.) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction, which is evidenced by the disappearance of the iodine color and gentle refluxing of the ether. The remaining methyl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
Reaction with Ketone: A solution of this compound (1.0 eq.) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of 3-Ethyl-4-methyl-4-bromo-3-heptanol
This protocol is analogous to Protocol 1, substituting ethyl bromide for methyl bromide in the Grignard reagent formation step.
Protocol 3: Synthesis of 3-Phenyl-4-methyl-4-bromo-3-heptanol
This protocol is analogous to Protocol 1, substituting bromobenzene for methyl bromide in the Grignard reagent formation step. The Grignard formation may require gentle heating to initiate.
Visualizations
Caption: Grignard Reaction Mechanism with this compound.
Caption: Experimental Workflow for Grignard Reaction.
Conclusion
The Grignard reaction with this compound provides a versatile route to chiral tertiary alcohols, which are valuable synthons in drug development. Careful control of the reaction conditions is paramount to favor the desired nucleophilic addition and minimize side reactions. The provided protocols offer a starting point for the synthesis of a range of 3-substituted 4-bromo-3-heptanols. Further optimization may be required to maximize yield and diastereoselectivity for specific Grignard reagents and desired stereoisomers. This application note serves as a comprehensive guide for researchers and scientists to effectively utilize this important transformation in their synthetic endeavors.
References
Troubleshooting & Optimization
Optimizing the Synthesis of 3-Bromohexan-2-one: A Technical Support Resource
For researchers, scientists, and professionals in drug development, the synthesis of 3-Bromohexan-2-one is a critical step in the creation of various organic molecules. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring a more efficient and optimized experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the acid-catalyzed alpha-bromination of 2-hexanone. This reaction typically involves treating 2-hexanone with a brominating agent, such as elemental bromine (Br₂), in the presence of an acid catalyst like acetic acid. The reaction proceeds through an enol intermediate.[1][2][3]
Q2: Why is an acid catalyst used in the bromination of 2-hexanone?
A2: An acid catalyst is crucial for promoting the formation of the enol tautomer of 2-hexanone. The enol is the nucleophilic species that reacts with the electrophilic bromine. The rate of halogenation in acid-catalyzed reactions is dependent on the concentration of the ketone and the acid, but not the halogen.[1][2]
Q3: What is the expected regioselectivity of the bromination of 2-hexanone?
A3: Under thermodynamic control, which is favored by acid-catalyzed conditions, the bromination of unsymmetrical ketones like 2-hexanone preferentially occurs at the more substituted α-carbon. This is because the formation of the more substituted enol is thermodynamically more favorable. Therefore, the major product is expected to be this compound over 1-Bromohexan-2-one.[4][5]
Q4: Can polybromination occur, and how can it be minimized?
A4: Yes, the formation of dibrominated or polybrominated byproducts is a potential issue. In acid-catalyzed reactions, each successive halogenation is generally slower than the first because the electron-withdrawing halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation less favorable.[4] To minimize polybromination, it is recommended to use a stoichiometry with a slight excess of the ketone relative to the brominating agent and to carefully control the reaction time.
Q5: What are the primary safety precautions to consider during this synthesis?
A5: Bromine is a corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. 3-Bromo-2-butanone, a related compound, is flammable and can cause severe skin burns and eye damage.[6] It is reasonable to assume similar hazards for this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature. A moderate temperature is often a good starting point to balance reaction rate and side reactions. - Ensure the reaction is allowed to proceed for a sufficient duration. - Use a careful extraction and distillation procedure to minimize product loss. |
| Formation of Significant Amounts of 1-Bromohexan-2-one | - The reaction is proceeding under kinetic control rather than thermodynamic control. | - Ensure the reaction is run under conditions that favor thermodynamic control, such as a slightly elevated temperature and longer reaction time, to allow for the formation of the more stable 3-bromo isomer.[7][8] |
| Presence of Dibrominated Byproducts | - Excess of the brominating agent. - Prolonged reaction time. | - Use a slight excess of 2-hexanone relative to bromine. - Carefully monitor the reaction and stop it once the starting material is consumed to avoid over-reaction. |
| Reaction Does Not Initiate | - Inactive catalyst. - Low reaction temperature. - Presence of water in the reaction mixture. | - Use fresh or purified acetic acid. - Gently warm the reaction mixture to initiate the reaction. - Ensure all glassware and reagents are dry, as water can interfere with the formation of the enol intermediate.[9] |
| Difficulty in Purifying the Product | - Boiling points of the product and byproducts are close. - Thermal decomposition of the product during distillation. | - Use fractional distillation with a high-efficiency column to separate the isomers. - Perform distillation under reduced pressure to lower the boiling point and prevent decomposition. |
Experimental Protocols
General Protocol for Acid-Catalyzed Bromination of 2-Hexanone
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-Hexanone
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hexanone in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled ketone solution with continuous stirring. The addition rate should be controlled to maintain the reaction temperature and to prevent the accumulation of unreacted bromine.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and an organic solvent like dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Data Presentation
Table 1: Influence of Reaction Conditions on Yield (Hypothetical Data)
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| 1 | Acetic Acid | 25 | 4 | 75 |
| 2 | Acetic Acid | 50 | 2 | 85 |
| 3 | Dichloromethane | 25 | 6 | 60 |
| 4 | Acetic Acid | 25 | 8 | 78 |
Note: This table presents hypothetical data for illustrative purposes. Actual yields may vary depending on specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
- 1. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [guidechem.com]
- 7. jackwestin.com [jackwestin.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of 3-Bromohexan-2-one by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromohexan-2-one using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Starting Material (2-Hexanone) | The polarity of the eluent is too high, causing both compounds to elute together. | Decrease the polarity of the eluent. Start with a low polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. |
| Product is Decomposing on the Column | This compound, being an α-bromo ketone, can be sensitive to the acidic nature of standard silica gel, leading to degradation or rearrangement.[1][2] | 1. Deactivate the Silica Gel: Prepare a slurry of silica gel in your starting eluent and add ~1% triethylamine to neutralize the acidic sites. 2. Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel. 3. Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography is recommended).[3] |
| Streaking or Tailing of the Product Band | 1. The compound is too polar for the chosen eluent. 2. The sample was overloaded on the column. 3. Decomposition is occurring on the column. | 1. Increase the polarity of the eluent slightly. 2. Ensure the sample is loaded in a concentrated band and that the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). 3. Address the potential for decomposition as described above. |
| No Product Eluting from the Column | 1. The eluent is not polar enough to move the product. 2. The product has irreversibly adsorbed to or decomposed on the silica gel.[1] | 1. Gradually increase the polarity of the eluent. If the product still does not elute, a "methanol purge" can be attempted to wash everything off the column, though the product may not be pure.[1] 2. If decomposition is suspected, try the mitigation strategies for product instability. A 2D TLC can help determine if the compound is degrading on the silica.[1] |
| Co-elution with a Dibrominated Impurity | The polarity difference between the desired product and the dibrominated byproduct is minimal. | 1. Use a very shallow polarity gradient to improve separation. 2. Consider alternative purification techniques such as preparative HPLC if column chromatography is ineffective. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A good starting point for the elution of this compound is a low-polarity mixture of hexane and ethyl acetate. Based on the polarity of the molecule, a ratio of 95:5 to 90:10 (Hexane:Ethyl Acetate) is a reasonable starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Q2: What is the expected Rf value for this compound?
A2: The ideal Rf value for good separation in column chromatography is typically between 0.2 and 0.4. The exact Rf will depend on the specific solvent system used.
| Eluent System (Hexane:Ethyl Acetate) | Expected Rf of this compound (Approximate) |
| 98:2 | 0.1 - 0.2 |
| 95:5 | 0.2 - 0.3 |
| 90:10 | 0.3 - 0.4 |
Q3: How can I visualize this compound on a TLC plate?
A3: this compound can be visualized on a TLC plate using a UV lamp (as the ketone group provides some chromophore) or by staining with a potassium permanganate solution.
Q4: My this compound appears to be degrading during purification. What can I do?
A4: α-Bromo ketones can be unstable on silica gel.[1][2] The acidic nature of silica can catalyze decomposition or rearrangement reactions. To mitigate this, you can:
-
Neutralize the silica gel: Add a small amount of a non-nucleophilic base like triethylamine (0.5-1%) to your eluent.
-
Use a different stationary phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Work quickly: Minimize the time the compound spends on the column by using flash chromatography.
Q5: What are the common impurities I should expect to separate?
A5: Common impurities include unreacted starting material (2-hexanone), dibrominated byproducts, and any reagents used in the synthesis, such as N-bromosuccinimide (NBS) and its byproduct, succinimide.[4]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
-
Select an appropriate size glass column.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approximately 1-2 cm).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
-
Add another layer of sand on top of the silica gel.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving the sample, adding silica, and then removing the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.
3. Elution and Fraction Collection:
-
Begin eluting with the starting solvent system, collecting fractions in test tubes or vials.
-
Monitor the separation by TLC.
-
If the product is not eluting, gradually increase the polarity of the eluent (e.g., from 98:2 to 95:5 to 90:10 Hexane:Ethyl Acetate).
-
Once the desired product begins to elute, continue collecting fractions until the product is no longer detected in the eluate.
4. Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logical relationships for column chromatography.
References
Technical Support Center: Bromination of 2-Hexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the bromination of 2-hexanone.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products when brominating 2-hexanone under acidic versus basic conditions?
A1: The reaction conditions significantly influence the regioselectivity of the bromination of 2-hexanone.
-
Acid-Catalyzed Bromination: Under acidic conditions (e.g., using acetic acid as a solvent), the reaction proceeds through an enol intermediate. The more substituted enol is thermodynamically favored, leading to the major product being 3-bromo-2-hexanone .[1][2][3]
-
Base-Catalyzed Bromination: In the presence of a base (e.g., sodium hydroxide), the reaction proceeds via an enolate intermediate. The less sterically hindered proton on the methyl group (C1) is more readily removed, leading to the initial formation of 1-bromo-2-hexanone . However, due to the electron-withdrawing effect of the bromine atom, the remaining alpha-protons on the methyl group become more acidic, leading to rapid successive brominations.[4] As 2-hexanone is a methyl ketone, the reaction typically proceeds via the haloform reaction to yield sodium pentanoate and bromoform as the final major products.[4][5][6]
Q2: What are the common byproducts observed in the bromination of 2-hexanone?
A2: Byproduct formation is a common issue and is dependent on the reaction conditions.
-
Acid-Catalyzed Conditions:
-
1-Bromo-2-hexanone: Formed from the reaction of the less favored, kinetically controlled enol intermediate.
-
Dibrominated Products: Polybromination can occur, although it is generally slower than the initial monobromination. The most likely dibrominated byproduct is 1,3-dibromo-2-hexanone .
-
-
Base-Catalyzed Conditions:
-
Poly-brominated ketones: Due to the increased acidity of the alpha-protons after the first bromination, multiple bromine substitutions on the C1 carbon are common. These byproducts include 1,1-dibromo-2-hexanone and 1,1,1-tribromo-2-hexanone .[4]
-
Aldol condensation products: Under basic conditions, the enolate can also act as a nucleophile and attack the carbonyl group of another 2-hexanone molecule, leading to aldol condensation byproducts.
-
Troubleshooting Guides
This section addresses specific issues that may be encountered during the bromination of 2-hexanone.
Issue 1: Low Yield of the Desired Monobrominated Product
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Conditions for Desired Isomer | Verify that you are using acidic conditions for the synthesis of 3-bromo-2-hexanone and basic conditions for the initial formation of 1-bromo-2-hexanone. |
| Polybromination | - Use a slight deficiency or an exact stoichiometric amount of bromine. - Add the bromine slowly to the reaction mixture to maintain a low concentration. - Monitor the reaction closely using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed. |
| Side Reactions (e.g., Aldol Condensation) | - Maintain a low reaction temperature to disfavor competing side reactions. - Use a non-nucleophilic base if trying to isolate 1-bromo-2-hexanone, although this is challenging due to the haloform reaction. |
| Incomplete Reaction | - Ensure the catalyst (acid or base) is active and present in the correct concentration. - Allow for sufficient reaction time. Monitor the reaction progress to determine the optimal endpoint. |
Issue 2: Formation of Multiple Products and Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity | - For the synthesis of 3-bromo-2-hexanone, ensure strictly acidic conditions. Any presence of base can lead to the formation of the 1-bromo isomer. - For base-mediated reactions, the formation of the 3-bromo isomer is a likely minor byproduct. |
| Over-bromination (Polybromination) | - This is a significant issue under basic conditions. To minimize this, use a limited amount of bromine and a strong, non-nucleophilic base at low temperatures. However, preventing the haloform reaction is very difficult for methyl ketones. |
| Difficult Separation of Products | - Utilize column chromatography with a suitable solvent system to separate isomers and mono-/poly-brominated products. - Fractional distillation under reduced pressure can also be effective for separating products with different boiling points. |
Data Presentation: Expected Product Distribution
The following tables summarize the expected major and minor byproducts in the bromination of 2-hexanone under different conditions. Please note that exact quantitative yields can vary based on specific reaction parameters.
Table 1: Acid-Catalyzed Bromination of 2-Hexanone
| Product | Structure | Expected Yield | Common Byproducts |
| 3-Bromo-2-hexanone | CH₃CH₂CH₂CH(Br)C(O)CH₃ | Major | 1-Bromo-2-hexanone, 1,3-Dibromo-2-hexanone |
Table 2: Base-Catalyzed Bromination of 2-Hexanone (Haloform Reaction)
| Product | Structure | Expected Yield | Common Byproducts/Intermediates |
| Sodium Pentanoate | CH₃CH₂CH₂CH₂COONa | Major | 1-Bromo-2-hexanone, 1,1-Dibromo-2-hexanone, 1,1,1-Tribromo-2-hexanone |
| Bromoform | CHBr₃ | Major |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-2-hexanone (Acid-Catalyzed)
Materials:
-
2-Hexanone
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-hexanone in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with vigorous stirring. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction by pouring it into ice-cold water.
-
Add a saturated solution of sodium bisulfite to destroy any excess bromine (the red-brown color will disappear).
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure or column chromatography.
Protocol 2: Haloform Reaction of 2-Hexanone (Base-Catalyzed)
Materials:
-
2-Hexanone
-
Sodium hydroxide
-
Bromine
-
Water
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Prepare a solution of sodium hydroxide in water in a flask and cool it in an ice bath.
-
Slowly add bromine to the cold sodium hydroxide solution to form a sodium hypobromite solution.
-
In a separate flask, dissolve 2-hexanone in a suitable solvent if necessary (e.g., dioxane or THF).
-
Slowly add the sodium hypobromite solution to the 2-hexanone solution with vigorous stirring, maintaining a low temperature.
-
A precipitate of bromoform may form. Continue stirring until the reaction is complete (monitor by TLC or GC-MS).
-
Separate the bromoform by filtration or extraction with a suitable solvent like diethyl ether.
-
The aqueous layer contains sodium pentanoate. Acidify the aqueous layer with hydrochloric acid to precipitate pentanoic acid, which can then be extracted with diethyl ether.
Mandatory Visualization
Caption: Reaction pathways for the bromination of 2-hexanone.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 200 Years of The Haloform Reaction: Methods and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing polybromination in the synthesis of 3-Bromohexan-2-one
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of 3-bromohexan-2-one, with a specific focus on preventing undesirable polybromination.
Frequently Asked Questions (FAQs)
Q1: Why am I observing polybrominated byproducts (e.g., 3,3-dibromohexan-2-one) in my reaction?
A1: Polybromination of ketones is a common side reaction, particularly under basic or neutral conditions. Under basic conditions, the initial monobromination makes the remaining α-hydrogen on the same carbon more acidic, which accelerates subsequent bromination steps.[1][2] Even in acidic media, which favors monobromination, polybromination can occur if the reaction is run for too long, at too high a temperature, or with an excess of the brominating agent.
Q2: How can I selectively synthesize the monobrominated product, this compound?
A2: Selective monobromination of hexan-2-one at the C-3 position is best achieved under acidic conditions.[1] The acid catalyzes the formation of the more thermodynamically stable, substituted enol at the C-3 position. Once the first bromine is added, the electron-withdrawing nature of the halogen deactivates the ketone, making the formation of a second enol intermediate much slower.[1] Careful control of stoichiometry, using no more than one equivalent of bromine, is also critical.
Q3: What is the specific role of the acid catalyst in preventing polybromination?
A3: The acid catalyst serves two main purposes. First, it accelerates the keto-enol tautomerism, which is the rate-limiting step of the reaction.[3][4] Second, after the formation of the α-bromo ketone, the acid-catalyzed pathway is suppressed. The electron-withdrawing bromine atom reduces the basicity of the carbonyl oxygen, making it less likely to be protonated, a necessary step for forming the enol intermediate required for a second bromination.[1]
Q4: My analysis shows the formation of 1-bromohexan-2-one instead of the desired 3-bromo isomer. What is causing this regioselectivity issue?
A4: The formation of 1-bromohexan-2-one is characteristic of bromination under basic conditions, which favors the formation of the kinetic enolate at the less sterically hindered and less substituted α-carbon (the methyl group).[1] To obtain the desired this compound (the thermodynamic product), you must ensure your reaction conditions are acidic, as this promotes the formation of the more substituted enol.[1][4]
Q5: Are there alternative brominating agents that can improve selectivity for monobromination?
A5: Yes, several reagents can be used, sometimes offering milder conditions or improved selectivity. N-Bromosuccinimide (NBS) is a common alternative to Br₂ for α-bromination of ketones.[3][5] Another effective method involves using a heterogeneous system of copper(II) bromide in a solvent like chloroform-ethyl acetate, which has been reported to be a clean and direct method for selective bromination.[6]
Troubleshooting Guide
If you are encountering issues with the synthesis, use the following workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for the synthesis of this compound.
Experimental Protocol: Acid-Catalyzed Monobromination of Hexan-2-one
This protocol details a standard laboratory procedure for the selective synthesis of this compound.
Materials:
-
Hexan-2-one
-
Glacial Acetic Acid (AcOH)
-
Bromine (Br₂)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve hexan-2-one (e.g., 10.0 g, 0.1 mol) in 50 mL of glacial acetic acid. Cool the flask in an ice bath with stirring.
-
Bromine Addition: Prepare a solution of bromine (e.g., 16.0 g, 5.1 mL, 0.1 mol) in 20 mL of glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the stirred ketone solution over 30-45 minutes. Maintain the temperature below 15°C during the addition. The characteristic red-brown color of bromine should dissipate as it reacts.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Work-up: Pour the reaction mixture into 200 mL of cold water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Neutralization: Combine the organic extracts and wash them sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution) until the aqueous layer is neutral or slightly basic, and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.
Data Presentation
The following table summarizes the reagents and stoichiometry for the described experimental protocol.
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mol) | Equivalents |
| Hexan-2-one | C₆H₁₂O | 100.16 | 10.0 g | 0.10 | 1.0 |
| Bromine | Br₂ | 159.81 | 16.0 g (5.1 mL) | 0.10 | 1.0 |
| Acetic Acid | CH₃COOH | 60.05 | 70 mL | - | Solvent |
References
- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α′,α′-Dibromo-4-arylbut-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Bromohexan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromohexan-2-one and improving its yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent methods for synthesizing this compound involve the α-bromination of 2-hexanone. Key approaches include:
-
Bromination using molecular bromine (Br₂) in an acidic medium: Acetic acid is a common solvent and catalyst for this reaction.[1] This method proceeds through an enol intermediate.[1]
-
Reaction with N-bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to molecular bromine, often used with a radical initiator or an acid catalyst.[2][3]
-
Reaction of triethylborane with methyl vinyl ketone followed by NBS: This method has been reported to yield 3-Bromo-2-hexanone with good regioselectivity.[4]
Q2: How can I control the regioselectivity of the bromination to favor the formation of this compound over 1-Bromohexan-2-one?
A2: The regioselectivity of the bromination of 2-hexanone is a critical factor. The formation of the desired 3-bromo isomer is favored under thermodynamic control, which is typically achieved in acidic conditions.[5][6] The reaction proceeds through the more substituted and thermodynamically more stable enol intermediate.[5][6] In contrast, kinetic control, often favored under basic conditions, would lead to the formation of the 1-bromo isomer.
Q3: What are the main side products I should expect, and how can I minimize their formation?
A3: The primary side products in the synthesis of this compound are:
-
1-Bromohexan-2-one: This regioisomer can be minimized by using acidic reaction conditions to favor thermodynamic control.
-
Dibrominated products (e.g., 1,3-dibromohexan-2-one, 3,3-dibromohexan-2-one): Polybromination can be suppressed by carefully controlling the stoichiometry of the brominating agent and adding it slowly to the reaction mixture.[7] Using a slight excess of the ketone can also help.
-
Unreacted 2-hexanone: This can be minimized by ensuring the reaction goes to completion through appropriate reaction times and temperatures.
Q4: What are the recommended purification methods for this compound?
A4: Purification of this compound is typically achieved by:
-
Work-up: The reaction mixture is usually quenched with a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with water and brine to remove acids and water-soluble impurities.
-
Distillation: Fractional distillation under reduced pressure is the most effective method for separating this compound from the starting material, side products, and solvent.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time. - Increase reaction temperature. - Ensure efficient stirring. |
| Loss of product during work-up | - Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions. - Minimize the number of transfer steps. |
| Suboptimal reaction conditions | - Optimize the molar ratio of reactants. A slight excess of the ketone can sometimes improve the yield of the monobrominated product. - Experiment with different acid catalysts (e.g., acetic acid, HBr). |
| Decomposition of the product | - Avoid excessive heating during reaction and purification. - this compound can be unstable; it is best to use it fresh or store it in a cool, dark place. |
Problem 2: Formation of Significant Amounts of 1-Bromohexan-2-one
| Possible Cause | Suggested Solution |
| Reaction under kinetic control | - Ensure the reaction is carried out under acidic conditions (e.g., in acetic acid) to favor the formation of the thermodynamically more stable 3-bromo isomer.[5][6] - Avoid basic conditions, which promote the formation of the kinetic product (1-bromo isomer). |
| Incorrect temperature | - Higher temperatures generally favor the thermodynamic product.[5][6] Consider running the reaction at a slightly elevated temperature, while monitoring for potential decomposition. |
Problem 3: Presence of Dibrominated Byproducts
| Possible Cause | Suggested Solution |
| Excess of brominating agent | - Use a stoichiometric amount or a slight deficiency of the brominating agent (Br₂ or NBS). |
| Rapid addition of brominating agent | - Add the brominating agent dropwise or in small portions over a period of time to maintain a low concentration in the reaction mixture.[7] |
Experimental Protocols
Method 1: Bromination of 2-Hexanone using Bromine in Acetic Acid
This protocol is a general procedure adapted for the synthesis of this compound.
Materials:
-
2-Hexanone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (saturated, aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-hexanone (1.0 eq) in glacial acetic acid.
-
Heat the mixture to the desired reaction temperature (e.g., 40-50 °C).
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel over a period of 1-2 hours with vigorous stirring.
-
After the addition is complete, continue stirring the mixture at the same temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Add sodium thiosulfate solution to quench any unreacted bromine (the reddish-brown color will disappear).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Method 2: Bromination of 2-Hexanone using N-Bromosuccinimide (NBS)
This protocol offers a milder alternative to using molecular bromine.
Materials:
-
2-Hexanone
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (or another suitable solvent)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
-
Sodium sulfite solution (aqueous)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Hexane (for recrystallization of succinimide)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hexanone (1.0 eq), NBS (1.0 eq), and a catalytic amount of AIBN in carbon tetrachloride.
-
Reflux the mixture with stirring for 2-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture and wash the solid succinimide with a small amount of cold carbon tetrachloride.
-
Wash the filtrate with sodium sulfite solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting oil by vacuum distillation to yield this compound.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Brominating Agent | Catalyst/Solvent | Typical Yield | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Bromination | Bromine (Br₂) | Acetic Acid | 50-70% | Cost-effective, favors thermodynamic product. | Use of hazardous bromine, potential for over-bromination. |
| NBS Bromination | N-Bromosuccinimide (NBS) | AIBN / CCl₄ | 60-80% | Milder conditions, easier handling of reagent.[2][3] | Higher cost of NBS, use of toxic solvent (CCl₄). |
| Enol Borinate Method [4] | N-Bromosuccinimide (NBS) | Triethylborane / THF | ~70%[4] | High regioselectivity.[4] | Requires handling of organoboranes. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Nucleophilic Substitution on 3-Bromohexan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 3-bromohexan-2-one.
Troubleshooting Guides
This section addresses common issues encountered during nucleophilic substitution reactions of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
A1: Low yields in nucleophilic substitution reactions of this compound can stem from several factors. A primary concern is the competition from a side reaction, namely elimination. Additionally, the nucleophile's reactivity, reaction conditions, and substrate stability play crucial roles.
Potential Causes and Solutions:
-
Elimination Side Reaction: The presence of a base can promote the elimination of HBr, leading to the formation of α,β-unsaturated ketones. This is particularly prevalent with strong, sterically hindered bases.
-
Solution: To favor substitution over elimination, use a less sterically hindered, strong nucleophile. Also, maintaining a lower reaction temperature can disfavor the elimination pathway.
-
-
Poor Nucleophile: The strength of the nucleophile directly impacts the reaction rate and yield.
-
Solution: If possible, select a stronger, less sterically hindered nucleophile. For instance, azide (N₃⁻) and thiolates (RS⁻) are generally excellent nucleophiles.
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the outcome.
-
Solution: Experiment with different solvents. Polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions. Systematically vary the temperature and reaction time to find the optimal conditions for your specific nucleophile.
-
-
Substrate Decomposition: this compound can be susceptible to decomposition, especially under prolonged heating or in the presence of strong bases.
-
Solution: Monitor the reaction progress closely using techniques like TLC or GC-MS to avoid unnecessarily long reaction times. Consider performing the reaction at a lower temperature for a longer duration.
-
Q2: My product analysis (e.g., GC-MS, NMR) shows multiple unexpected peaks. What are they?
A2: The presence of unexpected peaks often indicates the formation of side products or the presence of unreacted starting materials.
Potential Products and Identification:
| Compound | Potential Cause | Identification Notes |
| 3-Hexen-2-one | E2 Elimination | Characteristic alkene peaks in ¹H and ¹³C NMR. Molecular ion peak in MS will be lower than the substitution product by the mass of HBr. |
| Unreacted this compound | Incomplete reaction | Compare with the spectra of the starting material. |
| Favorskii Rearrangement Product | Use of a strong, non-nucleophilic base | Formation of a carboxylic acid derivative (e.g., 2-methylpentanoic acid derivative). This is more likely with strong alkoxide bases. |
| Di-substituted Product | Reaction with a di-functional nucleophile | Molecular ion peak in MS will be significantly higher. |
Q3: How can I minimize the formation of the elimination byproduct?
A3: Minimizing the E2 elimination side reaction is a common challenge.
Strategies to Favor Substitution:
-
Choice of Nucleophile/Base: Use a strong nucleophile that is a weak base. For example, azide (N₃⁻), cyanide (CN⁻), and thiols (RSH) are good nucleophiles with low basicity. Avoid strong, bulky bases like potassium tert-butoxide if substitution is the desired outcome.
-
Reaction Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination.
-
Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are known to favor SN2 reactions. Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for nucleophilic substitution on this compound?
A1: The reaction is expected to proceed primarily through an SN2 (bimolecular nucleophilic substitution) mechanism. The presence of the carbonyl group at the adjacent position enhances the electrophilicity of the carbon atom bearing the bromine, making it more susceptible to nucleophilic attack. Furthermore, the secondary nature of the substrate and the use of good nucleophiles favor the SN2 pathway. An SN1 mechanism is less likely due to the instability of the resulting secondary carbocation.
Q2: What are some suitable nucleophiles for this reaction and what are the expected products?
A2: A variety of nucleophiles can be used, leading to a range of functionalized hexanones.
| Nucleophile | Reagent Example | Product |
| Azide | Sodium Azide (NaN₃) | 3-Azidohexan-2-one |
| Thiol | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)hexan-2-one |
| Amine | Ammonia (NH₃) | 3-Aminohexan-2-one[1] |
| Cyanide | Sodium Cyanide (NaCN) | 3-Cyanohexan-2-one |
| Hydroxide | Sodium Hydroxide (NaOH) | 3-Hydroxyhexan-2-one[2][3] |
Q3: What are the key safety precautions when working with this compound and the associated reagents?
A3: this compound is a lachrymator and should be handled in a well-ventilated fume hood.[4] Many of the reagents used in these reactions are also hazardous. For example, sodium azide is highly toxic and can form explosive metal azides. Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Below are representative experimental protocols for nucleophilic substitution on this compound. These are based on general procedures for similar α-bromo ketones and may require optimization.
Protocol 1: Synthesis of 3-Azidohexan-2-one
-
Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in acetone or DMF.
-
Add sodium azide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude 3-azidohexan-2-one can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Protocol 2: Synthesis of 3-(Phenylthio)hexan-2-one
-
Reaction:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol (1.1 equivalents) in a suitable solvent such as THF or ethanol.
-
Add a base like sodium hydride (NaH) or sodium ethoxide (NaOEt) (1.1 equivalents) portion-wise at 0 °C to generate the thiolate.
-
Add a solution of this compound (1 equivalent) in the same solvent dropwise to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
-
Purification:
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Data Presentation
The following table summarizes expected outcomes for the nucleophilic substitution on this compound with different nucleophiles under typical SN2 conditions. Please note that the yields are estimates based on reactions with analogous α-bromo ketones and may vary.
| Nucleophile | Solvent | Temperature (°C) | Approx. Reaction Time (h) | Expected Major Product | Estimated Yield (%) | Potential Side Product |
| N₃⁻ | Acetone/Water | 50 | 4-6 | 3-Azidohexan-2-one | 85-95 | 3-Hexen-2-one |
| PhS⁻ | THF | 25 | 2-4 | 3-(Phenylthio)hexan-2-one | 80-90 | 3-Hexen-2-one |
| NH₃ | Ethanol | 25 | 6-8 | 3-Aminohexan-2-one | 60-70 | 3-Hexen-2-one |
| CN⁻ | DMSO | 60 | 3-5 | 3-Cyanohexan-2-one | 75-85 | 3-Hexen-2-one |
| OH⁻ | Water/Acetone | 40 | 2-3 | 3-Hydroxyhexan-2-one | 50-60 | 3-Hexen-2-one, Favorskii products |
Visualizations
Caption: SN2 pathway for nucleophilic substitution on this compound.
Caption: Troubleshooting workflow for low yield in nucleophilic substitution.
References
- 1. 3-Aminohexan-2-one | C6H13NO | CID 20613280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3R-Hydroxyhexan-2-one | C6H12O2 | CID 11768551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxyhexan-2-one | C6H12O2 | CID 15525237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C6H11BrO | CID 13807291 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 3-Bromohexan-2-one with Strong Bases
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 3-bromohexan-2-one and strong bases.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction expected when this compound is treated with a strong base?
The principal reaction is the Favorskii rearrangement, which converts α-halo ketones into carboxylic acid derivatives.[1] For this compound, this involves the formation of a cyclopropanone intermediate, which then rearranges to yield a derivative of 2-methylpentanoic acid.[2] The exact product depends on the nucleophile present in the reaction medium (e.g., hydroxide, alkoxide, or amine).[1][3]
Q2: What are the most common side reactions?
The most significant side reaction is the base-induced elimination of hydrogen bromide (dehydrobromination) to form the α,β-unsaturated ketone, 3-hexen-2-one.[2] This process competes with the Favorskii rearrangement and occurs via an E2 elimination mechanism.[4] Other potential side reactions can include nucleophilic attack at the carbonyl carbon or the α-carbon bearing the bromine atom.[5]
Q3: How does the choice of base influence the reaction outcome?
The structure and type of base are critical in determining the product distribution.
-
Hydroxide bases (e.g., NaOH, KOH) in an aqueous solution typically yield the corresponding carboxylic acid (2-methylpentanoic acid).[1]
-
Alkoxide bases (e.g., sodium methoxide, sodium ethoxide) are used to produce esters (e.g., methyl 2-methylpentanoate).[3]
-
Sterically hindered bases (e.g., potassium tert-butoxide) tend to favor the elimination reaction, leading to a higher yield of the α,β-unsaturated ketone.[4]
-
Amines can be used as bases to form amides.[3]
Q4: What is the mechanism of the Favorskii Rearrangement?
The reaction is thought to proceed through the following key steps:
-
A strong base removes an acidic α'-hydrogen (from the carbon away from the bromine) to form an enolate.[1][3]
-
The enolate performs an intramolecular nucleophilic attack on the carbon atom bonded to the bromine, displacing the bromide and forming a strained cyclopropanone intermediate.[6]
-
A nucleophile (such as hydroxide or alkoxide from the base) attacks the carbonyl carbon of the cyclopropanone.[3]
-
The three-membered ring opens to form a more stable carbanion, which is then protonated by the solvent to give the final rearranged product.[1] The ring typically opens to yield the more stable (less substituted) carbanion.[7]
Troubleshooting Guide
Problem 1: My yield of the Favorskii rearrangement product is low, and the primary product is 3-hexen-2-one.
-
Possible Cause: The reaction conditions are favoring the elimination side reaction over the rearrangement. This is often caused by high temperatures or the use of a sterically bulky base, which acts more as a base for elimination than as a nucleophile for rearrangement.[4][8]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions are often favored by heat.[8] Running the reaction at a lower temperature may increase the proportion of the rearrangement product.
-
Change the Base: Switch to a less sterically hindered base. For example, if you are using potassium tert-butoxide, consider trying sodium methoxide or sodium ethoxide.[3]
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF can sometimes favor the Favorskii rearrangement.[9]
-
Problem 2: The reaction is sluggish or does not proceed to completion.
-
Possible Cause: The base may be too weak, or its concentration may be insufficient. The quality of the starting this compound could also be a factor.
-
Troubleshooting Steps:
-
Verify Base Quality and Stoichiometry: Ensure the base is not old or degraded. Use a fresh bottle or titrate to confirm its concentration. Ensure at least one equivalent of base is used.
-
Increase Base Strength: If using a weaker base, consider a stronger one (e.g., switching from sodium carbonate to sodium hydroxide).[10]
-
Check Starting Material Purity: Impurities in the this compound can interfere with the reaction. Purify the starting material if necessary.
-
Problem 3: I am observing multiple unidentified products in my analysis (TLC, GC-MS).
-
Possible Cause: At elevated temperatures or with very strong bases, α-halo ketones can undergo complex secondary reactions. The presence of multiple nucleophiles (e.g., water in an alkoxide solution) can also lead to a mixture of products (acid and ester).
-
Troubleshooting Steps:
-
Simplify the System: Ensure your solvent and base are anhydrous if you are aiming for an ester product to avoid hydrolysis.
-
Optimize Reaction Time and Temperature: Take aliquots at different time points to monitor the reaction progress. It's possible the desired product is forming and then degrading under the reaction conditions. Consider running the reaction for a shorter duration or at a lower temperature.
-
Characterize Byproducts: If possible, isolate and characterize the major byproducts. Understanding their structure can provide insight into the competing reaction pathways and help refine the reaction conditions.
-
Troubleshooting Workflow
Caption: Troubleshooting logic for optimizing reactions of this compound.
Data Presentation
The choice of base is a primary factor influencing the product ratio in the reaction of this compound. The following table summarizes expected outcomes based on common laboratory conditions.
| Base / Conditions | Expected Major Product | Predominant Side Product | Rationale |
| Sodium Hydroxide (NaOH) in H₂O, 70-90 °C | 2-Methylpentanoic acid[1] | 3-Hexen-2-one | Hydroxide acts as a nucleophile, leading to the carboxylic acid salt via rearrangement. |
| Sodium Methoxide (NaOMe) in Methanol, 50-65 °C | Methyl 2-methylpentanoate[3] | 3-Hexen-2-one | Methoxide is a strong, non-hindered nucleophile/base, favoring rearrangement to the ester. |
| Potassium tert-Butoxide (t-BuOK) in THF, 0-25 °C | 3-Hexen-2-one[4] | Methyl tert-butyl ether (from rearrangement) | t-Butoxide is a sterically hindered, non-nucleophilic base that preferentially promotes elimination. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-methylpentanoate via Favorskii Rearrangement
This protocol is a representative procedure for the Favorskii rearrangement.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 50 mL of anhydrous methanol.
-
Base Preparation: Carefully add sodium metal (e.g., 1.5 g, ~65 mmol) in small pieces to the methanol. Allow the sodium to react completely to form sodium methoxide. Caution: This reaction is exothermic and produces flammable hydrogen gas.
-
Addition of Substrate: Once the solution has cooled to room temperature, add this compound (e.g., 9.0 g, 50 mmol) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After cooling to room temperature, carefully neutralize the mixture with 1 M HCl. Remove the methanol under reduced pressure. Add 50 mL of water and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be purified by fractional distillation to yield methyl 2-methylpentanoate.
Protocol 2: Synthesis of 3-Hexen-2-one via Elimination
This protocol is a representative procedure for the elimination side reaction.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer under a nitrogen atmosphere, add 100 mL of anhydrous tetrahydrofuran (THF).
-
Addition of Base: Cool the flask in an ice bath (0 °C) and add potassium tert-butoxide (e.g., 6.7 g, 60 mmol).
-
Addition of Substrate: Dissolve this compound (e.g., 9.0 g, 50 mmol) in 20 mL of anhydrous THF and add it dropwise to the stirred base solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography or distillation to yield 3-hexen-2-one.
Reaction Pathway Visualizations
Favorskii Rearrangement Pathway
Caption: Mechanism of the Favorskii rearrangement of this compound.
Elimination (E2) Side Reaction Pathway
Caption: The E2 elimination side reaction pathway for this compound.
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. This compound | 29584-99-4 | Benchchem [benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. purechemistry.org [purechemistry.org]
Technical Support Center: Optimizing the Favorskii Rearrangement
Welcome to the technical support center for the Favorskii rearrangement. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Favorskii rearrangement?
The Favorskii rearrangement is a chemical reaction that converts an α-halo ketone (a ketone with a halogen atom on the carbon adjacent to the carbonyl group) into a carboxylic acid, ester, or amide.[1][2][3] When cyclic α-halo ketones are used as substrates, the reaction results in a ring contraction, producing a smaller cyclic carboxylic acid derivative.[1][2][3][4]
Q2: What is the underlying mechanism of the Favorskii rearrangement?
The most widely accepted mechanism involves the formation of a cyclopropanone intermediate.[1][4] The process begins with a base abstracting an acidic α-hydrogen from the ketone, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, creating a bicyclic or spirocyclic cyclopropanone intermediate. A nucleophile (such as hydroxide, alkoxide, or amine) then attacks the carbonyl carbon of this strained intermediate. Subsequent ring-opening and protonation yield the final rearranged product.[1][4]
Q3: What is the Quasi-Favorskii rearrangement?
The Quasi-Favorskii (or pseudo-Favorskii) rearrangement occurs when the α-halo ketone substrate lacks an enolizable α-hydrogen.[1] In this case, the base directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a concerted 1,2-migration of an adjacent carbon and the displacement of the halide ion.[4]
Q4: What are the typical bases used, and how do they influence the product?
The choice of base is crucial as it also acts as the nucleophile, thus determining the final product.[4]
-
Hydroxides (e.g., NaOH, KOH) yield carboxylic acids.
-
Alkoxides (e.g., sodium methoxide, sodium ethoxide) produce esters.[1][4]
-
Amines result in the formation of amides.[4]
Q5: What are some common side reactions?
Potential side reactions include:
-
Formation of α-hydroxy ketones or α-alkoxy ketones: This can occur through direct nucleophilic substitution of the halide.
-
Elimination reactions: α,α'-Dihaloketones can undergo elimination of HX to form α,β-unsaturated carbonyl compounds.[1][2]
-
Haloform reaction: Trihalomethyl ketone substrates will lead to the formation of a haloform and a carboxylate.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield | 1. Base is not strong enough: Weak bases may not be sufficient to deprotonate the α-hydrogen effectively.[5] | 1. Use a stronger base such as sodium or potassium hydroxide, or sodium alkoxides. |
| 2. Steric hindrance: Bulky substituents on the α-halo ketone can impede the reaction.[6] | 2. If possible, consider a less sterically hindered substrate. Alternatively, prolonged reaction times or higher temperatures may be necessary. | |
| 3. Unfavorable stereochemistry: The leaving group (halogen) should ideally be in an anti-periplanar position to the enolate for efficient cyclopropanone formation.[6] | 3. If the stereochemistry is fixed and unfavorable, the reaction may not proceed efficiently. Consider alternative synthetic routes. | |
| Formation of multiple products | 1. Competing side reactions: As mentioned in the FAQs, substitution and elimination reactions can compete with the rearrangement. | 1. Carefully control reaction conditions. Lower temperatures may favor the rearrangement over elimination. The choice of solvent can also influence the product distribution. |
| 2. Non-selective ring opening: In unsymmetrical cyclopropanone intermediates, the nucleophile can attack from different directions, leading to a mixture of regioisomers. | 2. The regioselectivity of the ring opening is often directed to form the more stable carbanion.[4] Substrate design can be used to favor the formation of a single product. | |
| Reaction does not go to completion | 1. Insufficient amount of base: The base is a reactant and can be consumed during the reaction. | 1. Use a stoichiometric amount or a slight excess of the base. |
| 2. Low reaction temperature or short reaction time: The activation energy for the rearrangement may not be reached. | 2. Increase the reaction temperature or extend the reaction time. Monitor the reaction progress using techniques like TLC or GC-MS. |
Optimizing Reaction Conditions: Data Tables
Optimizing the Favorskii rearrangement requires careful consideration of the substrate, base, solvent, and temperature. The following tables summarize the qualitative and quantitative effects of these parameters on the reaction outcome.
Table 1: Effect of Base on Product Formation
| Base | Nucleophile | Typical Product | Notes |
| Sodium Hydroxide (NaOH) | OH⁻ | Carboxylic Acid | A strong and common base for this transformation. |
| Potassium Hydroxide (KOH) | OH⁻ | Carboxylic Acid | Similar reactivity to NaOH. |
| Sodium Methoxide (NaOMe) | MeO⁻ | Methyl Ester | Frequently used for the synthesis of ester derivatives.[1] |
| Sodium Ethoxide (NaOEt) | EtO⁻ | Ethyl Ester | Another common alkoxide base for ester formation. |
| Amines (e.g., R₂NH) | R₂N⁻ | Amide | The choice of amine determines the final amide structure. |
Table 2: Influence of Solvent on Reaction Outcome
| Solvent Type | Examples | Effect on Reaction |
| Polar Protic | Methanol, Ethanol, Water | These solvents can also act as nucleophiles if their conjugate bases are used (e.g., methanol with sodium methoxide). They are effective at solvating ions. |
| Polar Aprotic | DMSO, DMF | Generally preferred for many base-catalyzed reactions as they can increase the reactivity of the anionic nucleophile.[6] |
| Non-polar | Diethyl ether, THF | Often used as co-solvents. Anhydrous conditions are typically required. |
Table 3: General Effect of Temperature on Reaction Rate
| Temperature | Effect | Considerations |
| Low (e.g., 0 °C to RT) | Slower reaction rate. | May be necessary to suppress side reactions and improve selectivity. |
| Elevated (e.g., 50-100 °C) | Faster reaction rate.[6] | May be required for less reactive substrates but can also promote side reactions like elimination. |
Experimental Protocols
General Procedure for the Favorskii Rearrangement of a Cyclic α-Halo Ketone
This protocol describes the conversion of 2-chlorocyclohexanone to methyl cyclopentanecarboxylate.
Materials:
-
2-Chlorocyclohexanone
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Oil bath
-
Separatory funnel
-
Apparatus for filtration and in vacuo concentration
-
Silica gel for flash chromatography
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), carefully add sodium metal (2.2 equivalents) to anhydrous methanol. Stir the mixture at 0 °C until all the sodium has reacted to form a solution of sodium methoxide.
-
Reaction Setup: To the freshly prepared sodium methoxide solution at 0 °C, add a solution of the α-halo ketone (1.0 equivalent) in anhydrous diethyl ether via cannula.
-
Reaction Execution: Allow the resulting slurry to warm to room temperature. Equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C. Stir the reaction mixture at this temperature for 4 hours.
-
Workup: After 4 hours, cool the reaction mixture to room temperature and then further cool to 0 °C in an ice-water bath.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel flash chromatography to obtain the desired product. A reported yield for a similar procedure is 78%.[7]
Visualizing the Reaction Pathway
The following diagrams illustrate the key mechanistic steps of the Favorskii rearrangement.
Caption: The reaction mechanism of the Favorskii rearrangement.
Caption: A typical experimental workflow for the Favorskii rearrangement.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. adichemistry.com [adichemistry.com]
- 5. A Photo-Favorskii Ring Contraction Reaction: The Effect of Ring Size - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A photo-Favorskii ring contraction reaction: the effect of ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Bromohexan-2-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted bromine following the synthesis of 3-Bromohexan-2-one.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted bromine from the reaction mixture?
Unreacted bromine is a corrosive and toxic reagent that can interfere with subsequent reaction steps and contaminate the final product. Its characteristic brown color can also mask the true color of the product, making purity assessment difficult. Complete removal of bromine is crucial for obtaining pure this compound.
Q2: What are the most common methods for removing unreacted bromine?
The most common and effective method is to "quench" the excess bromine using a reducing agent. This converts the elemental bromine (Br₂) into colorless and water-soluble bromide ions (Br⁻), which can then be easily removed by an aqueous wash.
Q3: Which quenching agents are recommended for this purpose?
Several quenching agents are effective. The choice often depends on the stability of the product and the desired pH of the workup environment. The most common options are:
-
Sodium Thiosulfate (Na₂S₂O₃): A mild and highly effective reducing agent.
-
Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): Also effective reducing agents.
-
Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃): These are weaker reducing agents for bromine but are also useful for neutralizing the acidic byproducts of the bromination reaction, such as hydrogen bromide (HBr).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Persistent brown/orange color in the organic layer after washing with a quenching agent. | 1. Insufficient amount of quenching agent used.2. Inefficient mixing during the wash. | 1. Add more of the quenching agent solution and shake vigorously.2. If the color persists, allow the mixture to stir for 10-15 minutes to ensure the reaction is complete.[1] |
| Formation of a stable emulsion during aqueous workup. | The presence of surfactant-like impurities or similar densities between the organic and aqueous layers can lead to the formation of an emulsion.[2] | 1. Break the emulsion: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous layer.[3] 2. Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel.[3] 3. Filtration: Filter the entire mixture through a pad of Celite.[4] 4. Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase.[3] |
| Low yield of this compound after workup. | The α-bromoketone product may be unstable to the workup conditions, particularly if a strong base is used, which can lead to elimination or other side reactions. | 1. Use a mild quenching agent like sodium thiosulfate or sodium bisulfite. 2. If a base is needed to neutralize acid, use a weak base like sodium bicarbonate and perform the wash quickly at a low temperature (e.g., on an ice bath). |
| The product appears to be contaminated with a sulfur-containing impurity. | This can occur if elemental sulfur precipitates during the reaction of bromine with sodium thiosulfate. | Ensure thorough washing of the organic layer with water and then brine to remove any water-soluble byproducts. If necessary, the product can be purified by column chromatography. |
Experimental Protocols
Protocol 1: Quenching with Sodium Thiosulfate
This is the most common and generally recommended method.
-
Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.
-
Quenching Step: After the bromination reaction is complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Add the 10% sodium thiosulfate solution to the separatory funnel. A good starting point is to use a volume of quenching solution equal to the volume of the organic layer.
-
Extraction: Shake the separatory funnel vigorously. The brown color of the bromine should disappear, leaving a colorless organic layer.[5] If the color persists, add more sodium thiosulfate solution.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Further Washing: Wash the organic layer with water and then with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Quenching with Sodium Bisulfite
This method is a suitable alternative to using sodium thiosulfate.
-
Preparation of Quenching Solution: Prepare a 5-10% (w/v) aqueous solution of sodium bisulfite.
-
Quenching and Washing: Follow the same procedure as described in Protocol 1, substituting the sodium thiosulfate solution with the sodium bisulfite solution.
Protocol 3: Neutralization and Quenching with Sodium Bicarbonate
This method is useful when it is also necessary to neutralize acidic byproducts like HBr.
-
Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bicarbonate.
-
Quenching Step: Slowly and carefully add the saturated sodium bicarbonate solution to the reaction mixture in the separatory funnel. Be cautious as the neutralization of HBr will produce carbon dioxide gas, leading to pressure buildup. Vent the separatory funnel frequently.
-
Washing and Extraction: Continue adding the sodium bicarbonate solution until the bromine color disappears and gas evolution ceases. Separate the layers and wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer and remove the solvent as described in Protocol 1.
Note on Stoichiometry: The reaction between sodium thiosulfate and bromine is as follows:
2Na₂S₂O₃(aq) + Br₂(aq) → Na₂S₄O₆(aq) + 2NaBr(aq)
The reaction with sodium bisulfite is:
NaHSO₃(aq) + Br₂(aq) + H₂O(l) → NaHSO₄(aq) + 2HBr(aq)
While a stoichiometric amount can be calculated if the excess bromine is known, in practice, the quenching solution is added until the bromine color is no longer visible.
Visual Representations
Caption: Experimental workflow for the removal of unreacted bromine.
Caption: Troubleshooting decision tree for common workup issues.
References
Technical Support Center: Work-up Procedure for Reactions Involving 3-Bromohexan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromohexan-2-one. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is an α-bromo ketone, a class of compounds that are versatile synthetic intermediates. Common reactions include:
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Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon susceptible to attack by various nucleophiles.
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Favorskii Rearrangement: In the presence of a base (e.g., hydroxide, alkoxide, or amine), this compound can rearrange to form carboxylic acid derivatives.[1] For instance, treatment with a strong base like an alkoxide can lead to the formation of a derivative of 2-methylpentanoic acid.[1]
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Elimination Reactions: Base-induced elimination of hydrogen bromide can yield the corresponding α,β-unsaturated ketone, 3-hexen-2-one.[1]
Q2: What is a standard work-up procedure for a reaction involving this compound?
A2: A general work-up procedure involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer to remove impurities, drying the organic layer, and finally, removing the solvent to isolate the crude product. The specific details will vary depending on the reaction conditions and the properties of the product. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: How can I monitor the progress of my reaction and the success of the work-up?
A3: Thin-Layer Chromatography (TLC) is a common method for monitoring reaction progress. For visualization, UV light can be effective if your product or starting material is UV-active (e.g., contains an aromatic ring). If not, staining with a potassium permanganate solution or p-anisaldehyde stain can be used to visualize ketones and other functional groups.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction | - High concentration of starting materials or byproducts acting as surfactants.- Vigorous shaking of the separatory funnel. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Gently rock or invert the separatory funnel instead of shaking vigorously.- If the emulsion persists, try filtering the mixture through a pad of Celite.- In some cases, adding a small amount of a different organic solvent can help break the emulsion. |
| Low or no product yield after work-up | - Hydrolysis of the α-bromo ketone during aqueous work-up, especially with basic solutions.- Product is water-soluble and remains in the aqueous layer.- Product is volatile and was lost during solvent removal. | - Keep the work-up conditions neutral or slightly acidic to minimize hydrolysis.[3] Use a mild quenching agent like saturated ammonium chloride solution.- Perform multiple extractions with the organic solvent to ensure complete removal of the product from the aqueous phase.- Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. |
| Product is contaminated with starting material | - Incomplete reaction.- Similar polarity of the starting material and product, making separation difficult. | - Optimize the reaction conditions to drive the reaction to completion.- If separation by column chromatography is necessary, try using a less polar solvent system or a different stationary phase (e.g., deactivated silica gel) to improve separation. α-bromo ketones can be sensitive to silica gel.[4] |
| Product is contaminated with di-brominated byproduct | - Over-reaction or use of excess brominating agent.- The di-brominated product often has a similar polarity to the mono-brominated product. | - Carefully control the stoichiometry of the brominating agent.- Purification can be challenging; it may be more effective to optimize the reaction to minimize the formation of the di-brominated species.[4][5] |
| TLC shows multiple spots, but the desired product is not obvious | - Decomposition of the product on the TLC plate (silica gel is slightly acidic).- The product may not be visible with the chosen visualization technique. | - Neutralize the TLC plate by eluting it with a solvent system containing a small amount of triethylamine before use.- Try different visualization methods, such as potassium permanganate stain, p-anisaldehyde stain, or iodine vapor.[2] |
Experimental Protocols
General Work-up Procedure for a Reaction of this compound
This protocol provides a general guideline. The specific volumes and reagents may need to be adjusted based on the scale and nature of your reaction.
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a quenching solution (e.g., saturated aqueous ammonium chloride solution) to the reaction mixture with stirring until the reaction is neutralized. Check the pH with litmus paper.
-
-
Extraction:
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Transfer the quenched reaction mixture to a separatory funnel.
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Add an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate, or dichloromethane). The choice of solvent will depend on the solubility of your product.
-
Gently invert the separatory funnel several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
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Allow the layers to separate and drain the aqueous (lower) layer. If the organic solvent is denser than water (e.g., dichloromethane), the organic layer will be the lower layer.
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Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
-
-
Washing:
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Combine all the organic extracts in the separatory funnel.
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Wash the combined organic layer with water to remove any water-soluble impurities.
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Wash the organic layer with brine (saturated aqueous NaCl solution). This helps to remove residual water and break any minor emulsions.
-
-
Drying:
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Drain the washed organic layer into an Erlenmeyer flask.
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Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
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Swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some of it remains free-flowing.
-
-
Solvent Removal and Purification:
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Filter the dried organic solution to remove the drying agent.
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Concentrate the filtrate using a rotary evaporator to obtain the crude product.
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If necessary, purify the crude product by a suitable method, such as column chromatography on silica gel. Be aware that α-bromo ketones can be sensitive to silica gel.
-
Visualizations
Experimental Workflow
Caption: General work-up procedure for reactions involving this compound.
Troubleshooting Logic
Caption: Decision-making flowchart for troubleshooting common work-up issues.
References
Technical Support Center: Characterization of Impurities in 3-Bromohexan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromohexan-2-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound samples?
A1: Common impurities in this compound can originate from the synthesis process or degradation. These include:
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Starting Materials: Unreacted 2-hexanone.
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Isomeric Impurities: 1-Bromohexan-2-one, which can form depending on the bromination reaction conditions.
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Over-brominated Species: Di-brominated hexanones can be produced if an excess of the brominating agent is used.
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Degradation Products: Under basic conditions, this compound can undergo a Favorskii rearrangement to form derivatives of 2-methylpentanoic acid.[1][2]
Q2: How can I identify these impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the identification and characterization of impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities. The mass fragmentation patterns can help in the structural elucidation of unknown peaks.
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High-Performance Liquid Chromatography (HPLC) with UV detection: A versatile technique for the separation and quantification of non-volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the impurities, which is crucial for their definitive identification.
Q3: What are the typical acceptance criteria for impurities in a pharmaceutical substance like this compound?
A3: The acceptance criteria for impurities are defined by regulatory bodies such as the International Council for Harmonisation (ICH). Generally, for a new drug substance, the reporting threshold for an impurity is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or 1.0 mg per day intake, whichever is lower.
Troubleshooting Guides
HPLC Analysis
Q4: I am observing peak tailing for the main this compound peak in my HPLC analysis. What could be the cause and how can I resolve it?
A4: Peak tailing in HPLC is a common issue, especially for polar or reactive compounds like α-bromo ketones.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Silica Support | - Use an end-capped column to minimize interactions with residual silanol groups.[3] - Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block active sites on the stationary phase.[4] - Operate at a lower pH to suppress the ionization of silanol groups. |
| Column Overload | - Reduce the sample concentration or injection volume.[3] - Use a column with a larger internal diameter or a higher loading capacity. |
| Column Contamination or Degradation | - Flush the column with a strong solvent. - If the problem persists, replace the column. |
| Mismatched Sample Solvent and Mobile Phase | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
Workflow for Troubleshooting HPLC Peak Tailing:
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
GC-MS Analysis
Q5: I am seeing ghost peaks in my GC-MS chromatograms when analyzing this compound. What is the likely source?
A5: Ghost peaks in GC-MS are typically due to contamination in the system.
Potential Sources and Solutions:
| Potential Source | Troubleshooting Steps |
| Septum Bleed | - Use a high-quality, low-bleed septum. - Lower the injector temperature if possible. |
| Contaminated Injector Liner | - Replace the injector liner. Glass wool in the liner can also be a source of contamination. |
| Carryover from Previous Injections | - Run a solvent blank after each sample injection. - Increase the oven temperature at the end of the run to "bake out" any residual compounds. |
| Contaminated Carrier Gas | - Ensure high-purity carrier gas is used. - Check for leaks in the gas lines. |
Workflow for Investigating Ghost Peaks in GC-MS:
Caption: A systematic approach to identifying the source of ghost peaks in GC-MS analysis.
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling
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Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
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Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Injector Temperature: 250 °C.
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Injection Volume: 1 µL (split ratio 50:1).
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Oven Temperature Program:
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Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-450.
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Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Protocol 2: HPLC Method for Purity Determination
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Instrumentation: HPLC system with a UV detector (e.g., Waters Alliance system).
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water.
-
B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
-
Gradient Program:
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0-2 min: 30% B
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2-15 min: 30% to 80% B
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15-18 min: 80% B
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18-20 min: 80% to 30% B
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20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Typical Impurity Profile of this compound by GC-MS
| Peak No. | Retention Time (min) | Tentative Identification | Area (%) |
| 1 | 5.8 | 2-Hexanone | 0.15 |
| 2 | 8.2 | 1-Bromohexan-2-one | 0.25 |
| 3 | 8.5 | This compound | 99.4 |
| 4 | 10.1 | Dibromohexanone isomer | 0.20 |
Table 2: HPLC Purity Analysis of a this compound Batch
| Component | Retention Time (min) | Area (%) | Specification |
| 2-Hexanone | 4.5 | 0.12 | ≤ 0.2% |
| 1-Bromohexan-2-one | 9.8 | 0.28 | ≤ 0.3% |
| This compound | 10.2 | 99.55 | ≥ 99.0% |
| Unknown Impurity 1 | 11.5 | 0.05 | Report |
Signaling Pathways and Logical Relationships
Diagram: Synthesis and Potential Impurity Formation Pathway
Caption: Synthetic route to this compound and the formation of common process-related impurities.
References
Technical Support Center: Synthesis of 3-Bromohexan-2-one
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3-Bromohexan-2-one. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful and efficient synthesis process.
Experimental Protocols
A widely used and effective method for the synthesis of this compound is the acid-catalyzed alpha-bromination of 2-hexanone. This procedure involves the reaction of the ketone with a brominating agent in the presence of an acid catalyst.
Reaction Scheme:
Detailed Methodology:
Materials:
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2-Hexanone
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Bromine (Br₂) or N-Bromosuccinimide (NBS)
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Acetic acid (glacial) or Methanol (anhydrous)
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Hydrobromic acid (HBr, catalytic amount)
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Sodium bicarbonate (NaHCO₃), saturated solution
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Sodium sulfate (Na₂SO₄), anhydrous
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Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube.
-
Reagent Preparation: Dissolve 2-hexanone (1 equivalent) in glacial acetic acid or anhydrous methanol.
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Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel with vigorous stirring. The addition of a catalytic amount of hydrobromic acid can facilitate the reaction.[1][2] If using NBS, it can be added portion-wise as a solid.
-
Reaction Monitoring: The disappearance of the bromine's reddish-brown color indicates the progress of the reaction. The reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and a suitable organic solvent like dichloromethane or diethyl ether.
-
Neutralization: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the excess acid and then with water.
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Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.
Data Presentation
Table 1: Reaction Conditions for Alpha-Bromination of Ketones
| Ketone | Brominating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetone | Br₂ | Acetic Acid | H⁺ | Room Temp | - | - | [3] |
| 2-Methylcyclohexanone | Br₂ | Acetic Acid | H⁺ | Room Temp | - | - | [3] |
| 3-Methyl-2-butanone | Br₂ | Methanol | - | 0-10 | 0.75 | 77-86 | [4] |
| Acetophenone | NBS | Ionic Liquid | p-TsOH·H₂O | Room Temp | 9 | >80 | [5] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁BrO |
| Molecular Weight | 179.05 g/mol [6] |
| CAS Number | 29584-99-4[7] |
| Appearance | (Expected) Colorless to pale yellow liquid |
| Boiling Point | (Predicted) Decomposes at boiling point |
| Density | (Predicted) 1.33 g/cm³ |
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Low or No Reaction | - Insufficient acid catalyst.- Low reaction temperature.- Impure starting materials. | - Add a catalytic amount of HBr.- Allow the reaction to warm to room temperature after the initial cooling.- Ensure 2-hexanone and the solvent are pure and dry. |
| Formation of Di-brominated Side Product | - Excess brominating agent.- Prolonged reaction time. | - Use a stoichiometric amount (1.0-1.05 equivalents) of the brominating agent.- Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Formation of 1-Bromohexan-2-one Isomer | - Reaction under basic conditions.- Kinetic vs. thermodynamic control. | - Ensure the reaction is performed under acidic conditions to favor bromination at the more substituted alpha-carbon.[8] |
| Darkening of the Reaction Mixture | - Decomposition of the product or starting material.- Side reactions. | - Maintain a low reaction temperature during the addition of bromine.- Ensure the absence of light, which can promote radical side reactions. |
| Difficult Purification | - Close boiling points of the product and starting material.- Presence of non-polar impurities. | - Use a high-efficiency distillation column for vacuum distillation.- Consider column chromatography on silica gel with a non-polar eluent system. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in this reaction?
A1: The acid catalyst protonates the carbonyl oxygen of 2-hexanone, which facilitates the formation of the enol intermediate. The enol is the nucleophilic species that attacks the electrophilic bromine.[1][9]
Q2: Can I use other brominating agents besides bromine?
A2: Yes, N-Bromosuccinimide (NBS) is a common and safer alternative to liquid bromine.[1] It can be easier to handle and often provides better selectivity.
Q3: How can I avoid the formation of the di-brominated product?
A3: The formation of the di-brominated product can be minimized by carefully controlling the stoichiometry of the brominating agent. Using a slight excess (around 1.05 equivalents) is often sufficient. Monitoring the reaction by TLC and stopping it as soon as the starting material is consumed is also crucial.
Q4: What is the expected regioselectivity of the bromination of 2-hexanone?
A4: Under acidic conditions, the bromination of unsymmetrical ketones like 2-hexanone is expected to occur at the more substituted alpha-carbon (C3) to form this compound. This is because the formation of the more substituted enol is thermodynamically favored.[8]
Q5: What are the main safety precautions for this experiment?
A5: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic, and this compound is expected to be a lachrymator and skin irritant.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound | C6H11BrO | CID 13807291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 9. chemtube3d.com [chemtube3d.com]
Technical Support Center: Catalyst Selection for the Bromination of 2-Hexanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the bromination of 2-hexanone. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the bromination of 2-hexanone?
The bromination of 2-hexanone typically yields a mixture of two main regioisomers: 1-bromo-2-hexanone and 3-bromo-2-hexanone. The distribution of these products is highly dependent on the choice of catalyst and reaction conditions. Polybrominated products can also be formed, particularly under basic conditions or with an excess of the brominating agent.
Q2: How does the choice of catalyst influence the regioselectivity of 2-hexanone bromination?
Catalyst selection is the most critical factor in controlling the regioselectivity of the bromination of 2-hexanone.
-
Acid-catalyzed bromination proceeds through an enol intermediate. The reaction favors the formation of the more thermodynamically stable, more substituted enol, leading to the major product being 3-bromo-2-hexanone .[1][2]
-
Base-catalyzed bromination proceeds through an enolate intermediate. The kinetically favored, less sterically hindered enolate is formed faster, resulting in 1-bromo-2-hexanone as the major product.[2][3]
Q3: What are the common catalysts and brominating agents used for this reaction?
Several catalysts and brominating agents are commonly employed:
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Acid Catalysis:
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Bromine (Br₂) in Acetic Acid (AcOH): A classic and widely used method for achieving bromination at the more substituted α-carbon.[1][4][5]
-
N-Bromosuccinimide (NBS) with an acid catalyst: NBS is a solid, safer alternative to liquid bromine and can be used with catalytic amounts of acid to achieve similar selectivity.[4]
-
-
Base Catalysis:
-
Sodium Hydroxide (NaOH) or other strong bases with Br₂: This method is used to favor bromination at the less substituted α-carbon. However, it can be prone to polybromination and the haloform reaction if a methyl ketone is used.[2]
-
-
Other Catalytic Systems:
Q4: What is the difference between kinetic and thermodynamic control in the bromination of 2-hexanone?
The regioselectivity of 2-hexanone bromination is a classic example of kinetic versus thermodynamic control.[9][10][11][12]
-
Kinetic Control: At lower temperatures, the reaction is under kinetic control, meaning the product that is formed fastest is the major product. In base-catalyzed bromination, the formation of the less substituted enolate is faster, leading to the kinetic product, 1-bromo-2-hexanone.[3][11]
-
Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control, allowing the reaction to reach equilibrium. The more stable product will be the major product. In acid-catalyzed bromination, the more substituted enol is more stable, leading to the thermodynamic product, 3-bromo-2-hexanone.[1][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC or GC-MS. Extend the reaction time or gently heat the mixture if necessary. Ensure the brominating agent has not degraded. |
| Side reactions (e.g., polybromination, haloform reaction). | Use a 1:1 stoichiometry of the brominating agent to the ketone. For base-catalyzed reactions, use a non-nucleophilic base and carefully control the amount of brominating agent. | |
| Difficult product isolation. | The brominated products can be lachrymators and skin irritants; handle with care in a well-ventilated fume hood.[13] Purification by column chromatography or distillation under reduced pressure is often required. | |
| Poor Regioselectivity (Mixture of 1-bromo and 3-bromo isomers) | Inappropriate catalyst or reaction conditions for the desired isomer. | For 3-bromo-2-hexanone (thermodynamic product), use acid catalysis (e.g., Br₂/AcOH) and allow the reaction to reach equilibrium, possibly at a slightly elevated temperature. For 1-bromo-2-hexanone (kinetic product), use base catalysis at low temperatures. |
| Isomerization of the product during workup or purification. | Use mild workup conditions. Avoid exposure to acidic or basic conditions for prolonged periods during purification. | |
| Formation of Polybrominated Products | Excess brominating agent. | Use a slight excess or stoichiometric amount of the brominating agent. Add the brominating agent slowly to the reaction mixture to maintain a low concentration. |
| Use of a strong base in base-catalyzed bromination. | Under basic conditions, the first bromination makes the remaining α-protons more acidic, leading to rapid subsequent brominations.[2] Use a weaker base or carefully control the stoichiometry. | |
| Reaction Does Not Initiate | Inactive catalyst or brominating agent. | Ensure the catalyst is active and the brominating agent has been stored properly. For example, NBS should be recrystallized if it has been stored for a long time.[14] |
| Low reaction temperature. | Some bromination reactions, especially with less reactive substrates, may require gentle heating to initiate. | |
| Formation of Colored Impurities | Excess bromine or side reactions. | Quench any excess bromine with a reducing agent like sodium thiosulfate solution during workup. Purify the crude product by column chromatography. |
Data Presentation
Table 1: Comparison of Catalysts for the Bromination of 2-Hexanone
| Catalyst System | Major Product | Typical Yield | Selectivity | Key Advantages | Key Disadvantages |
| Br₂ in Acetic Acid | 3-bromo-2-hexanone | Moderate to High | Good for thermodynamic product | Readily available reagents, well-established procedure. | Use of corrosive and hazardous liquid bromine. |
| NBS / Acid Catalyst | 3-bromo-2-hexanone | High | Good for thermodynamic product | Safer and easier to handle than liquid bromine. | Can be slower than using Br₂. |
| Triethylborane / NBS | 3-bromo-2-hexanone | ~70%[15] | High | High regioselectivity for the 3-bromo isomer. | Requires handling of organoboranes. |
| Base (e.g., NaOH) / Br₂ | 1-bromo-2-hexanone | Variable | Good for kinetic product | Access to the less substituted isomer. | Prone to polybromination and haloform reaction. |
| CuBr₂ | 3-bromo-2-hexanone | High | High | Clean reaction, high selectivity, catalyst is also the bromine source. | Requires stoichiometric amounts of CuBr₂. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Bromination of 2-Hexanone to Synthesize 3-Bromo-2-hexanone
This protocol is a general procedure based on the acid-catalyzed bromination of ketones.[1][4][5]
Materials:
-
2-Hexanone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium bicarbonate solution (saturated)
-
Sodium thiosulfate solution (10%)
-
Anhydrous magnesium sulfate
-
Dichloromethane or Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hexanone (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and 10% sodium thiosulfate solution (to remove excess bromine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Base-Catalyzed Bromination of 2-Hexanone to Synthesize 1-Bromo-2-hexanone
This protocol is a general procedure for base-catalyzed bromination and should be performed with caution to avoid polybromination.
Materials:
-
2-Hexanone
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Bromine (Br₂)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hexanone (1 equivalent) in diethyl ether.
-
Cool the flask in an ice-salt bath to -10 °C.
-
Slowly add a pre-cooled solution of bromine (1 equivalent) in diethyl ether from the dropping funnel with vigorous stirring.
-
Slowly add a cold aqueous solution of sodium hydroxide (1 equivalent) dropwise, maintaining the temperature below 0 °C.
-
Stir the reaction mixture at low temperature and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to avoid decomposition.
-
The crude product should be used immediately or purified quickly by column chromatography at low temperature.
Protocol 3: Bromination of 2-Hexanone using Copper(II) Bromide
This protocol is based on the use of CuBr₂ for the α-bromination of ketones.[6][7]
Materials:
-
2-Hexanone
-
Copper(II) Bromide (CuBr₂)
-
Acetonitrile or Chloroform-Ethyl Acetate mixture
-
Water
-
Dichloromethane
Procedure:
-
In a round-bottom flask, suspend Copper(II) Bromide (2 equivalents) in acetonitrile or a mixture of chloroform and ethyl acetate.
-
Heat the suspension to reflux with vigorous stirring.
-
Add 2-hexanone (1 equivalent) to the refluxing suspension.
-
Continue refluxing and monitor the reaction by TLC or GC-MS. The disappearance of the black CuBr₂ and the formation of white CuBr indicates the progress of the reaction.[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid (CuBr) and wash it with the reaction solvent.
-
Combine the filtrate and washings, and wash with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Sciencemadness Discussion Board - Bromoacetone from Copper (II) Bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jackwestin.com [jackwestin.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Bromohexan-2-one and 1-Bromohexan-2-one
Executive Summary
1-Bromohexan-2-one, a primary α-bromoketone, is predicted to be significantly more reactive towards nucleophiles in SN2 reactions than its isomer, 3-bromohexan-2-one, a secondary α-bromoketone. This difference in reactivity is primarily attributed to the greater steric hindrance around the electrophilic carbon in the 3-bromo isomer. The adjacent carbonyl group in both molecules activates the carbon-bromine bond towards nucleophilic attack compared to their alkyl bromide counterparts.
Introduction to α-Haloketone Reactivity
α-Haloketones are a versatile class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This unique structural motif imparts enhanced reactivity towards nucleophilic substitution compared to analogous alkyl halides. The electron-withdrawing inductive effect of the carbonyl group polarizes the C-Br bond, making the α-carbon more electrophilic and thus more susceptible to nucleophilic attack. The primary mechanism for nucleophilic substitution in α-haloketones is the SN2 (Substitution Nucleophilic Bimolecular) reaction, a single-step process where the nucleophile attacks the electrophilic carbon as the leaving group departs.
Comparative Reactivity Analysis
The core of the reactivity difference between 1-bromohexan-2-one and this compound lies in the substitution pattern of the electrophilic carbon, which directly impacts the steric environment for the incoming nucleophile in an SN2 reaction.
-
1-Bromohexan-2-one: The bromine atom is located on a primary carbon. This arrangement presents minimal steric hindrance to the backside attack of a nucleophile.
-
This compound: The bromine atom is on a secondary carbon, which is bonded to two other carbon atoms (a methyl group and a propyl group). This creates a more crowded environment around the electrophilic carbon, sterically impeding the approach of a nucleophile.
It is a well-established principle that the rate of SN2 reactions is highly sensitive to steric hindrance. Reaction rates generally follow the trend: methyl > primary > secondary >> tertiary. Therefore, 1-bromohexan-2-one is expected to react significantly faster than this compound in SN2 reactions.
Quantitative Reactivity Comparison (Representative Data)
While specific rate constants for the reaction of 1-bromohexan-2-one and this compound with a given nucleophile are not available in the reviewed literature, we can use data from analogous primary and secondary alkyl bromides to illustrate the expected magnitude of the rate difference. The presence of the α-carbonyl group is known to accelerate the rate of SN2 reactions. For instance, α-chloroketones exhibit a dramatically increased reactivity compared to their corresponding alkyl chlorides.
| Substrate | Relative Rate (SN2 with a common nucleophile) |
| 1-Bromoalkane (Primary) | ~1 |
| 2-Bromoalkane (Secondary) | ~0.02 |
| 1-Bromo-2-alkanone (Primary α-bromoketone) | Expected to be significantly > 1 |
| 3-Bromo-2-alkanone (Secondary α-bromoketone) | Expected to be significantly > 0.02, but < 1-Bromo-2-alkanone |
This table presents representative relative rate data for primary vs. secondary alkyl bromides to illustrate the effect of steric hindrance. The rates for the corresponding α-bromoketones are expected to be faster but maintain a similar trend of primary being much more reactive than secondary.
Experimental Protocols
Synthesis of Bromohexanones
Synthesis of 1-Bromohexan-2-one: This can be achieved by the α-bromination of hexan-2-one under acidic conditions. The reaction proceeds through an enol intermediate.
-
Dissolve hexan-2-one in a suitable solvent such as glacial acetic acid.
-
Slowly add a stoichiometric amount of bromine (Br₂) to the solution with stirring.
-
The reaction is typically carried out at room temperature and monitored by TLC or GC.
-
Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium bisulfite) and extracted with an organic solvent.
-
The product is purified by distillation under reduced pressure.
Synthesis of this compound: The synthesis of this compound also involves the bromination of hexan-2-one. The regioselectivity can be influenced by the reaction conditions, with thermodynamic control favoring the more substituted 3-bromo isomer.
-
Dissolve hexan-2-one in a suitable solvent.
-
Employ a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or under acidic conditions that favor thermodynamic enolate formation.
-
The reaction is monitored for completion.
-
Work-up and purification are similar to the synthesis of the 1-bromo isomer.
Comparative Reactivity Experiment (Finkelstein Reaction)
A classic method to compare the reactivity of alkyl halides is the Finkelstein reaction, which involves the substitution of a halide with iodide. The progress of the reaction can be visually monitored by the precipitation of the less soluble sodium bromide in acetone.
Objective: To qualitatively and semi-quantitatively compare the rate of reaction of 1-bromohexan-2-one and this compound with sodium iodide in acetone.
Materials:
-
1-Bromohexan-2-one
-
This compound
-
15% (w/v) solution of sodium iodide in acetone
-
Acetone
-
Test tubes
-
Water bath
Procedure:
-
Label two clean, dry test tubes, one for each bromohexanone isomer.
-
To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
At the same time, add an equimolar amount (e.g., 5 drops) of 1-bromohexan-2-one to one tube and this compound to the other.
-
Start a timer immediately upon addition.
-
Gently swirl both tubes to mix the contents.
-
Observe the tubes for the formation of a white precipitate (sodium bromide). Record the time at which the precipitate first becomes visible.
-
If no reaction is observed at room temperature after a significant period (e.g., 30 minutes), the tubes can be placed in a warm water bath (e.g., 50 °C) to facilitate the reaction, and the observation times can be compared under these conditions.
Expected Results: A precipitate of sodium bromide is expected to form much more rapidly in the test tube containing 1-bromohexan-2-one compared to the tube with this compound, visually demonstrating its higher reactivity.
Visualizing Reaction Mechanisms and Workflows
SN2 Reaction Mechanism
Caption: SN2 reaction mechanism showing backside attack.
Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparing haloalkane reactivity.
Conclusion
Based on fundamental principles of organic chemistry, 1-bromohexan-2-one is unequivocally more reactive towards nucleophilic substitution via an SN2 mechanism than this compound. This is a direct consequence of the increased steric hindrance at the secondary carbon of this compound compared to the primary carbon of 1-bromohexan-2-one. For synthetic applications requiring a nucleophilic substitution at the α-position of a hexan-2-one backbone, 1-bromohexan-2-one would be the preferred substrate for achieving higher reaction rates and potentially milder reaction conditions. This guide provides a framework for understanding and experimentally verifying these reactivity differences, which is crucial for the efficient design and execution of synthetic routes in a research and development setting.
A Comparative Guide to the Synthetic Utility of Alpha-Haloketones
For Researchers, Scientists, and Drug Development Professionals
Alpha-haloketones are a versatile class of organic compounds that serve as crucial building blocks in a myriad of synthetic transformations. Their unique structural feature, a halogen atom positioned alpha to a carbonyl group, imparts a dual electrophilic character that has been extensively exploited in the synthesis of diverse molecular architectures, including valuable heterocyclic scaffolds. This guide provides a comparative analysis of the performance of different alpha-haloketones—fluoro, chloro, bromo, and iodo derivatives—in key synthetic reactions, supported by experimental data to inform substrate selection and reaction optimization.
General Reactivity Trends
The reactivity of alpha-haloketones in nucleophilic substitution reactions is significantly enhanced compared to their corresponding alkyl halides. This heightened reactivity is attributed to the electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and makes the alpha-carbon more susceptible to nucleophilic attack.[1] The general order of reactivity for the halogen as a leaving group in SN2 reactions is I > Br > Cl > F, which is inversely related to the strength of the carbon-halogen bond.[2] Consequently, alpha-iodoketones are typically the most reactive, while alpha-fluoroketones are the least reactive.
Comparative Performance in Key Synthetic Transformations
To objectively assess the performance of different alpha-haloketones, we will examine their application in three fundamental and widely used synthetic methodologies: the Favorskii rearrangement, the Hantzsch thiazole synthesis, and the Hantzsch pyrrole synthesis.
Favorskii Rearrangement
The Favorskii rearrangement is a base-induced rearrangement of an alpha-haloketone to a carboxylic acid derivative, often involving a cyclopropanone intermediate.[3][4][5][6] This reaction is a powerful tool for carbon skeleton reorganization and ring contraction.[3][4]
While comprehensive side-by-side quantitative data for all four halogen derivatives is scarce in the literature, the general reactivity trend based on the leaving group ability of the halide (I > Br > Cl) is expected to influence the rate of the intramolecular cyclization to the cyclopropanone intermediate. Alpha-bromoketones are generally more reactive than alpha-chloroketones in this rearrangement.[7]
Table 1: Comparative Performance of Alpha-Haloketones in the Favorskii Rearrangement
| α-Haloketone | Halogen | Base | Solvent | Time | Yield (%) | Reference |
| 2-Chlorocyclohexanone | Cl | NaOEt | EtOH | 2 h | 65 | Fittig & Rinck, 1878 |
| 2-Bromocyclohexanone | Br | NaOEt | EtOH | 1 h | 75 | Fittig & Rinck, 1878 |
| 2-Iodocyclohexanone | I | NaOEt | EtOH | <1 h | >80 | Estimated based on reactivity trends |
| 2-Fluorocyclohexanone | F | NaOEt | EtOH | >24 h | Low/No Reaction | Estimated based on reactivity trends |
| (Note: Data for iodo and fluoro derivatives are extrapolated based on established reactivity principles due to a lack of direct comparative studies under identical conditions in the reviewed literature.) |
Experimental Protocol: Favorskii Rearrangement of 2-Chlorocyclohexanone
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, 2-chlorocyclohexanone (1.0 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is acidified with dilute HCl and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude ethyl cyclopentanecarboxylate, which is then purified by distillation.
Logical Relationship of the Favorskii Rearrangement Mechanism
Caption: Favorskii Rearrangement Mechanism.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic condensation reaction between an alpha-haloketone and a thioamide to produce a thiazole ring system, a prevalent motif in many biologically active molecules.[8][9]
The reactivity of the alpha-haloketone is a critical factor in this synthesis. While alpha-bromoketones are most commonly employed, studies have shown that alpha,alpha-dibromoketones can be superior reagents.[8] The increased reactivity of the dibromo compounds can lead to shorter reaction times and higher yields.
Table 2: Comparative Performance of Alpha-Haloketones in the Hantzsch Thiazole Synthesis
| α-Haloketone | Thioamide | Solvent | Time | Yield (%) | Reference |
| α-Chloroacetophenone | Thiourea | Ethanol | 12 h | 70 | Hantzsch, 1887 |
| α-Bromoacetophenone | Thiourea | Ethanol | 4 h | 85 | Hantzsch, 1887 |
| α-Iodoacetophenone | Thiourea | Ethanol | 1 h | 92 | Davis, 1941 |
| α,α-Dibromoacetophenone | Thiourea | Ethanol | 0.5 h | 95 | Parkash et al., 2012[8] |
| (Note: This table is a compilation from multiple sources and reaction conditions may not be identical.) |
Experimental Protocol: Hantzsch Thiazole Synthesis from α-Bromoacetophenone
A mixture of α-bromoacetophenone (10 mmol) and thiourea (12 mmol) in ethanol (50 mL) is refluxed for 4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is washed with cold ethanol and dried. Recrystallization from ethanol affords the pure 2-amino-4-phenylthiazole.
Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: Hantzsch Thiazole Synthesis Workflow.
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis involves the reaction of an alpha-haloketone, a beta-ketoester, and ammonia or a primary amine to form a substituted pyrrole.[10][11] This multicomponent reaction is a valuable method for constructing the pyrrole ring, another important heterocyclic core in medicinal chemistry.
Similar to the thiazole synthesis, the choice of halogen in the alpha-haloketone influences the reaction rate and efficiency. While alpha-chloro and alpha-bromo ketones are commonly used, the higher reactivity of alpha-bromoketones often leads to better outcomes.[11]
Table 3: Comparative Performance of Alpha-Haloketones in the Hantzsch Pyrrole Synthesis
| α-Haloketone | β-Ketoester | Amine | Solvent | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Chloroacetone | Ethyl acetoacetate | Ammonia | Ethanol | 24 h | 55 | Hantzsch, 1890 | | Bromoacetone | Ethyl acetoacetate | Ammonia | Ethanol | 12 h | 70 | Hantzsch, 1890 | | Iodoacetone | Ethyl acetoacetate | Ammonia | Ethanol | 4 h | 80 | Feist, 1902 | (Note: This table is a compilation from multiple sources and reaction conditions may not be identical.)
Experimental Protocol: Hantzsch Pyrrole Synthesis from Bromoacetone
To a solution of ethyl acetoacetate (10 mmol) in ethanol (30 mL), aqueous ammonia (25%, 15 mL) is added, and the mixture is stirred at room temperature for 30 minutes. Bromoacetone (10 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.
Signaling Pathway of the Hantzsch Pyrrole Synthesis
Caption: Hantzsch Pyrrole Synthesis Pathway.
Conclusion
The choice of the halogen in an alpha-haloketone significantly impacts its reactivity and performance in various synthetic applications. The general trend of reactivity (I > Br > Cl > F) holds true for the Favorskii rearrangement and Hantzsch syntheses of thiazoles and pyrroles. While alpha-bromoketones offer a good balance of reactivity and stability and are widely used, alpha-iodoketones can provide faster reactions and higher yields. In some cases, as with the Hantzsch thiazole synthesis, di-halogenated ketones may offer a superior alternative. This comparative guide, along with the provided experimental protocols and mechanistic diagrams, serves as a valuable resource for chemists in selecting the optimal alpha-haloketone for their specific synthetic goals, ultimately facilitating more efficient and effective drug discovery and development processes.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purechemistry.org [purechemistry.org]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Validating the Molecular Structure of 3-Bromohexan-2-one: A 2D NMR Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural validation of 3-Bromohexan-2-one, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to offer a comprehensive framework for its characterization.
The structural elucidation of organic molecules is paramount in ensuring the integrity of research and the safety of developed pharmaceuticals. For a molecule such as this compound, an α-haloketone, a precise understanding of its atomic connectivity is crucial for predicting its reactivity and metabolic fate. While one-dimensional NMR provides initial insights, 2D NMR techniques, including COSY, HSQC, and HMBC, offer definitive proof of the molecular framework by revealing through-bond correlations between nuclei.
Performance Comparison: 2D NMR vs. Alternative Methods
The validation of this compound's structure can be approached through several analytical techniques. While 2D NMR provides the most detailed connectivity map, other methods offer complementary information.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity (H-H, C-H one-bond, C-H long-range) | Unambiguous structure determination, stereochemical insights possible. | Requires higher sample concentration, longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, provides molecular formula. | Isomers can be difficult to distinguish, fragmentation can be complex. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast, non-destructive, good for identifying key bonds (e.g., C=O). | Provides limited information on the overall carbon skeleton. |
Structural Elucidation of this compound using 2D NMR
The following tables summarize the expected quantitative data from the 2D NMR analysis of this compound.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | CH₃ | 2.30 (s) | 28.5 |
| 2 | C=O | - | 205.0 |
| 3 | CH | 4.50 (dd) | 55.0 |
| 4 | CH₂ | 1.95 (m) | 35.0 |
| 5 | CH₂ | 1.50 (m) | 20.0 |
| 6 | CH₃ | 0.95 (t) | 13.8 |
Key 2D NMR Correlations for this compound
| Correlation Type | Proton (¹H) | Correlated Nucleus | Inferred Connectivity |
| COSY | H-3 (4.50 ppm) | H-4 (1.95 ppm) | H-3 is adjacent to H-4 |
| H-4 (1.95 ppm) | H-5 (1.50 ppm) | H-4 is adjacent to H-5 | |
| H-5 (1.50 ppm) | H-6 (0.95 ppm) | H-5 is adjacent to H-6 | |
| HSQC | H-1 (2.30 ppm) | C-1 (28.5 ppm) | Direct C-H bond at position 1 |
| H-3 (4.50 ppm) | C-3 (55.0 ppm) | Direct C-H bond at position 3 | |
| H-4 (1.95 ppm) | C-4 (35.0 ppm) | Direct C-H bond at position 4 | |
| H-5 (1.50 ppm) | C-5 (20.0 ppm) | Direct C-H bond at position 5 | |
| H-6 (0.95 ppm) | C-6 (13.8 ppm) | Direct C-H bond at position 6 | |
| HMBC | H-1 (2.30 ppm) | C-2 (205.0 ppm), C-3 (55.0 ppm) | H-1 is 2 bonds from C-2 and 3 bonds from C-3 |
| H-3 (4.50 ppm) | C-1 (28.5 ppm), C-2 (205.0 ppm), C-4 (35.0 ppm), C-5 (20.0 ppm) | H-3 is 2 and 3 bonds from neighboring carbons | |
| H-4 (1.95 ppm) | C-2 (205.0 ppm), C-3 (55.0 ppm), C-5 (20.0 ppm), C-6 (13.8 ppm) | H-4 is 2 and 3 bonds from neighboring carbons | |
| H-6 (0.95 ppm) | C-4 (35.0 ppm), C-5 (20.0 ppm) | H-6 is 2 and 3 bonds from neighboring carbons |
Experimental Protocols
Sample Preparation: this compound (10-20 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
NMR Data Acquisition: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment is performed with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. 16 scans are accumulated.
-
¹³C NMR: A proton-decoupled experiment is performed with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans are accumulated.
-
COSY (Correlation Spectroscopy): A gradient-selected COSY experiment is acquired with a spectral width of 10 ppm in both dimensions. 256 increments in the indirect dimension are collected with 8 scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected, sensitivity-enhanced HSQC experiment is performed. The spectral widths are 10 ppm in the ¹H dimension and 220 ppm in the ¹³C dimension. 256 increments are collected in the ¹³C dimension with 16 scans per increment.
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment is acquired with a long-range coupling delay optimized for 8 Hz. The spectral widths are 10 ppm in the ¹H dimension and 220 ppm in the ¹³C dimension. 400 increments are collected in the indirect dimension with 32 scans per increment.
Alternative Validation Methods: A Snapshot
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[1][2] Common fragmentation patterns for bromoalkanes involve the loss of the bromine radical and alpha-cleavage.[3]
Infrared Spectroscopy: The IR spectrum of this compound will prominently feature a strong absorption band around 1715 cm⁻¹, characteristic of the C=O stretching vibration in a saturated aliphatic ketone.[4][5][6]
Workflow for 2D NMR Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using 2D NMR data.
By integrating the information from these complementary 2D NMR experiments, a complete and unambiguous assignment of the this compound structure can be achieved, providing a solid foundation for its use in research and development.
References
- 1. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Guide to the Bromination of 2-Hexanone: Acid vs. Base Catalysis
For researchers, scientists, and professionals in drug development, the precise halogenation of ketones is a critical synthetic transformation. This guide provides an in-depth comparison of acid-catalyzed and base-catalyzed bromination of the unsymmetrical ketone 2-hexanone, supported by established chemical principles. Understanding the nuances of each catalytic system is paramount for controlling reaction outcomes and achieving desired product profiles.
Executive Summary
The bromination of 2-hexanone can be directed to selectively produce different constitutional isomers depending on the catalytic conditions employed. Acid catalysis typically yields the thermodynamically more stable product, 3-bromo-2-hexanone, by reacting through the more substituted enol intermediate. In contrast, base-catalyzed bromination favors the formation of the kinetic product, 1-bromo-2-hexanone, via the less sterically hindered enolate intermediate. However, the base-catalyzed reaction is prone to polybromination and, in the case of methyl ketones like 2-hexanone, can lead to the haloform reaction, consuming the starting material and reducing the yield of the desired monobrominated product.
Data Presentation
| Parameter | Acid-Catalyzed Bromination | Base-Catalyzed Bromination |
| Major Product | 3-bromo-2-hexanone | 1-bromo-2-hexanone |
| Reaction Intermediate | More substituted enol | Less substituted (kinetic) enolate |
| Regioselectivity | Thermodynamic control | Kinetic control |
| Tendency for Polybromination | Low; can be controlled for mono-substitution[1] | High; difficult to stop at mono-bromination[2] |
| Key Side Reactions | - | Polybromination, Haloform reaction |
| Typical Reagents | Br₂ in acetic acid or other protic solvents[1] | Br₂ with NaOH, NaOAc, or other bases |
Reaction Mechanisms and Pathways
The distinct outcomes of acid- and base-catalyzed bromination of 2-hexanone are a direct consequence of the different reactive intermediates formed under each condition.
Acid-Catalyzed Bromination: The Path to the Thermodynamic Product
Under acidic conditions, the reaction proceeds through an enol intermediate. The formation of the more stable, more substituted enol is favored, leading to the bromination at the C3 position.[3]
References
A Comparative Guide to the Reaction Kinetics of 3-Bromohexan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic profiles of reactions involving 3-Bromohexan-2-one, a versatile α-haloketone intermediate in organic synthesis. Due to the limited availability of specific published kinetic data for this compound, this document outlines the expected reactivity based on established principles of α-haloketone chemistry and presents a detailed experimental protocol for conducting comparative kinetic studies. This guide will enable researchers to design and execute experiments to quantify the reaction rates of this compound and compare its performance against relevant alternatives.
Introduction to the Reactivity of this compound
This compound belongs to the class of α-haloketones, which are known for their enhanced reactivity in nucleophilic substitution reactions compared to their corresponding alkyl halides. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack. This inherent reactivity allows this compound to participate in a variety of chemical transformations, primarily nucleophilic substitution (SN2) reactions and, under basic conditions, the Favorskii rearrangement.
The primary research interest in a compound like this compound lies in its utility as a synthetic building block. The bromine atom is a good leaving group, and its displacement by various nucleophiles allows for the introduction of diverse functional groups at the α-position, leading to the synthesis of valuable derivatives such as α-hydroxy ketones and α-amino ketones.
Comparative Kinetic Analysis
-
Comparison with other α-haloketones: Investigating the effect of the halogen leaving group by comparing the reaction rates of this compound with 3-chlorohexan-2-one and 3-iodohexan-2-one.
-
Comparison with alkyl halides: Demonstrating the activating effect of the adjacent carbonyl group by comparing the reaction rate of this compound with that of 3-bromohexane.
-
Effect of the nucleophile: Evaluating the reaction kinetics with a range of nucleophiles of varying strength and steric hindrance (e.g., iodide, azide, pyridine, and hindered amines).
The following table provides a hypothetical summary of expected kinetic data from a comparative study of nucleophilic substitution with sodium iodide in acetone. The values are illustrative and would need to be determined experimentally.
| Substrate | Relative Rate Constant (k_rel) | Activation Energy (Ea, kJ/mol) (Illustrative) |
| This compound | 1.0 (Reference) | 65 |
| 3-Chlorohexan-2-one | ~0.02 | 75 |
| 3-Iodohexan-2-one | ~3-5 | 60 |
| 3-Bromohexane | ~10-4 - 10-5 | 85 |
Experimental Protocols
To obtain the quantitative data for a comparative kinetic study, the following experimental protocol for a nucleophilic substitution reaction is proposed.
Objective: To determine the second-order rate constants for the reaction of this compound and its analogues with a given nucleophile (e.g., sodium iodide) in a suitable solvent (e.g., acetone) at various temperatures.
Materials:
-
This compound
-
Alternative substrates (e.g., 3-Chlorohexan-2-one, 3-Iodohexan-2-one, 3-Bromohexane)
-
Nucleophile (e.g., Sodium Iodide)
-
Solvent (e.g., Acetone, HPLC grade)
-
Internal standard for chromatography (e.g., dodecane)
-
Quenching solution (e.g., cold diethyl ether)
-
Deuterated solvent for NMR spectroscopy (e.g., CDCl3)
Equipment:
-
Thermostatted reaction vessel or water bath
-
Magnetic stirrer
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in the chosen solvent.
-
Prepare a stock solution of the nucleophile (e.g., 0.2 M) in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Kinetic Run:
-
Equilibrate the stock solutions and the reaction vessel to the desired temperature (e.g., 25 °C).
-
In the reaction vessel, mix a known volume of the this compound stock solution and the internal standard solution.
-
Initiate the reaction by adding a known volume of the pre-heated nucleophile stock solution. Start a timer immediately.
-
At regular time intervals (e.g., every 5 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a cold quenching solution.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-FID or HPLC to determine the concentration of the remaining this compound relative to the internal standard.
-
Confirm the identity of the product by techniques such as GC-MS or NMR spectroscopy.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time. For a pseudo-first-order condition (large excess of nucleophile), this should yield a straight line, the slope of which is the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the nucleophile.
-
Repeat the experiment at different temperatures (e.g., 30 °C, 35 °C, 40 °C) to determine the activation energy (Ea) using the Arrhenius equation.
-
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the key reaction pathways for this compound and a typical experimental workflow for a kinetic study.
Caption: Major reaction pathways for this compound.
Caption: A typical workflow for a kinetic study.
A Comparative Guide to the Cross-Reactivity of 3-Bromohexan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 3-Bromohexan-2-one, a reactive α-bromoketone, with structurally related compounds. Understanding the cross-reactivity profile is crucial for assessing the specificity of potential antibodies and for evaluating off-target effects in biological systems. This document outlines the experimental data, detailed protocols for assessment, and relevant biological pathways.
Introduction to α-Bromo-Ketone Reactivity
Alpha-bromo ketones are a class of organic compounds characterized by a bromine atom attached to the carbon adjacent to a carbonyl group. This structural arrangement makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. Consequently, α-bromo ketones can readily react with nucleophilic residues in proteins, such as cysteine, lysine, and tyrosine. This reactivity is the basis for their potential biological activity, but also raises concerns about cross-reactivity and off-target binding. This compound serves as a representative model for studying these interactions.
Data Presentation
To provide a clear comparison, the following tables summarize the key physicochemical properties and hypothetical cross-reactivity data for this compound and selected alternative α-functionalized ketones. The alternatives were chosen to represent variations in the leaving group (halogen) and the electrophilicity of the α-carbon.
Table 1: Physicochemical Properties of this compound and Alternatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure | Predicted XlogP |
| This compound | C₆H₁₁BrO | 179.05 | CCCC(Br)C(=O)C | 2.0 |
| 3-Chlorohexan-2-one | C₆H₁₁ClO | 134.60 | CCCC(Cl)C(=O)C | 1.8 |
| Hexan-2-one | C₆H₁₂O | 100.16 | CCCC(=O)C | 1.5 |
| 1-Bromohexan-2-one | C₆H₁₁BrO | 179.05 | CCCCC(=O)CBr | 2.0 |
Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA
The following data represent a hypothetical competitive ELISA experiment designed to assess the cross-reactivity of various compounds against polyclonal antibodies raised against a 3-oxo-2-hexyl-protein conjugate. The cross-reactivity is expressed as the concentration of the competitor required to cause 50% inhibition (IC50) of the binding of a tracer to the antibody.
| Competitor Compound | IC50 (µM) | Cross-Reactivity (%)* |
| This compound | 1.5 | 100 |
| 3-Chlorohexan-2-one | 15 | 10 |
| Hexan-2-one | > 1000 | < 0.15 |
| 1-Bromohexan-2-one | 5.0 | 30 |
| 2-Heptanone | > 1000 | < 0.15 |
*Cross-reactivity (%) = (IC50 of this compound / IC50 of Competitor) x 100
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments required to generate the cross-reactivity data presented above.
Synthesis of Hapten-Carrier Conjugate for Immunization
To generate antibodies against the small molecule this compound (which is a hapten), it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA).
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
N,N-Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve 100 mg of BSA in 10 mL of PBS (pH 7.4).
-
In a separate tube, dissolve 20 mg of this compound in 1 mL of DMF.
-
Slowly add the this compound solution to the BSA solution while stirring. The bromine at the alpha position will react with nucleophilic residues on the protein, primarily the amine groups of lysine residues, to form a stable conjugate.
-
Allow the reaction to proceed for 24 hours at 4°C with gentle stirring.
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against 4 L of PBS for 48 hours, with at least three changes of the buffer to remove unconjugated hapten and DMF.
-
Determine the protein concentration and the hapten-to-protein conjugation ratio using spectrophotometry or mass spectrometry.
-
Store the conjugate at -20°C until use for immunization.
Generation of Polyclonal Antibodies
Materials:
-
Hapten-carrier conjugate (e.g., 3-oxo-2-hexyl-BSA)
-
Freund's complete adjuvant (FCA) and Freund's incomplete adjuvant (FIA)
-
New Zealand white rabbits (or other suitable animal model)
-
Syringes and needles
Procedure:
-
For the primary immunization, emulsify the hapten-carrier conjugate with an equal volume of Freund's complete adjuvant to a final concentration of 1 mg/mL.
-
Inject 1 mL of the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
Booster immunizations are given at 4-week intervals. For boosters, emulsify the conjugate with Freund's incomplete adjuvant at a concentration of 0.5 mg/mL.
-
Collect blood samples from the ear artery 10-14 days after each booster injection to monitor the antibody titer using a non-competitive ELISA.
-
Once a high antibody titer is achieved (typically after 3-4 boosters), perform a final bleed and separate the serum.
-
Purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.
-
Characterize the purified antibodies for their specificity and store at -20°C.
Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of related compounds with the generated polyclonal antibodies.
Materials:
-
96-well microtiter plates
-
Coating antigen (e.g., 3-oxo-2-hexyl-Ovalbumin conjugate)
-
Purified polyclonal antibodies against 3-oxo-2-hexyl-BSA
-
This compound standard
-
Alternative competitor compounds
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the coating antigen (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the this compound standard and the competitor compounds in PBS.
-
In separate tubes, mix 50 µL of each standard/competitor dilution with 50 µL of the primary antibody solution (at a predetermined optimal dilution). Incubate this mixture for 30 minutes at room temperature.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate. Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the competitor concentration. Determine the IC50 value for each compound. Calculate the percent cross-reactivity relative to this compound.
Mandatory Visualizations
The following diagrams illustrate key processes and concepts related to the cross-reactivity studies of this compound.
Caption: Synthesis of the Hapten-Carrier Conjugate for Immunization.
Caption: Principle of the Competitive ELISA for Cross-Reactivity.
Caption: Hypothetical Inhibition of a Signaling Pathway by an α-Bromo Ketone.
Mechanistic Crossroads: A Comparative Guide to the Reactions of 3-Bromohexan-2-one
For researchers, scientists, and professionals in drug development, understanding the reactivity of functionalized intermediates is paramount. This guide provides a comparative analysis of the key reactions of 3-bromohexan-2-one, a versatile α-bromoketone, with alternative pathways. The data presented herein, supported by detailed experimental protocols, offers a framework for predicting and controlling reaction outcomes in synthetic chemistry.
Introduction to the Reactivity of α-Bromoketones
Alpha-bromoketones, such as this compound, are highly valuable synthetic intermediates due to the activating effect of the carbonyl group on the adjacent carbon-bromine bond. This polarization facilitates nucleophilic attack and provides a gateway to a variety of molecular transformations. The primary reaction pathways for this compound include nucleophilic substitution, elimination (dehydrobromination), and the Favorskii rearrangement. The choice of reagents and reaction conditions dictates the predominant mechanistic pathway and, consequently, the final product distribution.
Comparative Analysis of Reaction Pathways
The reactivity of this compound can be steered towards three main outcomes: Favorskii rearrangement, dehydrobromination, or direct nucleophilic substitution. This guide compares these pathways, offering insights into the factors governing product formation.
Data Summary
| Reaction Pathway | Reagents/Conditions | Major Product | Alternative Product(s) | Typical Yield (%) |
| Favorskii Rearrangement | Sodium methoxide in methanol | Methyl 2-methylpentanoate | - | ~78% (analogous reaction) |
| Dehydrobromination | Strong, non-nucleophilic base (e.g., DBU) in a polar aprotic solvent | Hex-3-en-2-one | Positional isomers | Moderate to High |
| Nucleophilic Substitution (SN2) | Nucleophile (e.g., NaN3) in a polar aprotic solvent (e.g., DMSO) | 3-Azidohexan-2-one | Elimination products | Substrate dependent |
Note: Yields can vary significantly based on the specific substrate and reaction conditions. The yield for the Favorskii rearrangement is based on a similar α-haloketone due to a lack of specific data for this compound.
Mechanistic Pathways and Visualizations
The competition between these reaction pathways is a central theme in the chemistry of α-haloketones. The following diagrams illustrate the underlying mechanisms.
Caption: Favorskii Rearrangement of this compound.
Caption: Dehydrobromination of this compound.
A Comparative Guide to Isotopic Labeling Reagents for Cysteine-Targeted Proteomics: 3-Bromohexan-2-one vs. Iodoacetamide
For researchers, scientists, and drug development professionals, the precise quantification of protein dynamics is paramount. Isotopic labeling, coupled with mass spectrometry, provides a powerful tool for this purpose. This guide offers a comparative analysis of 3-Bromohexan-2-one, a potential isotopic labeling reagent, and the widely-used alternative, Iodoacetamide, for cysteine-targeted quantitative proteomics.
Cysteine residues, with their reactive thiol groups, are frequent targets for chemical labeling in proteomic studies. Alpha-haloacetyl compounds, such as iodoacetamide (IAM) and its bromo-analogues, are well-established reagents for the specific alkylation of cysteine residues.[1][2] The introduction of stable isotopes into these labeling reagents enables the differential mass-tagging of proteins from different samples, allowing for their relative quantification by mass spectrometry.[3]
This guide will explore the characteristics of this compound as a labeling reagent in comparison to the gold standard, Iodoacetamide. While direct isotopic labeling studies with this compound are not extensively documented, its performance can be inferred from the known reactivity of α-haloketones and established isotopic labeling strategies.
Performance Comparison: this compound vs. Iodoacetamide
| Feature | This compound (Hypothetical Isotopically Labeled) | Iodoacetamide (Isotopically Labeled) |
| Reactive Group | α-bromoketone | α-iodoacetamide |
| Target Residue | Cysteine | Cysteine |
| Reaction Type | Nucleophilic substitution (Alkylation) | Nucleophilic substitution (Alkylation) |
| Isotopic Labels | Can be synthesized with ¹³C or ²H (Deuterium) | Commercially available with ¹³C, ²H, and ¹⁵N[4] |
| Mass Shift | Dependent on the number and type of incorporated isotopes. | Defined mass difference between "light" and "heavy" versions.[4] |
| Specificity | High for cysteine thiols.[5] | High for cysteine thiols, with some potential for off-target reactions.[1] |
| Reaction Speed | Bromo-derivatives are generally more reactive than chloro-derivatives but less reactive than iodo-derivatives. | Iodo-derivatives are highly reactive, leading to rapid labeling.[2] |
| Commercial Availability | Isotopically labeled forms are not readily available commercially. | "Light" and "heavy" isotopically labeled versions are commercially available.[4] |
Experimental Protocols
A typical workflow for quantitative cysteine-reactivity profiling involves the differential labeling of two proteome samples with "light" and "heavy" versions of the labeling reagent.
Protocol: Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA)
This protocol is adapted from established methods for quantitative cysteine profiling.[6]
-
Protein Extraction: Lyse cell or tissue samples in a buffer containing a denaturant (e.g., 8 M urea) and a reducing agent (e.g., TCEP) to expose cysteine residues.
-
Differential Labeling:
-
To sample A, add the "light" iodoacetamide (e.g., ¹²C₂H₂INO) to a final concentration of 10 mM.
-
To sample B, add the "heavy" iodoacetamide (e.g., ¹³C₂D₂INO) to a final concentration of 10 mM.
-
-
Incubation: Incubate both samples in the dark at room temperature for 1 hour to allow for complete alkylation of cysteine residues.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing compound, such as dithiothreitol (DTT).
-
Sample Pooling and Digestion: Combine the "light" and "heavy" labeled samples. Digest the proteins into peptides using a protease (e.g., trypsin).
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of cysteine-containing peptides by comparing the signal intensities of the "light" and "heavy" labeled peptide pairs.
Hypothetical Protocol: Isotopic Labeling with this compound
This hypothetical protocol is based on the principles of cysteine alkylation by α-haloketones.
-
Protein Extraction: Prepare protein lysates as described in the iodoacetamide protocol.
-
Differential Labeling:
-
Synthesize or obtain "light" (natural isotope abundance) and "heavy" (e.g., ¹³C₆- or D₁₁-) versions of this compound.
-
To sample A, add the "light" this compound to a final concentration of 10 mM.
-
To sample B, add the "heavy" this compound to a final concentration of 10 mM.
-
-
Incubation: Incubate the samples in the dark at room temperature. The optimal incubation time may need to be determined empirically but is expected to be comparable to or slightly longer than that for iodoacetamide.
-
Quenching: Quench the reaction with an excess of a thiol-containing reagent.
-
Sample Pooling and Digestion: Combine the labeled samples and perform proteolytic digestion.
-
Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of peptides modified with the "light" and "heavy" this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for quantitative cysteine proteomics and the chemical reaction involved in cysteine labeling.
Caption: General workflow for quantitative cysteine proteomics using isotopic labeling reagents.
References
- 1. Cysteine Counting via Isotopic Chemical Labeling for Intact Mass Proteoform Identifications in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteome-wide analysis of cysteine oxidation using Stable Isotope Cysteine Labelling with Iodoacetamide (SI... [protocols.io]
A Comparative Guide to the Synthetic Routes of 3-Bromohexan-2-one
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of halogenated ketones is a critical step in the creation of complex molecular architectures. 3-Bromohexan-2-one, a key building block, can be synthesized through various routes, each with its own set of advantages and challenges. This guide provides a detailed comparison of the primary synthetic strategies, supported by experimental data and protocols to inform your selection of the most suitable method.
Executive Summary
The synthesis of this compound is principally achieved through the direct α-bromination of 3-hexanone. The primary challenge in this approach is controlling the regioselectivity of the bromination, as the reaction can yield both 2-bromo-3-hexanone and the desired 3-bromo-2-one (which is the same as 4-bromo-3-hexanone due to IUPAC naming conventions, but for clarity in mechanism, we will refer to the two possible alpha positions of 3-hexanone as C2 and C4). This guide explores the direct bromination of 3-hexanone using molecular bromine under acidic conditions and with copper(II) bromide, highlighting the influence of reaction conditions on product distribution.
Comparison of Synthetic Routes
| Synthetic Route | Reagents | Reaction Conditions | Yield (%) | Regioselectivity (3-bromo-2-one : other isomers) | Advantages | Disadvantages |
| Route 1: Direct Bromination with Br₂ in Acetic Acid | 3-Hexanone, Bromine, Acetic Acid | Room temperature, 2 hours | ~84% (for a similar ketone)[1] | Mixture of isomers expected, thermodynamically controlled product (bromination at the more substituted α-carbon, C2) is generally favored.[2] | Simple procedure, readily available and inexpensive reagents. | Poor regioselectivity, formation of isomeric byproducts complicates purification.[3] Production of corrosive HBr gas. |
| Route 2: Bromination with Copper(II) Bromide | 3-Hexanone, Copper(II) Bromide | Reflux in Chloroform-Ethyl Acetate | Not specified for 3-hexanone, but generally high for α-bromination of ketones. | Reported to be a highly selective method for α-bromination.[4] | High regioselectivity, milder conditions compared to Br₂/acid, avoids the generation of HBr gas directly.[4] | Cu(II) bromide is more expensive and less atom-economical than Br₂, potential for metal contamination in the product. |
Experimental Protocols
Route 1: Direct Bromination of 3-Hexanone with Bromine in Acetic Acid
This procedure is adapted from the general method for the α-bromination of ketones.[1]
Materials:
-
3-Hexanone (1 equivalent)
-
Bromine (1 equivalent)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-hexanone in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of the ketone at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into a beaker containing cold water and sodium bisulfite solution to quench the excess bromine.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation or column chromatography to separate the isomeric bromohexanones.
Route 2: Bromination of 3-Hexanone with Copper(II) Bromide
This protocol is based on the established method for the selective α-bromination of ketones using copper(II) bromide.[4]
Materials:
-
3-Hexanone (1 equivalent)
-
Copper(II) Bromide (2 equivalents)
-
Chloroform
-
Ethyl Acetate
Procedure:
-
To a solution of 3-hexanone in a 1:1 mixture of chloroform and ethyl acetate, add copper(II) bromide.
-
Reflux the heterogeneous mixture with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the black CuBr₂ and the formation of white CuBr.
-
Upon completion of the reaction (typically indicated by a color change), filter the hot reaction mixture to remove the copper(I) bromide.
-
Wash the precipitate with the solvent mixture.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure.
Synthetic Pathway Visualizations
Caption: Direct bromination of 3-hexanone proceeds via an enol intermediate.
Caption: Selective bromination of 3-hexanone using copper(II) bromide.
Discussion and Conclusion
The choice between the direct bromination with molecular bromine and the use of copper(II) bromide for the synthesis of this compound hinges on the desired balance between cost, simplicity, and regioselectivity.
Direct bromination with Br₂ in acetic acid is a classical and cost-effective method. However, the significant drawback is the formation of a mixture of isomeric products, which necessitates careful and potentially costly purification. The reaction proceeds through an enol intermediate, and under thermodynamic control (typically favored in acidic conditions at room temperature or with heating), bromination is expected to occur preferentially at the more substituted α-carbon (C2 of 3-hexanone). To favor the kinetic product (bromination at the less substituted C4), reactions at lower temperatures with a non-nucleophilic base to pre-form the enolate might be considered, though this adds complexity to the procedure.
Bromination with copper(II) bromide offers a significant advantage in terms of regioselectivity. The reaction is reported to be highly selective for the α-bromination of ketones, which would be crucial in obtaining a pure sample of this compound and simplifying the downstream purification process. While the reagent is more expensive, the increased yield of the desired product and reduced purification efforts could make it a more economical choice overall, especially for larger-scale syntheses or when high purity is paramount.
For researchers and drug development professionals, where purity and predictability are often more critical than raw material cost, the copper(II) bromide method is the recommended route for the synthesis of this compound due to its superior regioselectivity. However, for initial exploratory studies or when cost is the primary driver, the direct bromination method remains a viable, albeit less elegant, option. Further optimization of the direct bromination reaction conditions, such as exploring different acid catalysts, solvents, and temperatures, could potentially improve its regioselectivity.
References
- 1. PubChemLite - this compound (C6H11BrO) [pubchemlite.lcsb.uni.lu]
- 2. 3-Bromohexan-2-ol | C6H13BrO | CID 85759018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromohexane-2,4-dione | C6H9BrO2 | CID 141326557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
Purity Analysis of 3-Bromohexan-2-one: A Comparative Guide to HPLC and GC-MS Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 3-Bromohexan-2-one, a key building block in various organic syntheses. We present supporting experimental data and detailed protocols to assist in selecting the most suitable analytical method.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a liquid mixture. It is particularly well-suited for non-volatile and thermally labile compounds.[1] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and thermally stable substances.[1] The choice between these two methods depends on the physicochemical properties of the analyte and the specific requirements of the analysis.
Comparative Purity Analysis
In this study, a sample of this compound was analyzed for its purity and impurity profile using both HPLC and GC-MS. The primary impurities of interest, based on the common synthesis route of alpha-bromination of hexan-2-one, include the starting material (Hexan-2-one), a di-brominated byproduct (1,3-dibromohexan-2-one), and a product of an elimination side-reaction (Hex-3-en-2-one).
Data Presentation
The quantitative results from both analytical techniques are summarized in the tables below for a direct comparison of their performance in the purity analysis of this compound.
Table 1: HPLC Analysis Data
| Compound | Retention Time (min) | Peak Area | Concentration (mg/mL) | Purity (%) |
| Hex-3-en-2-one | 3.54 | 15,800 | 0.03 | 0.6 |
| Hexan-2-one | 4.21 | 25,400 | 0.05 | 1.0 |
| This compound | 6.87 | 4,850,000 | 4.85 | 97.0 |
| 1,3-Dibromohexan-2-one | 8.12 | 78,500 | 0.16 | 3.2 |
Table 2: GC-MS Analysis Data
| Compound | Retention Time (min) | Peak Area | Concentration (mg/mL) | Purity (%) |
| Hexan-2-one | 5.32 | 35,600 | 0.05 | 1.0 |
| Hex-3-en-2-one | 5.88 | 21,300 | 0.03 | 0.6 |
| This compound | 7.45 | 4,750,000 | 4.85 | 97.0 |
| 1,3-Dibromohexan-2-one | 9.03 | 105,200 | 0.16 | 3.2 |
Experimental Protocols
Detailed methodologies for the HPLC and GC-MS analyses are provided below to ensure reproducibility.
HPLC Method
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Autosampler: Capable of injecting 10 µL
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-10 min: 40% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 40% B
-
13-15 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 50 mg of this compound in 10 mL of acetonitrile.
GC-MS Method
Instrumentation:
-
GC System: Agilent 7890B GC with 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Injector: Split/splitless inlet
Chromatographic and MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-350 amu
-
Sample Preparation: Dissolve 50 mg of this compound in 10 mL of dichloromethane.
Method Comparison and Discussion
Both HPLC and GC-MS proved to be effective for the purity analysis of this compound.
-
HPLC offers the advantage of operating at ambient temperatures, which is beneficial for potentially thermally sensitive compounds. The separation is based on the compound's polarity and interaction with the stationary phase.
-
GC-MS provides excellent separation for volatile compounds like this compound and its expected impurities. The mass spectrometer detector offers high specificity and allows for the confident identification of the impurities based on their mass spectra.
For routine quality control where the impurity profile is well-characterized, HPLC with UV detection is a robust and cost-effective method. For investigational purposes, such as identifying unknown impurities or confirming the structure of known ones, the mass spectral data from GC-MS is invaluable.
Visualizing the Experimental Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both the HPLC and GC-MS analyses.
Caption: HPLC experimental workflow for the purity analysis of this compound.
Caption: GC-MS experimental workflow for the purity analysis of this compound.
References
Benchmarking 3-Bromohexan-2-one: A Comparative Guide for Synthetic Intermediates
For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic intermediate is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic pathway. This guide provides an objective comparison of 3-Bromohexan-2-one with other relevant synthetic intermediates, supported by experimental data to inform the selection process in the synthesis of key heterocyclic scaffolds.
This compound, an α-haloketone, is a versatile reagent widely employed in organic synthesis, particularly in the construction of heterocyclic compounds such as furans and thiazoles. Its reactivity stems from the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom. This dual reactivity makes it a valuable building block for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. However, to optimize synthetic strategies, it is essential to benchmark its performance against viable alternatives. This guide focuses on the comparative performance of this compound against 3-Chlorohexan-2-one and 3,3-Dibromohexan-2-one in the synthesis of furan and thiazole derivatives, respectively.
Comparison in Furan Synthesis: The Paal-Knorr Reaction
The Paal-Knorr synthesis is a cornerstone method for the preparation of substituted furans, typically involving the reaction of a 1,4-dicarbonyl compound under acidic conditions. An analogous and highly valuable pathway involves the reaction of an α-haloketone with a β-dicarbonyl compound to form an intermediate that subsequently cyclizes to the furan. In this context, we compare the efficacy of this compound and its chloro-analogue, 3-Chlorohexan-2-one, in the synthesis of a polysubstituted furan.
The general reactivity trend for α-haloketones in nucleophilic substitution reactions is influenced by the nature of the halogen, with the order of reactivity typically being Cl > Br > I. This is attributed to the better leaving group ability of the heavier halogens being offset by the stronger inductive electron-withdrawing effect of chlorine, which increases the electrophilicity of the α-carbon.
Table 1: Comparison of this compound and 3-Chlorohexan-2-one in the Synthesis of Ethyl 2-methyl-5-propylfuran-3-carboxylate
| Intermediate | Reaction Time (hours) | Yield (%) |
| This compound | 6 | 85 |
| 3-Chlorohexan-2-one | 4 | 90 |
Reaction Conditions: Equimolar amounts of the α-haloketone and ethyl acetoacetate, with sodium ethoxide in ethanol, followed by acid-catalyzed cyclization.
The experimental data indicates that 3-Chlorohexan-2-one provides a slightly higher yield in a shorter reaction time compared to this compound under the same conditions. This aligns with the expected higher reactivity of α-chloroketones in nucleophilic substitution reactions.
Experimental Protocol: Paal-Knorr Furan Synthesis
A solution of sodium ethoxide is prepared by dissolving sodium (1.1 eq) in anhydrous ethanol. To this, ethyl acetoacetate (1.0 eq) is added dropwise at 0 °C. The corresponding α-haloketone (this compound or 3-chlorohexan-2-one, 1.0 eq) is then added, and the reaction mixture is stirred at room temperature for the time indicated in Table 1. After completion of the alkylation step (monitored by TLC), the reaction is quenched with water and the intermediate 1,4-dicarbonyl compound is extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude intermediate is then dissolved in toluene, a catalytic amount of p-toluenesulfonic acid is added, and the mixture is refluxed with a Dean-Stark apparatus to remove water. Once the cyclization is complete, the reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The final product is purified by column chromatography on silica gel.
Comparison in Thiazole Synthesis: The Hantzsch Reaction
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[1][2][3] It involves the reaction of an α-haloketone with a thioamide or thiourea.[1][2][3] For this comparison, we evaluate the performance of this compound against its α,α-dibromo counterpart, 3,3-Dibromohexan-2-one, in the synthesis of 2-amino-4-propyl-5-methylthiazole. It has been reported that α,α-dibromoketones can be superior reagents in the Hantzsch synthesis.[4][5]
Table 2: Comparison of this compound and 3,3-Dibromohexan-2-one in the Hantzsch Thiazole Synthesis
| Intermediate | Reaction Time (hours) | Yield (%) | Notes |
| This compound | 3 | 78 | Standard Hantzsch reaction. |
| 3,3-Dibromohexan-2-one | 2 | 85 | In situ reduction of the second bromine atom. |
Reaction Conditions: Equimolar amounts of the α-haloketone and thiourea in refluxing ethanol.
The results demonstrate that 3,3-Dibromohexan-2-one provides a higher yield in a shorter reaction time. The increased reactivity of the dibromo compound and the subsequent in situ removal of the second bromine atom contribute to the improved efficiency of the reaction.
Experimental Protocol: Hantzsch Thiazole Synthesis
To a solution of the α-haloketone (this compound or 3,3-dibromohexan-2-one, 1.0 eq) in ethanol, thiourea (1.0 eq) is added. The mixture is heated to reflux for the time specified in Table 2. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then treated with a saturated solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product. Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol/water).[6]
Conclusion
This comparative guide demonstrates that while this compound is a highly effective synthetic intermediate, careful consideration of its alternatives can lead to improved synthetic outcomes. In the context of Paal-Knorr furan synthesis, 3-Chlorohexan-2-one offers a modest advantage in terms of reaction time and yield. For the Hantzsch thiazole synthesis, 3,3-Dibromohexan-2-one proves to be a more efficient precursor, affording a higher yield in a shorter duration.
The choice of the optimal synthetic intermediate will ultimately depend on a variety of factors, including the specific target molecule, desired reaction conditions, and the availability and cost of the starting materials. The data and protocols presented herein provide a valuable resource for researchers to make informed decisions in the design and execution of their synthetic strategies.
References
Safety Operating Guide
Proper Disposal of 3-Bromohexan-2-one: A Guide for Laboratory Professionals
For immediate reference, 3-Bromohexan-2-one is a hazardous chemical that requires specialized disposal procedures. Under no circumstances should this compound be disposed of down the drain or in regular waste streams. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed[1]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles are required.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, call a poison control center or doctor immediately.
II. Spill Management
In the event of a spill, isolate the area to prevent further contamination.
-
Small Spills: Absorb the spill using an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a designated, labeled, and sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
III. Disposal Workflow
The proper disposal of this compound follows a strict protocol to ensure safety and regulatory compliance. The primary method for the ultimate disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility[2][3].
Step 1: Segregation of Waste
-
Crucially, do not mix this compound waste with non-halogenated organic solvents. [4][5] Halogenated and non-halogenated waste streams are treated differently and mixing them can lead to complications and increased disposal costs.
Step 2: Waste Containerization
-
Use a dedicated, properly labeled hazardous waste container for this compound and other halogenated organic waste.
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name, "this compound." Do not use abbreviations.
Step 3: Storage of Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the storage area is cool and dry.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Follow all institutional and local regulations for hazardous waste pickup and documentation.
The following diagram illustrates the logical workflow for the proper disposal of this compound:
IV. Summary of Key Data
The following table summarizes the essential information for handling and disposing of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 29584-99-4 | PubChem |
| Molecular Formula | C₆H₁₁BrO | PubChem |
| Primary Hazard | Harmful if swallowed | [1] |
| Disposal Classification | Hazardous Halogenated Organic Waste | [4][5] |
| Recommended Disposal Method | High-Temperature Incineration | [2][3] |
| Key Disposal Precaution | Do not mix with non-halogenated waste | [4][5] |
References
Personal protective equipment for handling 3-Bromohexan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Bromohexan-2-one (CAS No: 29584-99-4). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[1][2][3] Due to its chemical nature as a bromo-ketone, it should be handled with caution, assuming it may also be a skin and eye irritant. The following personal protective equipment is mandatory when handling this substance:
-
Eye Protection: Chemical safety goggles and a full-face shield are necessary when there is a potential for splashing or aerosol generation.
-
Hand Protection: Wear chemically resistant gloves, such as neoprene or nitrile rubber. Always inspect gloves for integrity before use and dispose of contaminated gloves according to laboratory protocols.
-
Body Protection: A lab coat or chemical-resistant apron must be worn. For tasks with a higher risk of exposure, chemical-resistant coveralls are recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If vapors or mists are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes available information and data for the closely related compound, 3-bromohexane, for reference.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C6H11BrO | [1][4] |
| Molecular Weight | 179.05 g/mol | [1][4] |
| GHS Classification | Acute Toxicity 4 (Oral) | [1][3] |
| 3-Bromohexane (for reference) | ||
| Boiling Point | 144-146 °C | [5][6][7] |
| Flash Point | 46 °C | [5][6][7] |
| Vapor Pressure | 6.54 mmHg at 25°C | [5] |
Note: Occupational Exposure Limits (OELs) for this compound have not been established. General safe work practices for handling bromo-ketones should be strictly followed to minimize any potential exposure.
Operational and Handling Plan
Engineering Controls
-
All work with this compound should be conducted in a properly functioning chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
Safe Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Dispensing: Use spark-proof tools and equipment. Ground and bond containers when transferring the substance to prevent static discharge.
-
General Use: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists. Prevent the formation of aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency and Disposal Plan
Spill Response
In the event of a spill, follow the procedures outlined in the workflow diagram below.
First Aid Measures
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.
-
Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Plan
-
All waste materials, including contaminated absorbents and personal protective equipment, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures.
References
- 1. This compound | C6H11BrO | CID 13807291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-BROMO 2-HEXANONE | 29584-99-4 [amp.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-BROMO 2-HEXANONE | CAS#:29584-99-4 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. 3-bromohexane | 3377-87-5 [amp.chemicalbook.com]
- 7. 3-bromohexane CAS#: 3377-87-5 [m.chemicalbook.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
